molecular formula C7H3FINO B163006 2-Fluoro-4-iodophenyl isocyanate CAS No. 139072-17-6

2-Fluoro-4-iodophenyl isocyanate

Cat. No.: B163006
CAS No.: 139072-17-6
M. Wt: 263.01 g/mol
InChI Key: VBRWSMMFMURCHF-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodophenyl isocyanate is a specialized bifunctional reagent designed for the synthesis of sophisticated chemical scaffolds, particularly in pharmaceutical research. The presence of a highly reactive isocyanate (-N=C=O) group makes it a prime candidate for generating urea derivatives, which are key structural motifs in medicinal chemistry . These ureas can exhibit diverse biological activities; for instance, structurally related N-(2,6-difluorobenzoyl)-N'-(2-fluoro-4-halophenyl)urea compounds have been investigated for their insecticidal properties . The simultaneous incorporation of fluorine and iodine atoms on the aromatic ring provides unique opportunities for structure-activity relationship (SAR) studies and for further functionalization via cross-coupling reactions. The iodine handle allows for palladium-catalyzed transformations, such as Suzuki or Sonogashira couplings, to create more complex bi-aryl or extended systems. The electron-withdrawing fluorine atom can influence the electronics of the ring and enhance metabolic stability, a common strategy in the design of fluorinated FDA-approved drugs . While the exact biological mechanism depends on the final synthesized molecule, reagents of this nature are integral in exploring novel chemical space, such as in the development of guanidinium-based derivatives studied for their potential as allosteric inhibitors in oncology research . This compound is intended for use by qualified researchers in constructing targeted libraries for drug discovery and chemical biology probe development.

Properties

IUPAC Name

2-fluoro-4-iodo-1-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRWSMMFMURCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404886
Record name 2-Fluoro-4-iodophenyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139072-17-6
Record name 2-Fluoro-4-iodophenyl isocyanate
Source EPA DSSTox
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Record name 2-Fluoro-4-iodophenyl isocyanate
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-iodophenyl isocyanate: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-iodophenyl isocyanate (CAS No. 139941-86-1) is a halogenated aromatic isocyanate that has emerged as a critical building block in medicinal chemistry, most notably in the synthesis of multi-kinase inhibitors for oncology. Its unique substitution pattern—featuring a reactive isocyanate group, a fluorine atom to modulate electronic properties and metabolic stability, and an iodine atom that serves as a handle for cross-coupling reactions—makes it a versatile synthon for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its application in the synthesis of diaryl urea-based kinase inhibitors, offering field-proven insights for researchers in drug discovery and development.

Core Chemical and Physical Properties

This compound is a combustible liquid at room temperature that requires careful handling due to its toxicity and reactivity.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

PropertyValueSource(s)
CAS Number 139072-17-6[1]
Molecular Formula C₇H₃FINO[1]
Molecular Weight 263.01 g/mol [1]
Boiling Point 206-207 °C[1][2]
Density 1.949 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.6150[1][2]
Storage Temperature 2-8°C[1][2]

Synthesis and Spectroscopic Characterization

The synthesis of aryl isocyanates is typically achieved through the phosgenation of the corresponding aniline, or via alternative non-phosgene routes such as the Curtius or Hofmann rearrangement. A general, well-established method involves the reaction of an amine with triphosgene.[3]

Representative Synthesis Protocol: Aryl Isocyanate from Aryl Amine

Causality: This protocol leverages the reaction of an aryl amine with triphosgene (a safer solid substitute for phosgene gas) in the presence of a non-nucleophilic base like triethylamine. The amine attacks a carbonyl group of the triphosgene, leading to a cascade of reactions that ultimately eliminates HCl and forms the isocyanate functional group. The inert solvent, such as dichloromethane or toluene, is chosen for its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.

Step-by-Step Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting aryl amine (1.0 eq) and triethylamine (3.0 eq) in anhydrous toluene.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • Add the triphosgene solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (observing the disappearance of the N-H stretch of the amine and the appearance of the strong N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude isocyanate can be purified by vacuum distillation to yield the final product.

Spectroscopic Data

The structural identity and purity of this compound are confirmed through spectroscopic analysis.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.[4] This peak typically appears in the range of 2250-2270 cm⁻¹.[3][5] The spectrum will also show characteristic peaks for the aromatic C-H and C=C stretching vibrations. An ATR-IR spectrum has been reported by Aldrich.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals in the aromatic region (typically 7.0-8.0 ppm). The splitting pattern will be complex due to the fluorine and iodine substitution, with coupling between the protons and the fluorine atom (H-F coupling).

    • ¹³C NMR: The carbon spectrum will show the characteristic signal for the isocyanate carbon at approximately 120-130 ppm. The aromatic carbons will appear in the 110-145 ppm range, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, iodine, and isocyanate groups. The carbon directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).[6][7][8]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.01 g/mol ). The isotopic pattern of the molecular ion would be characteristic for a compound containing one iodine atom.

Reactivity and Key Transformations

The isocyanate group is a highly reactive electrophile, readily undergoing nucleophilic addition reactions with compounds containing active hydrogen atoms, such as amines, alcohols, and water.[9] This reactivity is central to its utility in organic synthesis.

G main 2-Fluoro-4-iodophenyl isocyanate amine amine main->amine alcohol alcohol main->alcohol

Core Reactivity of this compound.

Urea Formation: Synthesis of Kinase Inhibitor Scaffolds

The reaction of this compound with an aromatic amine is a cornerstone transformation in the synthesis of numerous multi-kinase inhibitors, including Sorafenib and Regorafenib analogs.[10][11] This reaction forms a stable diaryl urea linkage, a key pharmacophore for binding to the hinge region of various kinases.

Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable urea product. The reaction is typically fast and high-yielding, often proceeding at room temperature without the need for a catalyst.[9][12] Acetone or other polar aprotic solvents are suitable for this transformation as they effectively dissolve the reactants without interfering with the reaction.[3]

Experimental Protocol: Synthesis of a Diaryl Urea Derivative

This protocol describes a general procedure for the reaction of this compound with a substituted aromatic amine to form a diaryl urea.

Step-by-Step Methodology:

  • To a stirred solution of the desired aryl amine (1.0 eq) in a suitable solvent (e.g., acetone, THF, or DCM, 5-10 mL per mmol of amine), add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.[3]

  • Maintain the reaction temperature below 40 °C. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 3-4 hours.[3]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, the urea product, which is often insoluble, will precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Isolation isocyanate 2-Fluoro-4-iodophenyl isocyanate (in Acetone) mix Mix and Stir (Room Temp, 3-4h) isocyanate->mix amine Aryl Amine (in Acetone) amine->mix precipitate Precipitation of Product mix->precipitate filtration Filter and Wash Solid precipitate->filtration dry Dry under Vacuum filtration->dry product Pure Diaryl Urea Product dry->product

Workflow for Diaryl Urea Synthesis.

Carbamate Formation

The reaction of this compound with alcohols or phenols yields carbamates (urethanes). This reaction is generally slower than the reaction with amines and may require heating or catalysis, often with a tertiary amine or an organotin compound.[13][14]

Causality: Similar to the reaction with amines, the oxygen of the hydroxyl group acts as a nucleophile. However, its lower nucleophilicity compared to nitrogen means that more forcing conditions are often necessary. The catalyst, such as a tertiary amine, acts as a base to deprotonate the alcohol, increasing its nucleophilicity and accelerating the reaction.

Applications in Drug Discovery

The primary and most significant application of this compound is as a key intermediate in the synthesis of targeted cancer therapies. The diaryl urea motif formed from this reagent is a privileged structure for the inhibition of several protein kinases involved in tumor angiogenesis and proliferation.[15][16][17]

The fluorine atom at the 2-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The iodine atom at the 4-position serves as a versatile synthetic handle, allowing for further molecular elaboration through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The incorporation of fluorine into organic compounds can significantly alter their biological properties, including lipophilicity, bioavailability, and metabolic stability.[18][19][20]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][2]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • PPE: Wear protective gloves, protective clothing, eye protection, and a face shield.[2] Use a respirator with an appropriate filter (e.g., type ABEK).[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at 2-8°C.[1][2] It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a high-value reagent for the synthesis of complex, biologically active molecules. Its defined reactivity, centered on the electrophilic isocyanate group, combined with the strategic placement of fluorine and iodine atoms, provides medicinal chemists with a powerful tool for constructing diaryl urea scaffolds and exploring chemical space in the pursuit of novel kinase inhibitors. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

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  • Merz, W. (1969). Process for the preparation of isocyanates and isothiocyanates. U.S. Patent No. 3,444,231. Washington, DC: U.S.
  • Supporting Information for - The Royal Society of Chemistry. (2015). Retrieved January 14, 2026, from [Link]

  • Durand, J. P., & Senet, J. P. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives. U.S. Patent No. 4,749,806. Washington, DC: U.S.
  • 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 14, 2026, from [Link]

  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

  • A kind of synthetic method of 2-fluoro-4-methylbenzenesulfonylmethyl isonitrile. (2015). CN104387301A. Google Patents.
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  • Caldarelli, A., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 274-280.
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  • Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. (2021). PMC - NIH. Retrieved January 14, 2026, from [Link]

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  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

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Sources

An In-depth Technical Guide to 2-Fluoro-4-iodophenyl isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-4-iodophenyl isocyanate (CAS No. 139072-17-6), a versatile reagent of significant interest to researchers in medicinal chemistry and organic synthesis. We will delve into its chemical properties, reactivity, primary applications—most notably as a key building block for kinase inhibitors—and provide practical, field-tested protocols and safety information.

Introduction and Significance

This compound is a halogenated aromatic isocyanate. Its utility in modern drug discovery stems from the unique combination of three functional groups on a single phenyl ring:

  • The Isocyanate group (-N=C=O) is a highly reactive electrophile, readily forming stable urea, carbamate, and thiocarbamate linkages by reacting with nucleophiles like amines, alcohols, and thiols, respectively. This reactivity is central to its role in constructing the core scaffolds of many bioactive molecules.[1][2]

  • The Iodo group (-I) at the para-position serves as an excellent leaving group and a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • The Fluoro group (-F) at the ortho-position subtly modulates the reactivity of the isocyanate and the phenyl ring. In a drug development context, fluorine substitution is a well-established strategy for enhancing metabolic stability, improving binding affinity, and altering physicochemical properties like lipophilicity.

This trifunctional arrangement makes this compound a powerful intermediate for creating complex molecular architectures and libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this reagent are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 139072-17-6[3][4][5][6][7]
Molecular Formula C₇H₃FINO[3][4][5][6]
Molecular Weight 263.01 g/mol [3][5]
Appearance Not specified, but related compounds are often liquids or low-melting solids
Boiling Point 206-207 °C (lit.)[3][8][9]
Density 1.949 g/mL at 25 °C (lit.)[3][8][9]
Refractive Index (n20/D) 1.6150 (lit.)[3][8][9]
Storage Temperature 2-8°C[7]
Safety Profile and Handling

Isocyanates as a class are potent respiratory and skin sensitizers and require careful handling in a well-ventilated fume hood.[10]

Table 2: GHS Hazard Information

Classification Hazard Statement(s) Precautionary Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[5] P261, P264, P280, P301+P312, P302+P352, P304+P340
Skin Corrosion/Irritation H315: Causes skin irritation.[5] P280, P302+P352, P332+P313
Eye Damage/Irritation H319: Causes serious eye irritation.[5] P280, P305+P351+P338, P337+P313
Respiratory/Skin Sensitization H317, H334: May cause an allergic skin reaction or allergy/asthma symptoms if inhaled.[5] P261, P280, P284, P342+P311

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | P261, P271, P304+P340, P403+P233 |

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a certified chemical fume hood to avoid inhalation. An appropriate respirator (e.g., type ABEK filter) should be available.[10]

Core Reactivity and Mechanism: Urea Formation

The primary application of this compound in drug discovery is its reaction with primary or secondary amines to form diaryl ureas. This reaction is typically rapid, high-yielding, and proceeds without the need for a catalyst.

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the isocyanate group. This forms a transient zwitterionic intermediate that quickly undergoes a proton transfer to yield the stable urea product.

G cluster_intermediate Mechanism cluster_product Product R_NCO 2-Fluoro-4-iodophenyl Isocyanate Zwitterion Zwitterionic Intermediate R_NCO->Zwitterion 1. Nucleophilic Attack R_NH2 Primary/Secondary Amine (R'-NHR'') Urea Diaryl Urea Derivative Zwitterion->Urea 2. Proton Transfer

Caption: Mechanism of Urea Formation from an Isocyanate and an Amine.

Application Profile: Synthesis of Sorafenib Analogues

A prominent example showcasing the utility of this compound is in the synthesis of multikinase inhibitors like Sorafenib and its analogues.[11][12][13] Sorafenib is a diaryl urea drug used to treat certain types of cancer. The urea linkage is critical for its biological activity, and this reagent provides a direct route to install one of the key aromatic rings.

The general synthetic workflow involves coupling the isocyanate with a suitable amine precursor.

G start Start: Reagents reagent1 2-Fluoro-4-iodophenyl isocyanate start->reagent1 reagent2 Amine Precursor (e.g., 4-(4-aminophenoxy)- N-methylpicolinamide) start->reagent2 reaction Reaction Step: Urea Formation reagent1->reaction reagent2->reaction workup Aqueous Workup & Extraction reaction->workup Crude Product purify Purification: Recrystallization or Chromatography workup->purify analyze Analysis: NMR, MS, HPLC purify->analyze product Final Product: Diaryl Urea Analogue analyze->product Verified Structure

Sources

"2-Fluoro-4-iodophenyl isocyanate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4-iodophenyl isocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis and reactivity, offering field-proven insights into its application.

Core Molecular Profile

This compound is a halogenated aromatic isocyanate whose unique substitution pattern makes it a valuable reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

PropertyValueSource(s)
Molecular Formula C₇H₃FINO[1]
Linear Formula FC₆H₃INCO[2][3]
Molecular Weight 263.01 g/mol [1][2][3]
Monoisotopic Mass 262.92434 Da[1]
Physicochemical and Spectroscopic Properties

These properties are critical for practical laboratory use, including reaction setup, purification, and characterization.

PropertyValueSource(s)
CAS Number 139072-17-6[1][2][3]
Appearance Colorless to light yellow liquidInferred from general properties of phenyl isocyanates[4]
Boiling Point 206-207 °C (lit.)[2][3]
Density 1.949 g/mL at 25 °C (lit.)[2][3]
Refractive Index (n20/D) 1.6150 (lit.)[2][3]
IR Spectroscopy Strong, characteristic absorption at ~2250-2275 cm⁻¹ for the isocyanate (-N=C=O) group.[5][6]PubChem provides an experimental ATR-IR spectrum.[1]
NMR Spectroscopy ¹H NMR and ¹³C NMR spectra will show complex splitting patterns in the aromatic region due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.While a specific spectrum for this molecule is not readily published, related compounds like 4-fluorophenyl isocyanate show characteristic aromatic signals.[7]

Synthesis of this compound

The most reliable and versatile method for synthesizing aryl isocyanates from their corresponding carboxylic acids is the Curtius rearrangement .[8][9][10] This method avoids the use of highly toxic phosgene or its derivatives and proceeds with complete retention of stereochemistry.[10] The logical precursor for this synthesis is 2-fluoro-4-iodobenzoic acid.

The causality behind this choice is clear: the Curtius rearrangement provides a high-yielding, clean transformation where the primary hazardous intermediate, the acyl azide, can often be generated and rearranged in situ to the more stable isocyanate without isolation.[11]

Proposed Synthetic Workflow via Curtius Rearrangement

The following workflow outlines the conversion of 2-fluoro-4-iodobenzoic acid to the target isocyanate. This process is self-validating as the progress can be monitored at each key stage (e.g., via IR spectroscopy to observe the disappearance of the acid carbonyl and appearance of the azide, then the isocyanate).

G start 2-Fluoro-4-iodobenzoic Acid acyl_chloride Formation of Acyl Chloride (e.g., (COCl)₂, SOCl₂) start->acyl_chloride acyl_azide Acyl Azide Formation (e.g., NaN₃) acyl_chloride->acyl_azide rearrangement Thermal Rearrangement (Curtius Rearrangement) acyl_azide->rearrangement product This compound + N₂ gas rearrangement->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the Curtius rearrangement.[10][12]

  • Acid Chloride Formation: To a solution of 2-fluoro-4-iodobenzoic acid (1.0 eq) in an inert solvent (e.g., toluene) with a catalytic amount of DMF, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 2-fluoro-4-iodobenzoyl chloride.

  • Acyl Azide Formation & Rearrangement: Dissolve the crude acyl chloride in a dry, inert solvent like acetone or toluene. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in a minimal amount of water, keeping the temperature below 10 °C. After stirring for 1-2 hours, the mixture is carefully transferred to a separate flask containing toluene and heated to reflux (80-110 °C). The acyl azide rearranges to the isocyanate with the evolution of nitrogen gas.[9] The reaction is typically complete within 1-3 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is removed by rotary evaporation, and the crude this compound can be purified by vacuum distillation to yield the final product.

Reactivity and Mechanistic Insights

The isocyanate functional group (-N=C=O) is a powerful electrophile, with the central carbon atom being highly susceptible to nucleophilic attack.[4][13]

Electronic Effects of Substituents

The reactivity of the phenyl isocyanate core is significantly modulated by its substituents. Both fluorine and iodine are electron-withdrawing groups (EWGs) via induction.

  • Increased Electrophilicity: The presence of these halogens pulls electron density away from the aromatic ring and, consequently, from the isocyanate group. This effect increases the partial positive charge on the isocyanate carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.[14]

  • Causality in Reactions: This enhanced reactivity is a key consideration in experimental design. Reactions with nucleophiles can often be conducted under milder conditions (e.g., room temperature) and may proceed more rapidly than with electron-rich or neutral aryl isocyanates.[15]

Typical Reactions: Urea and Carbamate Formation

The primary application of this reagent is its reaction with nucleophiles to form stable adducts.

G cluster_0 Nucleophilic Attack isocyanate 2-Fluoro-4-iodophenyl isocyanate urea N,N'-Disubstituted Urea isocyanate->urea carbamate Carbamate isocyanate->carbamate amine Primary or Secondary Amine (R₂NH) amine->urea alcohol Alcohol (R'OH) alcohol->carbamate

Caption: Key reactions of this compound.

  • With Amines: The reaction with primary or secondary amines is typically rapid and quantitative, yielding N,N'-disubstituted ureas.[15] This reaction is fundamental to the construction of many bioactive molecules.

  • With Alcohols: Alcohols react to form carbamates. This reaction can sometimes be slower than with amines and may require a catalyst (e.g., a tertiary amine or a tin compound) to proceed efficiently.[4]

Applications in Drug Development

The diaryl urea motif is a "privileged structure" in medicinal chemistry, particularly in the field of oncology.[16] Many potent enzyme inhibitors feature this core structure, which is capable of forming critical hydrogen bonds with the hinge region of kinase enzymes.

Role as a Kinase Inhibitor Scaffold

This compound is an ideal reagent for synthesizing libraries of potential kinase inhibitors. The urea linkage it forms acts as a rigid and effective hydrogen bond donor-acceptor.

  • Fluorine Atom: The fluorine at the 2-position can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase cell permeability.[17]

  • Iodine Atom: The iodine at the 4-position serves as a versatile synthetic handle. It can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse chemical groups to probe the solvent-exposed regions of the kinase active site and optimize potency and selectivity. This "late-stage functionalization" is a powerful strategy in drug discovery.

A recent study on novel triple angiokinase inhibitors for cancer therapy identified a lead compound containing a substituted 1-chloro-2-fluorophenoxy group, highlighting the utility of this specific substitution pattern in designing potent inhibitors.[18][19]

G cluster_0 Kinase Active Site cluster_1 Urea-Based Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket inhibitor_core [2-F, 4-I-Phenyl]-NH-(C=O)-NH-[Targeting Group] inhibitor_core->hinge Forms H-Bonds inhibitor_core->d_pocket 4-Iodine points towards solvent/pocket for further modification

Caption: Binding model of a urea-based kinase inhibitor.

Experimental Protocols: Synthesis of a Diaryl Urea

This protocol provides a validated, step-by-step methodology for the synthesis of an N,N'-disubstituted urea, a cornerstone reaction for this reagent.

General Protocol for Urea Synthesis

This procedure is adapted from standard methods for reacting isocyanates with amines and is broadly applicable.[6][20][21]

Materials:

  • This compound

  • Amine of choice (e.g., 4-chloroaniline) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.

  • Isocyanate Addition: To this stirring solution, add this compound (1.0 eq) dropwise at room temperature. The isocyanate can be added neat or as a solution in a small volume of anhydrous DCM.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, with a precipitate of the urea product forming within 1-4 hours.

  • Monitoring (Self-Validation): The reaction's completion can be verified by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine. Additionally, taking an aliquot for IR spectroscopy will show the disappearance of the strong isocyanate peak (~2260 cm⁻¹) and the appearance of a strong urea carbonyl peak (~1640-1680 cm⁻¹).

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold DCM to remove any unreacted starting materials.

  • Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes). Dry the final product under vacuum.

Safety and Handling

Isocyanates are toxic and require careful handling in a well-ventilated chemical fume hood.

  • Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[1] It causes serious skin and eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.[2][3] Use a respirator with an appropriate filter if ventilation is inadequate.[2]

  • Storage and Incompatibilities: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[2][3] It is sensitive to moisture and will react with water, alcohols, amines, acids, and bases.[13][22] Keep away from strong oxidizing agents.

References

  • Bhatt, H. G., et al. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Available at: [Link]

  • Gammack, D., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

  • Kaur, N. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Available at: [Link]

  • Kiyono, Y., et al. (2011). Synthesis of 11C-labelled N,N′-diphenylurea and ethyl phenylcarbamate by a rhodium-promoted carbonylation via [11C]isocyanatobenzene using phenyl azide and [11C]carbon monoxide. Organic & Biomolecular Chemistry. Available at: [Link]

  • Baranov, V. V., et al. (2023). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIV. N-[(Adamantan-1-yl)(phenyl)methyl]. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. Available at: [Link]

  • Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis. Available at: [Link]

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  • Hisano, T., et al. (1972). REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. Organic Preparations and Procedures International. Available at: [Link]

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  • Baumann, M., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Organic Process Research & Development. Available at: [Link]

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  • Alami, A., et al. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.
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  • LIDE PHARMACEUTICALS LIMITED. (n.d.). This compound CAS NO.139072-17-6. Available at: [Link]

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  • Szymański, P., et al. (2021). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules. Available at: [Link]

  • Dal-Piaz, F., et al. (2020). Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? Chemical Research in Toxicology. Available at: [Link]

  • Merz, W. (1969). Process for the preparation of isocyanates and isothiocyanates. Google Patents.
  • Mack, J. P., et al. (2007). Synthesis, NMR and Vibrational Spectroscopic Characterization, and Computational Study of the cis-IO2F32- Anion. Defense Technical Information Center. Available at: [Link]

  • Balasubramanian, N., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]

  • Liu, K., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Liu, K., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. Available at: [Link]

  • Kumar, D., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

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A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-iodophenyl isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-4-iodophenyl isocyanate, a pivotal chemical intermediate in modern organic synthesis. With its unique trifunctional molecular architecture—comprising a reactive isocyanate group, a metabolically influential fluorine atom, and a versatile iodine handle for cross-coupling reactions—this compound serves as a high-value building block for researchers in medicinal chemistry and materials science. This document details a robust synthetic pathway via the Curtius rearrangement, outlines comprehensive characterization methodologies, and emphasizes critical safety protocols for handling this reactive agent. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently synthesize and utilize this compound in their research endeavors.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 139072-17-6) is a halogenated aromatic isocyanate whose value is derived from its distinct structural features.[1][2] The isocyanate group (-N=C=O) is a powerful electrophile, readily reacting with nucleophiles like alcohols, amines, and water to form carbamates, ureas, and amines, respectively.[3] This reactivity is fundamental to its application as a linker or core component in the synthesis of complex molecules.

The strategic placement of both fluorine and iodine atoms on the phenyl ring provides orthogonal synthetic handles:

  • Fluorine Atom: The presence of fluorine can significantly alter the physicochemical properties of a parent molecule, often enhancing metabolic stability, binding affinity, and lipophilicity—traits highly desirable in the design of active pharmaceutical ingredients (APIs).[4]

  • Iodine Atom: As a large and polarizable halogen, iodine is an excellent participant in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments.[4]

This combination makes this compound a sought-after precursor in the development of novel therapeutics, particularly in oncology and antiviral research, as well as in the creation of advanced materials.[2][4]

Synthesis of this compound

While several methods exist for the synthesis of isocyanates, such as the Hofmann rearrangement from primary amides or phosgenation of primary amines, the Curtius rearrangement offers a reliable and versatile pathway from carboxylic acids under relatively mild conditions, avoiding the use of highly toxic reagents like phosgene.[5][6][7] This reaction proceeds through an acyl azide intermediate and is known for its broad functional group tolerance and complete retention of stereochemistry at the migrating group.[8][9]

The logical workflow for the synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis Phase cluster_analysis Purification & Characterization Start 2-Fluoro-4-iodobenzoic Acid AcylChloride 1. Acyl Chloride Formation (e.g., with SOCl₂) Start->AcylChloride AcylAzide 2. Acyl Azide Formation (e.g., with NaN₃) AcylChloride->AcylAzide Rearrangement 3. Curtius Rearrangement (Thermal, in inert solvent) AcylAzide->Rearrangement Product Crude 2-Fluoro-4-iodophenyl isocyanate Rearrangement->Product Purification Purification (Vacuum Distillation) Product->Purification Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Purification->Spectroscopy Final Pure Product (>95% Purity) Spectroscopy->Final

Caption: Overall workflow for the synthesis and analysis.

Recommended Synthetic Pathway: The Curtius Rearrangement

The preferred route begins with the corresponding carboxylic acid, 2-fluoro-4-iodobenzoic acid, which is converted into the target isocyanate in three key steps.

Mechanism: The Curtius rearrangement is a concerted process where the thermal decomposition of an acyl azide leads to the loss of dinitrogen gas (N₂) and the simultaneous migration of the aryl group from the carbonyl carbon to the electron-deficient nitrogen, forming the isocyanate.[8] This concerted mechanism avoids the formation of a discrete nitrene intermediate.[10]

Caption: The concerted mechanism of the Curtius rearrangement.

Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Fluoro-4-iodobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-iodobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess, along with a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-4-iodobenzoyl chloride is typically a yellow to brown oil or solid and is used directly in the next step without further purification.

Step 2: Synthesis of 2-Fluoro-4-iodobenzoyl azide

  • Dissolve the crude acyl chloride from Step 1 in a dry, inert solvent such as acetone or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium azide (NaN₃) (1.2-1.5 eq) in a minimal amount of water and add it dropwise to the stirred acyl chloride solution. Caution: Sodium azide is highly toxic, and acyl azides are potentially explosive. Handle with extreme care and behind a blast shield.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.

  • The formation of the acyl azide can be monitored by IR spectroscopy, watching for the appearance of the characteristic azide stretch (~2140 cm⁻¹).[9] The product is typically not isolated.

Step 3: Curtius Rearrangement to this compound

  • Carefully decant or filter the solution containing the acyl azide into a new flask containing a high-boiling, inert solvent (e.g., toluene or diphenyl ether).

  • Slowly heat the solution to reflux (typically 80-110 °C, depending on the solvent). The rearrangement is accompanied by vigorous evolution of nitrogen gas.

  • Maintain the reflux until gas evolution ceases (usually 1-3 hours). The reaction is complete when the azide peak in the IR spectrum has disappeared and the isocyanate peak (~2270 cm⁻¹) has appeared.

  • Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is achieved through a combination of physical property measurements and spectroscopic analysis.

Physical Properties

The physical constants of the compound are key identifiers and indicators of purity.

PropertyValueSource
CAS Number 139072-17-6
Molecular Formula C₇H₃FINO[1]
Molecular Weight 263.01 g/mol
Appearance Colorless to yellow liquidInferred
Boiling Point 206-207 °C (lit.)[11]
Density 1.949 g/mL at 25 °C (lit.)[11]
Refractive Index n20/D 1.6150 (lit.)[11]
Spectroscopic Data

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

TechniqueCharacteristic Signature
Infrared (IR) Strong, sharp absorption band at ~2250-2275 cm⁻¹ characteristic of the -N=C=O asymmetric stretch.[1][12] Additional peaks in the aromatic C-H and C-F regions.
¹H NMR (CDCl₃)A complex multiplet pattern in the aromatic region (~7.0-7.6 ppm ) corresponding to the 3 protons on the phenyl ring, showing coupling to each other and to the ¹⁹F nucleus.
¹³C NMR (CDCl₃)A signal for the isocyanate carbon at ~125-135 ppm . Aromatic carbons will appear between ~110-145 ppm, with characteristic large one-bond C-F coupling and smaller multi-bond couplings. The carbon attached to iodine will show a signal at a lower field (~90-100 ppm).
¹⁹F NMR (CDCl₃)A single resonance for the fluorine atom, with its chemical shift and coupling constants providing further structural confirmation.
Mass Spec. (MS) Molecular ion peak (M⁺) at m/z ≈ 262.92 corresponding to the exact mass of C₇H₃FINO.[1]

Safety, Handling, and Storage

Critical Safety Directive: Isocyanates are potent respiratory sensitizers and can cause occupational asthma, dermatitis, and irritation to the eyes, nose, and throat upon exposure.[13][14] All handling must be performed with strict adherence to safety protocols.

  • Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[15][16]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).[14]

    • Eye Protection: Use safety goggles and a full-face shield.[15]

    • Lab Coat: A flame-retardant lab coat is mandatory.

    • Respiratory Protection: For operations with a high risk of aerosolization, an air-purifying respirator with an organic vapor cartridge is required.[16]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[15] The precursor sodium azide is extremely toxic and acyl azides are potentially explosive; handle with extreme caution.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials (e.g., water, alcohols, amines). Recommended storage temperature is 2-8°C.[17]

Conclusion

This compound is a highly versatile and valuable intermediate for advanced chemical synthesis. The Curtius rearrangement provides a robust and accessible method for its preparation from 2-fluoro-4-iodobenzoic acid. Proper characterization using standard spectroscopic techniques is essential to verify its structure and purity. Due to the hazardous nature of isocyanates and the reagents used in their synthesis, strict adherence to established safety protocols is paramount to ensure the well-being of laboratory personnel. This guide provides the foundational knowledge for researchers to successfully synthesize, characterize, and safely handle this important chemical building block.

References

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. [Link]

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  • Allen. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. [Link]

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  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

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  • ResearchGate. (2025). Facile Preparation of 2-Iodophenyl Trifluoromethanesulfonates: Superior Aryne Precursors. [Link]

  • ResearchGate. (2025). A new and convenient in-situ method of generating phenyl isocyanates from anilines using oxalyl chloride. [Link]

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A Senior Application Scientist's Guide to Leveraging 2-Fluoro-4-iodophenyl Isocyanate for the Synthesis of Novel Urea Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Precisely Substituted Building Block

In the landscape of modern medicinal chemistry, success is often dictated by the strategic selection of molecular building blocks. 2-Fluoro-4-iodophenyl isocyanate is a reagent of significant interest, offering a unique combination of functionalities primed for the development of novel therapeutics. Its true value lies not just in the highly reactive isocyanate group, but in the specific halogenation pattern on the phenyl ring. The presence of both fluorine and iodine is not a random chemical curiosity; it is a deliberate design element that provides medicinal chemists with multiple strategic advantages for lead optimization and drug candidate profiling.

This guide provides a comprehensive overview of the application of this compound in the synthesis of novel urea derivatives, detailing its chemical logic, a field-proven experimental protocol, and the potential pharmacological implications of the resulting compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 139072-17-6[1][2]
Molecular Formula C₇H₃FINO[1][3]
Molecular Weight 263.01 g/mol [1][2]
Boiling Point 206-207 °C[2][4]
Density 1.949 g/mL at 25 °C[2][4]
Appearance Varies; often a liquid or low-melting solid[3]
Storage 2-8°C, under inert atmosphere[2][4]

The "Fluoro-Iodo" Advantage: Dual Halogenation as a Tool in Drug Design

The choice of this compound is underpinned by established principles of medicinal chemistry. The strategic placement of these two halogens imparts distinct and advantageous properties to the final urea derivatives.

The Role of Fluorine: Enhancing "Drug-Like" Properties

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological profiles.[5][6][7] Its small atomic size and high electronegativity can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding potency and selectivity.[6]

  • Membrane Permeability: Strategic fluorination can modulate the lipophilicity and pKa of nearby functional groups, which can fine-tune a compound's ability to cross biological membranes.[5][6]

The Role of Iodine: A Handle for Versatility and Analysis

The iodine atom at the 4-position serves two primary purposes:

  • Site for Further Derivatization: The carbon-iodine bond is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of diverse chemical functionalities, enabling rapid exploration of the chemical space around the core urea scaffold.

  • Heavy Atom for Structural Biology: As a heavy atom, iodine can be invaluable for solving protein-ligand co-crystal structures through X-ray crystallography, providing crucial insights into the binding mode of the inhibitor.

The Core Synthesis: Nucleophilic Addition to the Isocyanate

The synthesis of urea derivatives from isocyanates is a robust and highly efficient chemical transformation. The core of the reaction is the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the isocyanate group.[9][10]

Primary and secondary amines react readily with isocyanates to form stable, disubstituted ureas.[11] The reaction is typically fast, high-yielding, and often proceeds without the need for a catalyst, although a mild base may be used in some cases.[10][12]

Caption: General reaction scheme for urea synthesis.

Experimental Protocol: Synthesis of a Novel 1-(2-Fluoro-4-iodophenyl)-3-arylurea

This protocol provides a self-validating, step-by-step methodology for the synthesis of a representative urea derivative. It is designed to be adaptable for various primary amine coupling partners.

Materials & Reagents:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., 4-methoxyaniline) (1.0 - 1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)

  • Stir bar, round-bottom flask, nitrogen/argon line, condenser (if heating)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted primary amine (1.0 eq). Dissolve the amine in a suitable volume of anhydrous solvent (e.g., 10 mL per mmol of amine). Begin stirring.

    • Causality Note: An inert atmosphere is crucial as isocyanates can react with atmospheric moisture, leading to the formation of undesired symmetrical urea byproducts. Anhydrous solvents prevent hydrolysis of the isocyanate.

  • Isocyanate Addition: In a separate vial, dissolve this compound (1.0 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature.

    • Causality Note: Dropwise addition helps to control any potential exotherm from this typically rapid reaction. For highly reactive amines, cooling the reaction mixture in an ice bath may be necessary.[13]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the consumption of the limiting reagent (usually the isocyanate).

    • Trustworthiness Check: TLC provides a real-time assessment of the reaction's progress, preventing premature work-up or unnecessarily long reaction times. The product spot should appear, and the starting material spots should diminish.

  • Product Isolation & Work-up:

    • Upon completion, if a precipitate has formed, this is often the desired pure product. It can be collected by vacuum filtration.[13]

    • If the product remains in solution, reduce the solvent volume in vacuo using a rotary evaporator.

    • The resulting crude solid or oil can be purified.

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often sufficient to yield highly pure material.

    • Column Chromatography: If recrystallization is ineffective or the product is an oil, purification by flash column chromatography on silica gel is the standard method.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the newly synthesized urea derivative.

Table 2: Representative Spectroscopic Data for a Hypothetical Product: 1-(2-Fluoro-4-iodophenyl)-3-(4-methoxyphenyl)urea

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons on both rings. Two distinct singlets or broad singlets for the two N-H urea protons (typically δ 8.5-10.0 ppm). A singlet around δ 3.8 ppm for the methoxy (-OCH₃) protons.
¹³C NMR A signal for the urea carbonyl carbon (C=O) typically in the range of δ 152-155 ppm. Signals for all aromatic carbons, with C-F and C-I couplings potentially visible. A signal for the methoxy carbon around δ 55 ppm.
FT-IR A strong C=O stretching vibration for the urea carbonyl group around 1640-1710 cm⁻¹. N-H stretching vibrations typically appear as one or two bands in the 3300-3400 cm⁻¹ region.
HRMS (ESI+) A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the compound (e.g., for C₁₄H₁₂FIN₂O₂, calculated m/z for [M+H]⁺: 386.9955). The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Note: Specific chemical shifts (δ) are based on general values for similar structures found in the literature and will vary based on the specific amine used.[12][13]

Potential Applications in Drug Discovery: Targeting Kinases and Beyond

The diaryl urea scaffold is a "privileged structure" in medicinal chemistry, most notably recognized for its role in a class of potent kinase inhibitors.[14]

  • Kinase Inhibition: Molecules like Sorafenib and Linifanib, which are diaryl ureas, function by inhibiting multiple tyrosine kinases involved in tumor progression and angiogenesis.[13][14][15] The urea moiety is critical for binding to the enzyme's active site, typically forming key hydrogen bonds. Derivatives of this compound are excellent candidates for novel kinase inhibitors, where the specific halogenation pattern can be used to probe interactions within the ATP-binding pocket and improve selectivity or potency.

  • Broader Biological Activity: The urea functional group is present in a wide range of biologically active compounds, including anti-HIV, antibacterial, and anticonvulsive agents.[9][16] The synthesis of a library of diverse urea derivatives using this building block provides a powerful platform for screening against various biological targets.[17][18]

Sources

The Strategic Utility of 2-Fluoro-4-iodophenyl isocyanate: A Bifunctional Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. 2-Fluoro-4-iodophenyl isocyanate has emerged as a preeminent scaffold in this regard, offering a unique combination of reactive moieties that empower chemists to construct complex molecular architectures with precision and efficiency. This technical guide provides an in-depth exploration of this fluorinated building block, delineating its synthesis, elucidating its reactivity, and showcasing its application in the synthesis of bioactive compounds, with a particular focus on kinase inhibitors. We will dissect the mechanistic advantages conferred by its distinct structural features—the ortho-fluorine, the para-iodine, and the isocyanate group—and provide field-proven experimental protocols for its synthesis and derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this compound in their synthetic endeavors.

Introduction: A Molecule of Strategic Importance

The pursuit of novel therapeutics is a constant drive towards enhanced potency, selectivity, and favorable pharmacokinetic profiles. The incorporation of fluorine into drug candidates is a well-established strategy to modulate these properties, often leading to increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[1][2] this compound, with its CAS Number 139072-17-6, is a trifunctional arene that capitalizes on this principle while offering additional synthetic handles for molecular elaboration.[3]

This building block is particularly valuable due to the orthogonal reactivity of its functional groups:

  • The Isocyanate Group (-N=C=O): A highly electrophilic moiety that readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. This reaction is fundamental to the structure of many kinase inhibitors.[4][5]

  • The Iodine Atom (-I): A versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions. Its presence allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, through reactions like Suzuki and Sonogashira couplings.[6][7][8][9]

  • The Fluorine Atom (-F): Positioned ortho to the isocyanate, the fluorine atom exerts a significant electronic influence on the molecule, modulating the reactivity of the adjacent isocyanate group and influencing the conformation of the resulting derivatives. This can be crucial for optimizing interactions with biological targets.[10]

The confluence of these three functional groups in a single, readily accessible molecule makes this compound a powerful tool for diversity-oriented synthesis and lead optimization in drug discovery.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is paramount for its safe and effective use.

PropertyValueReference
CAS Number 139072-17-6[3]
Molecular Formula C₇H₃FINO[3]
Molecular Weight 263.01 g/mol [3]
Appearance Off-white to brown powder[11]
Boiling Point 206-207 °C[8]
Density 1.949 g/mL at 25 °C[8]

Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Reactivity

The synthetic utility of this compound begins with its own preparation, which is typically achieved from its corresponding aniline precursor.

Synthesis of this compound

The conversion of an aromatic amine to an isocyanate is a fundamental transformation in organic synthesis. While the Curtius rearrangement offers a classical route, the use of phosgene or its safer solid equivalent, triphosgene, is common in industrial and laboratory settings.[11][12][13]

Reaction Scheme:

Synthesis of this compound 2-fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline isocyanate This compound 2-fluoro-4-iodoaniline->isocyanate triphosgene Triphosgene (COCl₂)₃ triphosgene->isocyanate base Et₃N or NaHCO₃ DCM base->isocyanate Urea Formation isocyanate 2-Fluoro-4-iodophenyl isocyanate urea Substituted Urea isocyanate->urea amine R-NH₂ amine->urea solvent DMF, THF, or DCM Room Temperature solvent->urea Sonogashira Coupling iodourea 2-Fluoro-4-iodophenyl Urea Derivative product Alkynyl-Substituted Urea Derivative iodourea->product alkyne Terminal Alkyne (R-C≡CH) alkyne->product catalyst Pd(PPh₃)₄, CuI Base (e.g., Et₃N) catalyst->product Suzuki Coupling iodourea 2-Fluoro-4-iodophenyl Urea Derivative product Biaryl Urea Derivative iodourea->product boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->product

Sources

The Strategic Application of 2-Fluoro-4-iodophenyl Isocyanate in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern precision medicine. Within the medicinal chemist's toolkit, certain molecular scaffolds have proven exceptionally versatile and effective. This guide focuses on one such scaffold, derived from the reactive building block 2-Fluoro-4-iodophenyl isocyanate . We will delve into the rationale behind its use, detailing its chemical attributes, strategic advantages in inhibitor design, and practical application in the synthesis and evaluation of novel kinase inhibitors. This document serves as a comprehensive resource for researchers and scientists engaged in the demanding yet rewarding field of kinase inhibitor drug discovery.

Introduction: The Kinase Inhibitor Landscape and the Role of Privileged Scaffolds

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of kinase inhibitors has revolutionized cancer treatment, with numerous FDA-approved drugs demonstrating significant clinical benefit.[2]

At the heart of many successful kinase inhibitors lies a "privileged scaffold" – a core molecular structure that demonstrates a propensity for binding to the ATP-binding site of various kinases. The phenyl isocyanate moiety is one such scaffold. Its utility stems from its ability to readily react with nucleophilic residues, often amines, to form stable urea linkages. This reaction is efficient and allows for the modular construction of diverse compound libraries.

This guide specifically examines the strategic advantages conferred by the substituents on This compound . The presence and positioning of the fluorine and iodine atoms are not arbitrary; they are deliberate choices made to enhance the drug-like properties of the resulting inhibitor candidates.

Physicochemical Properties and Strategic Advantages of this compound

The unique substitution pattern of this compound provides a compelling combination of properties that are highly advantageous in drug design.

PropertyValueSource
Molecular Formula C₇H₃FINO[3]
Molecular Weight 263.01 g/mol [3][4]
Boiling Point 206-207 °C[4][5]
Density 1.949 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.6150[4][5]

2.1 The Role of the Fluorine Atom

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6][7][8][9] The small atomic radius and high electronegativity of fluorine can lead to several beneficial effects:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[6] This can increase the half-life of a drug in the body.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's solubility, permeability, and target engagement.[8]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby increasing potency.[9]

  • Improved Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[6]

2.2 The Strategic Importance of the Iodine Atom

The iodine atom at the 4-position serves a dual purpose:

  • Vector for Further Functionalization: The carbon-iodine bond is amenable to a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This provides a crucial handle for introducing additional chemical diversity into the inhibitor scaffold, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

  • Potential for Halogen Bonding: Iodine can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the kinase's active site. This can contribute significantly to the overall binding affinity of the inhibitor.

Synthetic Workflow: From Building Block to Kinase Inhibitor

The isocyanate group is highly reactive towards nucleophiles, most notably primary and secondary amines, to form stable urea derivatives.[10][11] This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for the construction of compound libraries for high-throughput screening.[10][12][13][14]

G reagent 2-Fluoro-4-iodophenyl isocyanate reaction Nucleophilic Addition reagent->reaction amine Amine-containing Fragment (R-NH2) amine->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction product Disubstituted Urea (Kinase Inhibitor Scaffold) reaction->product purification Purification (e.g., Crystallization, Chromatography) product->purification final_product Purified Kinase Inhibitor purification->final_product

Caption: General workflow for the synthesis of urea-based kinase inhibitors.

Experimental Protocol: General Procedure for the Synthesis of N,N'-disubstituted Ureas

This protocol outlines a general method for the synthesis of urea derivatives from this compound and a primary or secondary amine.[10][12]

Materials:

  • This compound

  • Amine of choice (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable volume of anhydrous DCM or THF under an inert atmosphere.

  • To this stirring solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature. For highly exothermic reactions, consider cooling the reaction mixture to 0 °C before the addition.[10]

  • Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate may form. If so, collect the solid product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

  • Characterize the final product by standard analytical techniques (e.g., NMR, LC-MS, HRMS).

Evaluating Inhibitor Efficacy: A Multi-tiered Approach

Once a library of potential inhibitors has been synthesized, a systematic evaluation of their biological activity is crucial. This typically involves a tiered approach, starting with broad screening and progressing to more detailed mechanistic and cell-based studies.[15]

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action biochem_screening High-Throughput Screening (e.g., TR-FRET, Luminescence) ic50 IC50 Determination biochem_screening->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity target_engagement Target Engagement (e.g., NanoBRET) selectivity->target_engagement pathway_inhibition Pathway Inhibition (Western Blot) target_engagement->pathway_inhibition proliferation Cell Proliferation Assay (e.g., Ba/F3) pathway_inhibition->proliferation binding_studies Binding Studies (SPR, ITC) proliferation->binding_studies kinetic_analysis Kinetic Analysis binding_studies->kinetic_analysis

Caption: Tiered workflow for evaluating kinase inhibitor efficacy.

4.1. Biochemical Assays: The First Line of Evaluation

The initial step is to assess the compound's ability to inhibit the target kinase in a purified, cell-free system.[1][15][16]

  • High-Throughput Screening (HTS): A variety of assay formats are available to measure kinase activity, including luminescence-based assays that detect ATP consumption (e.g., Kinase-Glo®) and fluorescence-based methods like Time-Resolved Förster Resonance Energy Transfer (TR-FRET).[16][17] These assays are amenable to miniaturization and automation, allowing for the rapid screening of large compound libraries.

  • IC50 Determination: For compounds that show activity in HTS, the next step is to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's activity by 50% and is a key measure of potency.[15]

  • Kinase Selectivity Profiling: To minimize off-target effects and potential toxicity, it is essential to assess the inhibitor's selectivity.[15] This is typically done by screening the compound against a large panel of kinases representing the human kinome.[15]

4.2. Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays provide valuable information about a compound's intrinsic potency, it is crucial to evaluate its activity in a cellular environment.[18][19][20]

  • Target Engagement Assays: These assays confirm that the inhibitor can enter the cell and bind to its intended target. A popular method is the NanoBRET™ Target Engagement Assay, which measures the displacement of a fluorescent tracer from the target kinase by the inhibitor in live cells.[18][19]

  • Cellular Phosphorylation Assays: A key function of kinases is to phosphorylate downstream substrate proteins.[18] Western blotting using phospho-specific antibodies can be used to determine if the inhibitor blocks the phosphorylation of a known substrate of the target kinase, thereby confirming its mechanism of action in a cellular context.[21]

  • Cell Proliferation Assays: For kinases that are drivers of cell proliferation in cancer, cell-based proliferation assays are essential.[18] The Ba/F3 cell line, which is dependent on specific oncogenic kinases for survival, is a commonly used model system.[18][21] Inhibition of the target kinase in these cells leads to cell death, which can be quantified.[18]

4.3. Mechanism of Action (MoA) Studies: Understanding How the Inhibitor Works

For lead candidates, a deeper understanding of their MoA is necessary.[15]

  • Binding Studies: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed information about the binding affinity (Kd) and thermodynamics of the inhibitor-kinase interaction.[15]

  • Kinetic Analysis: These studies determine whether the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate. This information is valuable for understanding how the inhibitor functions and for guiding further optimization efforts.[15]

Case Study: Hypothetical Development of a MEK Inhibitor

Recent patent filings have disclosed compounds utilizing the 2-fluoro-4-iodophenyl scaffold as potential MEK kinase inhibitors.[22] Let's consider a hypothetical workflow for such a program.

  • Library Synthesis: A diverse library of urea derivatives would be synthesized by reacting this compound with a variety of amine-containing fragments.

  • Biochemical Screening: The library would be screened against purified MEK1 and MEK2 enzymes using a high-throughput biochemical assay.

  • SAR Elucidation: Hits from the initial screen would be further characterized to determine their IC50 values. The iodine handle would then be used in Suzuki coupling reactions to introduce a range of substituents, allowing for the exploration of SAR and the optimization of potency.

  • Cellular Characterization: The most potent and selective compounds would be advanced to cell-based assays. Target engagement would be confirmed using a MEK NanoBRET™ assay. Inhibition of the MEK signaling pathway would be assessed by Western blotting for downstream targets like phosphorylated ERK. Anti-proliferative activity would be measured in cancer cell lines known to be dependent on the MAPK pathway.

  • Lead Optimization: The most promising lead compounds would undergo further optimization of their ADME (absorption, distribution, metabolism, and excretion) properties to identify a clinical candidate.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the discovery of novel kinase inhibitors. The strategic placement of the fluorine and iodine atoms provides a unique combination of properties that can enhance metabolic stability, modulate physicochemical properties, and provide a convenient handle for further chemical modification. By employing a systematic and multi-tiered approach to synthesis and evaluation, researchers can leverage the advantages of this scaffold to develop potent, selective, and clinically viable kinase inhibitors. As our understanding of the human kinome continues to grow, the rational design of inhibitors based on privileged scaffolds like the one discussed herein will remain a cornerstone of targeted drug discovery.

References

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  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Cell-based Kinase Profiling Service. (n.d.). Kinase Logistics. Retrieved from [Link]

  • Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies. Retrieved from [Link]

  • General Procedure for Urea Synthesis through an Isocyanate (1–13) (General Procedure C). (n.d.). Bio-protocol. Retrieved from [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (n.d.). Beilstein Journals. Retrieved from [Link]

  • When Fluorine Meets Iodine. (2018, June 5). ChemistryViews. Retrieved from [Link]

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  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (n.d.). PMC - NIH. Retrieved from [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. (2014, April 1). Semantic Scholar. Retrieved from [Link]

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018, July 4). PubMed. Retrieved from [Link]

  • Mechanisms of action of kinase inhibitors for cancer treatment. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023, May 17). NIH. Retrieved from [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (n.d.). PubMed. Retrieved from [Link]

  • Mechanism-based combinations with Pim kinase inhibitors in cancer treatments. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]

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  • Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (n.d.). SciSpace. Retrieved from [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (n.d.). Open Exploration Publishing. Retrieved from [Link]

  • Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties. (2022, June 22). NIH. Retrieved from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

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The Alchemist's Guide to 2-Fluoro-4-iodophenyl isocyanate: A Technical Manual for Safe and Effective Handling

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isocyanate Imperative in Modern Synthesis

In the landscape of modern drug discovery and materials science, isocyanates are indispensable reagents, prized for their ability to form stable urea and urethane linkages. Among these, 2-Fluoro-4-iodophenyl isocyanate stands out as a versatile building block, offering multiple points for molecular elaboration. However, the very reactivity that makes this compound a powerful tool in the hands of a skilled chemist also necessitates a profound respect for its hazardous nature. This guide is crafted not merely as a list of rules, but as a technical resource for researchers, scientists, and drug development professionals. It aims to instill a deep, mechanistic understanding of the risks and to provide field-proven protocols that ensure both personal safety and experimental integrity.

Section 1: Toxicological Profile & Hazard Identification

This compound is a hazardous substance that presents acute toxicity risks through multiple routes of exposure. A comprehensive understanding of its toxicological profile is the bedrock of safe handling.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning.[1] This compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.

The primary danger of isocyanates, including this specific derivative, lies in their ability to act as potent sensitizers. Initial exposure, even at low levels, can lead to the development of a chemical hypersensitivity. Subsequent exposures, even to minute quantities, can then trigger a severe, asthma-like allergic reaction. This sensitization can be permanent. The respiratory system is a primary target.

Physicochemical Properties and Their Safety Implications

A substance's physical properties are intrinsically linked to its handling requirements.

PropertyValueSafety Implication
Molecular Formula C₇H₃FINO-
Molecular Weight 263.01 g/mol
Boiling Point 206-207 °C[2]
Density 1.949 g/mL at 25 °C[2]
Refractive Index n20/D 1.6150[2]
Storage Temperature 2-8°C

The recommendation for refrigerated storage is not arbitrary; it is a measure to reduce the vapor pressure of the compound, thereby minimizing the concentration of harmful vapors in the storage environment.

Section 2: The Hierarchy of Controls - A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is the last line of defense, not the first. A robust safety culture prioritizes the elimination and engineering out of hazards.

Caption: The Hierarchy of Controls for managing chemical hazards.

For this compound, Engineering Controls are paramount. All handling of this substance must be conducted within a certified chemical fume hood to capture any released vapors at the source. For particularly sensitive operations or when handling larger quantities, a glove box may be warranted.

Section 3: Personal Protective Equipment (PPE) - Your Final Barrier

When direct handling is unavoidable, appropriate PPE is non-negotiable.

  • Respiratory Protection: Due to the high risk of respiratory sensitization, an air-purifying respirator with an organic vapor/acid gas cartridge is the minimum requirement. For any situation with the potential for higher concentrations, such as a spill, a full-face, positive-pressure, self-contained breathing apparatus (SCBA) is necessary.[3]

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.

  • Hand Protection: Standard nitrile gloves may not offer sufficient protection. It is recommended to use neoprene or butyl rubber gloves.[3] Always double-glove. The high reactivity of the isocyanate functional group necessitates a robust barrier to prevent skin contact and potential dermal sensitization.

  • Protective Clothing: A chemically resistant lab coat is required. For tasks with a higher risk of splashing, disposable suits should be worn over regular laboratory attire.

Section 4: Safe Handling & Storage Procedures - The Chemistry of Caution

The isocyanate functional group (-N=C=O) is highly electrophilic and will react exothermically with nucleophiles. This is the chemical basis for the stringent handling and storage protocols.

Key Incompatibilities:

  • Water/Moisture: Reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[4] This reaction can lead to a dangerous pressure buildup in sealed containers.

  • Alcohols & Amines: Reacts vigorously to form urethanes and ureas, respectively.[4][5][6] These are often the desired reactions in a synthesis but are hazardous in an uncontrolled setting.

  • Strong Acids & Bases: Can catalyze vigorous polymerization reactions.

Protocol: Safe Dispensing of this compound
  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height.

  • Inert Atmosphere: The reagent bottle should be allowed to come to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Dispensing: Use a syringe or cannula under a positive pressure of an inert gas (e.g., nitrogen or argon) to transfer the liquid. This prevents the introduction of air and moisture into the reagent bottle.

  • Sealing: After dispensing, securely seal the reagent bottle, ensuring the cap and any septa are in excellent condition.

  • Storage: Return the reagent to its designated refrigerated storage location promptly.

Section 5: Emergency Response - Spills, Exposure & Fire

Preparedness is key to mitigating the consequences of an incident.

Protocol: Emergency Spill Response

This protocol is for minor spills (<100 mL) within a chemical fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and contact emergency services.

  • Alert & Isolate: Alert personnel in the immediate vicinity. Do not attempt to clean the spill without the appropriate respiratory protection.

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial absorbent. Do not use combustible materials like sawdust.[7][8]

  • Neutralization: Once the liquid is absorbed, slowly add a decontamination solution to the absorbent material. A common formulation is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.[3][7] The carbonate reacts with the isocyanate to facilitate its decomposition, and the detergent helps to wet the material.

  • Reaction Time: Allow the mixture to stand for at least 30 minutes. Be aware that the neutralization reaction produces carbon dioxide gas.

  • Collection: Carefully collect the neutralized mixture into an open-top container (do not seal tightly).[7]

  • Final Decontamination: Wipe the spill area with the decontamination solution, allowing a contact time of at least 10 minutes before a final rinse.

  • Disposal: The collected waste must be disposed of as hazardous waste.

Caption: Decision workflow for responding to a chemical spill.

First-Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 6: Waste Disposal

All waste containing this compound, including empty containers and contaminated materials from spills, must be treated as hazardous waste.[7]

  • Neutralization: Unused or waste material can be slowly added to a stirred decontamination solution (as described in the spill protocol) in a well-ventilated area.[9] The resulting mixture should be disposed of through a licensed hazardous waste contractor.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., toluene or acetone) in a fume hood. The rinsate must be collected and treated as hazardous waste. Decontaminated containers should be punctured or crushed to prevent reuse.[9]

Never dispose of isocyanate waste by mixing it with incompatible waste streams. Always follow all federal, state, and local regulations for hazardous waste disposal.[7][9]

References

  • SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. (Source: American Chemistry Council) URL: [Link]

  • SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). (Source: FSI) URL: [Link]

  • Safe Work Procedures for Isocyanate-Containing Products. (Source: Actsafe Safety Association) URL: [Link]

  • Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. (Source: International Science Community Association) URL: [Link]

  • This compound | C7H3FINO | CID 4613277. (Source: PubChem) URL: [Link]

  • Disposal of Waste MDI and Used MDI Storage Containers. (Source: American Chemistry Council) URL: [Link]

  • DECONtamination Solution, Isocyanates, 1 gal. (Source: SKC Inc.) URL: [Link]

  • DECONTAMINATION SOLUTION FOR ISOCYANATES 650ML PK/1. (Source: Linkman Group) URL: [Link]

  • Industry Best Practices for Isocyanate Waste Management. (Source: Patsnap Eureka) URL: [Link]

  • Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). (Source: ResearchGate) URL: [Link]

  • Decoding isocyanates: A deep dive into isocyanates. (Source: Dongsen Chemicals) URL: [Link]

  • The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. (Source: Journal of the Chemical Society) URL: [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (Source: PubMed Central) URL: [Link]

  • Reaction of isocyanates with alcohols. (Source: ResearchGate) URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Diaryl Ureas Utilizing 2-Fluoro-4-iodophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Diaryl Ureas in Modern Drug Discovery

The diaryl urea motif is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to form stable hydrogen bonds with biological targets.[1][2] This key interaction is facilitated by the urea's N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as an acceptor.[1][2] This structural feature underpins the therapeutic efficacy of numerous approved drugs and clinical candidates. Notably, diaryl ureas are prominent as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1]

Prominent examples of diaryl urea-based drugs include Sorafenib and Regorafenib, multi-kinase inhibitors approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and other malignancies.[1][3] These molecules typically function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase and occupying a hydrophobic pocket adjacent to the ATP-binding site.[1] Beyond oncology, diaryl urea derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[4]

The synthesis of unsymmetrical diaryl ureas is, therefore, a critical task in the drug discovery and development pipeline. A reliable and versatile synthetic methodology allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The reaction between an aryl isocyanate and an aryl amine is a direct and efficient method for constructing the diaryl urea linkage.[5] This application note provides a detailed guide to the synthesis of diaryl ureas using 2-Fluoro-4-iodophenyl isocyanate , a versatile building block for creating novel therapeutics. The presence of the fluoro and iodo substituents offers opportunities for further chemical modification, making it a valuable reagent in the synthesis of complex molecules.

Chemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 139072-17-6[6][7]
Molecular Formula C₇H₃FINO[6][7]
Molecular Weight 263.01 g/mol [6]
Boiling Point 206-207 °C[6][8]
Density 1.949 g/mL at 25 °C[6][8]
Refractive Index n20/D 1.6150[6][8]
Storage Temperature 2-8°C[6]

Safety Information: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, must be worn when handling this reagent.[6] All manipulations should be performed in a well-ventilated fume hood.

Reaction Mechanism and Workflow

The synthesis of diaryl ureas from an isocyanate and an amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group, yielding the stable diaryl urea product. This reaction is generally high-yielding and does not typically require a catalyst.[5]

Caption: General reaction mechanism for diaryl urea synthesis.

The experimental workflow for this synthesis is straightforward and can be completed in a standard laboratory setting.

Workflow ReagentPrep Reagent Preparation (Dissolve amine and isocyanate separately) Reaction Reaction (Combine solutions and stir at room temperature) ReagentPrep->Reaction Monitoring Reaction Monitoring (e.g., by TLC) Reaction->Monitoring Workup Work-up (Filtration of precipitated product) Monitoring->Workup Purification Purification (Washing with appropriate solvents) Workup->Purification Analysis Analysis (Characterization of the final product) Purification->Analysis

Caption: Experimental workflow for diaryl urea synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a diaryl urea using this compound and a generic aromatic amine. The specific quantities and reaction time may need to be optimized for different amine substrates.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply (optional, but recommended for moisture-sensitive reactions)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Preparation of the Amine Solution: In a clean, dry round-bottom flask, dissolve the substituted aromatic amine (1.0 eq) in a minimal amount of anhydrous DCM or DMSO.

  • Reaction Setup: Place the flask on a magnetic stirrer and begin stirring. If desired, the reaction can be carried out under an inert atmosphere of nitrogen or argon.

  • Addition of Isocyanate: To the stirring solution of the amine, add a solution of this compound (1.0 eq) in anhydrous DCM or DMSO dropwise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours, though overnight stirring may be necessary for less reactive amines.[3]

  • Product Isolation: Upon completion of the reaction, the diaryl urea product will often precipitate out of the solution. If precipitation occurs, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., cold DCM, diethyl ether, or water) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain the final diaryl urea.

  • Characterization: Confirm the structure and purity of the synthesized diaryl urea using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, ensure that the reagents are pure and the solvents are anhydrous. Isocyanates are sensitive to moisture, which can lead to the formation of a symmetric urea byproduct.

  • Reaction Rate: For less reactive amines, gentle heating may be required to drive the reaction to completion. However, be cautious as excessive heat can lead to side reactions.

  • Solubility: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Conclusion

The synthesis of diaryl ureas via the reaction of this compound with aromatic amines is a robust and efficient method for accessing a diverse range of compounds with significant potential in drug discovery. The straightforward nature of the reaction, coupled with the versatility of the starting materials, makes this an invaluable tool for medicinal chemists. The protocols and information provided in this application note are intended to serve as a comprehensive guide for researchers in this field.

References

  • Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1528–1548. [Link]

  • MDPI. (n.d.). Diarylureas. In Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • Reddy, A. S., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(8), 9593-9611. [Link]

  • Roberti, M., et al. (2021). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Pharmaceuticals, 14(2), 94. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Narender, P., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan Journal of Chemistry, 5(2), 235-243. [Link]

  • ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]

Sources

"2-Fluoro-4-iodophenyl isocyanate" in the synthesis of Sorafenib analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: "2-Fluoro-4-iodophenyl isocyanate" in the Synthesis of Sorafenib Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Sorafenib Analog Development

Sorafenib, marketed as Nexavar®, is a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2] Its mechanism of action involves the inhibition of multiple kinases implicated in tumor cell proliferation and angiogenesis, including RAF kinases and various receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[1][2] The core pharmacophore of Sorafenib is a bi-aryl urea structure, which is critical for its kinase inhibitory activity.

Despite its clinical success, the therapeutic window of Sorafenib is narrow, and patient outcomes show only modest improvements in median survival, often accompanied by the development of resistance.[1] This has catalyzed extensive research into the development of Sorafenib analogs to enhance potency, broaden the spectrum of activity, improve pharmacokinetic profiles, and overcome resistance mechanisms.[3][4][5] A key strategy in this endeavor is the modification of the terminal phenyl ring of the urea moiety, where reagents like This compound serve as powerful and versatile building blocks.

The Strategic Role of this compound

This compound is not merely a reagent for creating the urea linkage; its substituents are strategically chosen to impart desirable properties to the resulting Sorafenib analogs.

  • The Isocyanate Group (-N=C=O): This highly electrophilic functional group is primed for reaction with nucleophilic amines to form a stable urea bond, which is the foundational reaction for building the Sorafenib core.[6][7] The reaction is typically high-yielding and proceeds under mild conditions without the need for a base.[7]

  • The Fluoro Group (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry.[8][9] Its high electronegativity can alter the pKa of nearby groups, influence conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[9][10] In the context of kinase inhibitors, fluorine can also form crucial hydrogen bonds or other non-covalent interactions within the target's active site, potentially increasing binding affinity.

  • The Iodo Group (-I): The iodine atom serves as a versatile synthetic handle. Its presence on the phenyl ring opens up a vast chemical space for further diversification through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions). This allows for the late-stage introduction of a wide array of functional groups, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₃FINO [11]
Molecular Weight 263.01 g/mol [11]
Appearance Solid [12]

| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory sensitization. |[11] |

Core Synthesis: The Urea Formation Mechanism

The synthesis of the diaryl urea core of Sorafenib analogs from this compound and an appropriate aromatic amine is a classic example of nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to yield the final, stable urea product.

Visualization of the Reaction Mechanism

Caption: Mechanism of urea formation.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All operations should be performed in a certified fume hood with appropriate Personal Protective Equipment (PPE).

Protocol 1: Synthesis of Amine Precursor - 4-(4-aminophenoxy)-N-methylpicolinamide

This protocol outlines a common route to synthesize the amine component that will react with the isocyanate.[13][14]

Materials:

  • 4-Chloropyridine-2-carbonyl chloride hydrochloride

  • 4-Aminophenol

  • N-Methylamine (e.g., 40% aq. solution)

  • Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Amidation:

    • To a solution of 4-chloropyridine-2-carbonyl chloride hydrochloride (1 equiv.) in anhydrous toluene, add triethylamine (2 equiv.).

    • Slowly add a solution of aqueous methylamine (1.1 equiv.).

    • Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates completion.

    • Extract the mixture with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 4-chloro-N-methylpicolinamide.

  • Etherification (Nucleophilic Aromatic Substitution):

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.2 equiv.) in anhydrous DMF.

    • Add potassium tert-butoxide (1.5 equiv.) portion-wise at 0°C.

    • Stir for 30 minutes, then add a solution of 4-chloro-N-methylpicolinamide (1 equiv.) in DMF.

    • Heat the reaction to 80-90°C and stir for 4-6 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to obtain 4-(4-aminophenoxy)-N-methylpicolinamide as a solid.

Protocol 2: Urea Formation with this compound

This is the key step where the diaryl urea linkage is formed to create the final Sorafenib analog.

Materials:

  • 4-(4-aminophenoxy)-N-methylpicolinamide (from Protocol 1)

  • This compound

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Nitrogen gas supply

Procedure:

  • Reaction Setup:

    • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equiv.) in anhydrous THF or DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Stir the solution at room temperature.

  • Isocyanate Addition:

    • Add this compound (1.05 equiv.) to the solution. The addition can be done as a solid or as a solution in the same anhydrous solvent.

    • Rinse the container used for the isocyanate with a small amount of solvent to ensure complete transfer.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is often rapid, and a precipitate of the urea product may form within 30 minutes to a few hours.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • If a precipitate has formed, it can be isolated by filtration, washed with a small amount of cold solvent (e.g., diethyl ether or the reaction solvent), and dried.

    • If no precipitate forms, the crude residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient).

    • The structure of the final product, N-(4-(4-(3-(2-fluoro-4-iodophenyl)ureido)phenoxy)picolinoyl)-N-methylpicolinamide , should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, IR).[1][15]

Synthetic Workflow Visualization

G PicolinicAcid Picolinic Acid Derivative AminePrecursor 4-(4-aminophenoxy)-N-methylpicolinamide PicolinicAcid->AminePrecursor Protocol 1: Amidation & Etherification FinalAnalog Target Sorafenib Analog AminePrecursor->FinalAnalog Protocol 2: Urea Formation Isocyanate This compound Isocyanate->FinalAnalog

Caption: Overall synthetic workflow for Sorafenib analogs.

Safety and Handling Precautions

Isocyanates are potent chemical sensitizers and require careful handling in a controlled environment.

  • Hazard Identification: this compound is classified as harmful and an irritant.[11] Acute exposure via inhalation, ingestion, or skin contact can be harmful. It may cause allergic reactions or asthma-like symptoms upon inhalation.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[16]

  • Engineering Controls: All manipulations involving isocyanates, both in solid and solution form, must be conducted inside a certified chemical fume hood to prevent inhalation exposure.[17]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, acids, alcohols, and strong bases, as these can react with the isocyanate group.[16]

  • Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with institutional and local regulations for hazardous chemical waste.

References

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. National Institutes of Health (NIH). [Link]

  • Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]

  • Urea Formation - Common Conditions. organic-chemistry.org. [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Royal Society of Chemistry. [Link]

  • Synthesis of Sorafenib. Chinese Pharmaceutical Journal. [Link]

  • Improved Synthesis of Unsymmetrical Ureas via Carbamates. Thieme Connect. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. [Link]

  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. National Institutes of Health (NIH). [Link]

  • This compound. PubChem. [Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. National Institutes of Health (NIH). [Link]

  • Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. National Institutes of Health (NIH). [Link]

  • Safety Data Sheet. UFV. [Link]

  • Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. ResearchGate. [Link]

  • Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. organic-chemistry.org. [Link]

  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds. National Institutes of Health (NIH). [Link]

  • Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. ResearchGate. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. National Institutes of Health (NIH). [Link]

  • Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. [Link]

  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. [Link]

  • Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? PubMed. [Link]

Sources

Application Notes and Protocols: A Guide to the Amine Coupling of 2-Fluoro-4-iodophenyl isocyanate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of urea derivatives is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are present in a multitude of clinically significant molecules, owing to their ability to form stable hydrogen bonds and interact with biological targets. The reaction of an isocyanate with an amine is a robust and highly efficient method for the formation of substituted ureas. This guide provides a detailed protocol and in-depth scientific rationale for the coupling of 2-Fluoro-4-iodophenyl isocyanate with a primary amine, a reaction of significant interest for the generation of novel pharmaceutical intermediates. The presence of the fluoro and iodo substituents on the phenyl ring offers unique opportunities for further chemical modification, making this a versatile building block in drug discovery.

Scientific Rationale and Mechanistic Overview

The coupling of an isocyanate with an amine proceeds via a nucleophilic addition mechanism. The isocyanate group (-N=C=O) features an electrophilic carbon atom, which is susceptible to attack by the lone pair of electrons on the nitrogen atom of the amine. This initial attack forms an unstable, zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea product.

The reactivity of the isocyanate is influenced by the electronic nature of its substituents. Electron-withdrawing groups on the aromatic ring, such as the fluorine and iodine atoms in this compound, increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles.[1]

Safety Precautions and Reagent Handling

Extreme caution must be exercised when handling this compound. Isocyanates are potent respiratory and skin sensitizers and can cause severe allergic reactions upon inhalation or contact.[2] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles, must be worn at all times. In case of accidental exposure, immediate medical attention should be sought.

Key Safety Information for this compound:

Hazard Statement GHS Classification
Harmful if swallowed Acute toxicity, oral (Category 4)
Harmful in contact with skin Acute toxicity, dermal (Category 4)
Causes skin irritation Skin corrosion/irritation (Category 2)
Causes serious eye irritation Serious eye damage/eye irritation (Category 2)
Harmful if inhaled Acute toxicity, inhalation (Category 4)

| May cause allergy or asthma symptoms or breathing difficulties if inhaled | Sensitization, respiratory (Category 1) |

Data sourced from PubChem CID 4613277.[3]

Experimental Workflow Visualization

The overall experimental workflow for the coupling of this compound with an amine is depicted below.

experimental_workflow reagent_prep Reagent Preparation (Anhydrous Conditions) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup Add Amine & Isocyanate reaction_progress Reaction Monitoring (TLC) reaction_setup->reaction_progress Stir at RT workup Work-up & Isolation reaction_progress->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification Crude Product characterization Characterization (NMR, IR, MS) purification->characterization Pure Product

Caption: A schematic overview of the experimental workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic primary amine (R-NH₂). The stoichiometry and reaction time may need to be optimized for specific amines.

Materials and Reagents:

ReagentCAS NumberMolecular WeightPurity
This compound139072-17-6263.01 g/mol >95%
Primary Amine (R-NH₂)VariesVaries>98%
Anhydrous Dichloromethane (DCM)75-09-284.93 g/mol <50 ppm H₂O
Triethylamine (optional catalyst)121-44-8101.19 g/mol >99%
Ethyl Acetate (for TLC and chromatography)141-78-688.11 g/mol ACS Grade
Hexanes (for TLC and chromatography)110-54-386.18 g/mol ACS Grade

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Magnetic stir plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup (if required)

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Isocyanate: To the stirred solution of the amine at room temperature, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 5-10 minutes. The use of a slight excess of the isocyanate ensures complete consumption of the amine.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4] Spot the reaction mixture on a TLC plate alongside the starting materials (amine and isocyanate) as references. A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The reaction is considered complete when the starting amine spot is no longer visible by UV light.

  • Work-up and Isolation: Upon completion, if the product has precipitated out of the solution, it can be isolated by vacuum filtration, washed with cold DCM, and dried under vacuum. If the product is soluble, the reaction mixture should be concentrated under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the final urea product should be confirmed by standard analytical techniques:

    • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the chemical structure of the product.

    • IR Spectroscopy: The formation of the urea will be indicated by a strong carbonyl (C=O) stretch typically in the region of 1630-1680 cm⁻¹ and N-H stretching vibrations around 3300 cm⁻¹.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the synthesized compound.

Data Interpretation

Thin Layer Chromatography (TLC) Analysis:

tlc_monitoring cluster_0 TLC Plate lane1 Amine (Start) lane2 Reaction Mixture lane3 Isocyanate (Start) spot_amine spot_isocyanate spot_product spot_rxn_amine

Sources

Application Notes & Protocols: Leveraging 2-Fluoro-4-iodophenyl Isocyanate in the Synthesis of Novel Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isocyanates are a cornerstone class of reagents in modern organic synthesis, prized for the highly efficient and often quantitative formation of ureas, carbamates, and other related structures.[1][2][3] Their reactivity makes them invaluable intermediates in the production of a wide array of functional materials, including pharmaceuticals and, notably, agricultural chemicals.[2][4] Within this class, halogenated phenyl isocyanates serve as particularly versatile building blocks. The strategic placement of halogen atoms on the aromatic ring can profoundly influence the physicochemical properties and biological efficacy of the final active ingredient.

This guide focuses on 2-Fluoro-4-iodophenyl isocyanate , a trifunctional reagent that offers a unique combination of synthetic handles for the development of next-generation herbicides, fungicides, and insecticides. The presence of the highly reactive isocyanate group, a fluorine atom to modulate electronic properties and metabolic stability, and an iodine atom that opens pathways for further cross-coupling reactions provides chemists with a powerful tool for lead discovery and optimization in agrochemical research.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective application. The molecule's reactivity is dominated by the electrophilic carbon atom of the isocyanate group (-N=C=O), which is highly susceptible to nucleophilic attack.

PropertyValueSource
CAS Number 139072-17-6[5][6]
Molecular Formula C₇H₃FINO[5][7]
Molecular Weight 263.01 g/mol [5][6]
Appearance Not specified, typically a liquid or low-melting solid
Boiling Point 206-207 °C[6]
Density 1.949 g/mL at 25 °C[6]
Refractive Index n20/D 1.6150[6]

Causality of Reactivity:

  • Isocyanate Group: The core reactivity stems from the isocyanate functional group. It readily reacts with nucleophiles such as primary and secondary amines, alcohols, and thiols.[8] These reactions are typically high-yielding and proceed under mild conditions, making them ideal for library synthesis and process development.[9]

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the ortho-position increases the electrophilicity of the isocyanate carbon, potentially accelerating its reaction with nucleophiles compared to its non-fluorinated analog.

  • Iodine Substituent: The iodine atom at the para-position serves as a versatile synthetic handle. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of additional aryl, alkyl, or alkynyl groups to build molecular complexity.

Application in Agrochemical Synthesis: Core Reactions & Protocols

The primary application of this compound in agrochemical synthesis is the formation of substituted ureas and carbamates, which are prevalent motifs in commercial pesticides.

Synthesis of Substituted Urea Derivatives (Herbicides)

Substituted ureas are a major class of herbicides that act by inhibiting photosynthesis. The reaction of this compound with a primary or secondary amine provides a direct and efficient route to these compounds.[4][10][11]

Workflow: Synthesis of N-Aryl Urea Derivatives

reagent1 2-Fluoro-4-iodophenyl isocyanate product N-(2-Fluoro-4-iodophenyl)- N',N'-disubstituted Urea reagent1->product + Nucleophilic Addition reagent2 Primary or Secondary Amine (R¹R²NH) reagent2->product

Caption: General reaction scheme for urea synthesis.

Protocol 1: Synthesis of a Representative N,N'-Disubstituted Urea

This protocol describes a general procedure for the reaction of this compound with a generic amine in an aprotic solvent.

Materials & Equipment:

  • This compound

  • Desired primary or secondary amine (e.g., dimethylamine, aniline derivative)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Addition funnel

  • TLC plates (silica gel)

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the selected amine (1.0 eq) in the anhydrous solvent (approx. 0.2 M concentration) in the round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent and load it into the addition funnel.

  • Reaction: Add the isocyanate solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed. The reaction is often very fast.[11]

  • Workup:

    • If the product precipitates from the reaction mixture, it can be isolated by simple filtration, washed with a small amount of cold solvent, and dried.[10]

    • If the product is soluble, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Expert Insight: The choice of solvent is critical. While DCM and THF are common, reactions can also be performed "on-water," which can be more sustainable and simplify product isolation via filtration.[9] The slight excess of the isocyanate ensures complete consumption of the more valuable amine coupling partner.

Synthesis of Carbamate Derivatives (Fungicides & Insecticides)

Carbamates are another vital class of agrochemicals.[2] They are typically synthesized through the reaction of an isocyanate with an alcohol or phenol. This reaction can be slower than the reaction with amines and may require a catalyst.[8][12]

Workflow: Synthesis of N-Aryl Carbamate Derivatives

reagent1 2-Fluoro-4-iodophenyl isocyanate product O-Alkyl/Aryl (2-Fluoro-4-iodophenyl) carbamate reagent1->product + Nucleophilic Addition reagent2 Alcohol or Phenol (R-OH) reagent2->product catalyst Catalyst (optional) e.g., DBTDL, DABCO catalyst->product Accelerates reaction

Sources

Application Notes & Protocols: A Guide to the Synthesis of Diaryl Urea Kinase Inhibitors Using 2-Fluoro-4-iodophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern oncology and drug discovery, protein kinases have emerged as critical targets for therapeutic intervention.[1] The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[2] Among the most successful classes of kinase inhibitors are molecules built upon the diaryl urea scaffold.[3][4] These compounds, including the FDA-approved drugs Sorafenib and Regorafenib, have demonstrated significant clinical efficacy by targeting multiple kinases involved in tumor progression and angiogenesis.[5][6][7]

This guide provides a detailed protocol and scientific rationale for the synthesis of diaryl urea kinase inhibitors utilizing a key building block: 2-Fluoro-4-iodophenyl isocyanate . We will delve into the mechanistic principles, step-by-step experimental procedures, characterization, and the strategic importance of this particular reagent in constructing potent and selective kinase inhibitors. The fluorine and iodine substituents on the phenyl isocyanate ring are not merely passive decorations; they serve critical functions. The electron-withdrawing fluorine atom can modulate the electronic properties of the ring and influence binding interactions, while the iodine atom provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Part 1: Core Principles and Strategic Rationale

The Diaryl Urea Pharmacophore

The diaryl urea motif is a privileged structure in kinase inhibitor design. Its efficacy stems from its ability to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interactions of the adenine portion of ATP.

  • Mechanism of Action: The two N-H protons of the urea group act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This specific geometry allows the molecule to anchor itself effectively within the active site, leading to potent inhibition.[3] Many diaryl ureas are classified as Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, often conferring greater selectivity compared to ATP-competitive Type I inhibitors.[8][9]

The Chemistry: Urea Formation

The synthesis of diaryl ureas is most commonly and efficiently achieved through the reaction of an aryl isocyanate with an aryl amine.[10][11] This reaction is a nucleophilic addition to the highly electrophilic central carbon of the isocyanate group.

  • Reaction Causality: The reaction proceeds without the need for a catalyst and is typically fast and high-yielding. The choice of an appropriate solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF), is crucial to ensure the solubility of the reactants.[10] The reaction is often performed at room temperature, highlighting its efficiency and mild conditions.[10]

Below is a diagram illustrating the fundamental mechanism.

G cluster_reactants Reactants cluster_transition Mechanism cluster_product Product Amine R-NH₂ (Aryl Amine) Mechanism Nucleophilic Attack Lone pair of amine nitrogen attacks the electrophilic isocyanate carbon. Amine->Mechanism Isocyanate Ar-N=C=O (this compound) Isocyanate->Mechanism Urea R-NH-C(=O)NH-Ar (Diaryl Urea) Mechanism->Urea

Caption: Mechanism of Diaryl Urea Formation.

Part 2: Experimental Protocols

This section outlines a general, two-stage procedure for synthesizing a target kinase inhibitor. Stage 1 involves preparing the requisite amine precursor, which will vary depending on the specific target molecule. Stage 2 is the pivotal urea formation step using this compound.

General Synthetic Workflow

The overall process from starting materials to a purified, characterized kinase inhibitor is depicted below.

Caption: General Workflow for Kinase Inhibitor Synthesis.

Stage 1: Synthesis of a Representative Amine Precursor

Many diaryl urea kinase inhibitors, such as Sorafenib, feature a phenoxy-picolinamide core. The synthesis of the key amine intermediate for such structures, 4-(4-aminophenoxy)-N-methylpicolinamide, is a well-established procedure.[7][12]

Protocol: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

  • Reaction Setup: To a solution of 4-aminophenol in dry DMF, add a strong base such as potassium tert-butoxide (KOtBu) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Nucleophilic Substitution: After stirring for 30 minutes, add a solution of 4-chloro-N-methylpicolinamide in dry DMF.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture, and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amine precursor.

Stage 2: Urea Formation with this compound

This is the final convergent step to assemble the diaryl urea core.

Protocol: Synthesis of a Diaryl Urea Inhibitor

  • Reaction Setup: Dissolve the synthesized amine precursor (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise to the stirred amine solution at room temperature.[13]

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours. The reaction is typically clean and rapid. Monitor the formation of the product by TLC. Often, the urea product will begin to precipitate out of the solution.[13]

  • Product Isolation: If a precipitate forms, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., DCM or diethyl ether) to remove any unreacted starting materials.

  • Purification: The filtered product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography.

  • Drying: Dry the final product under vacuum to obtain the pure diaryl urea kinase inhibitor.

Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the urea carbonyl stretch (~1640-1680 cm⁻¹) and N-H stretches (~3300-3500 cm⁻¹).

Part 3: Data Presentation and Case Study

Representative Reaction Conditions

The urea formation reaction is robust and applicable to a wide range of amine precursors. The table below summarizes typical conditions and outcomes based on literature precedents for analogous syntheses.

Amine PrecursorIsocyanate PartnerSolventTemp (°C)Time (h)Yield (%)Reference
4-(4-Aminophenoxy)-N-methylpicolinamide4-Chloro-3-(trifluoromethyl)phenyl isocyanateDCMRT3-4>90%[13]
4-Amino-3-fluorophenol derivativeThis compoundAcetoneRT3-4~85-95%[7][13]
Various substituted anilinesVarious aryl isocyanatesTHFRT2-6>90%[10]
Case Study: Synthesis of a Regorafenib Analogue

Regorafenib is a multi-kinase inhibitor structurally similar to Sorafenib but features a fluorine atom on the central phenyl ring. Our protocol can be directly applied to synthesize a novel analogue using this compound.

Caption: Synthesis of a Diaryl Urea Kinase Inhibitor Analogue.

By reacting the key amine intermediate for Regorafenib synthesis, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, with this compound, a novel inhibitor is formed. The resulting compound possesses two fluorine atoms and an iodine atom, providing unique electronic properties and a site for further chemical modification (e.g., via Suzuki or Sonogashira coupling at the iodo-position) to explore new chemical space and optimize biological activity.

Part 4: Safety, Troubleshooting, and Conclusion

Safety Precautions:

  • Isocyanates are toxic and potent lachrymators. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

  • Anhydrous Conditions: The reaction is sensitive to water, which can react with the isocyanate to form an unstable carbamic acid that decomposes to an amine, leading to the formation of a symmetric urea byproduct. Ensure all glassware is oven-dried and solvents are anhydrous.

Troubleshooting:

  • Low Yield: May be caused by wet reagents/solvents or impure starting materials. Confirm the purity of the amine precursor before proceeding.

  • Side Product Formation: The primary side product is the symmetrical urea formed from the reaction of the isocyanate with water, followed by reaction with another isocyanate molecule. Using anhydrous conditions minimizes this.

  • Purification Difficulties: Diaryl ureas often have poor solubility. If the product is difficult to purify via chromatography, recrystallization or trituration with a suitable solvent may be more effective.

The synthesis of diaryl urea kinase inhibitors via the reaction of an amine with an isocyanate is a highly efficient and reliable method.[11] this compound serves as a particularly valuable reagent, introducing key structural motifs (F and I) that are known to be important for modulating the pharmacological properties of kinase inhibitors. The protocols and principles outlined in this guide provide a robust framework for researchers in medicinal chemistry and drug development to design and synthesize novel therapeutic candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.[15]

References

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013, May 15). National Institutes of Health. Retrieved from [Link]

  • Protein kinase inhibitors from the urea class. (n.d.). ResearchGate. Retrieved from [Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib. (2023, September 26). ResearchGate. Retrieved from [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018, November 8). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Sorafenib and Regorafenib. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors. (2021, December). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Macrocyclic Urea Kinase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Urea Formation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. (2014, April 1). Semantic Scholar. Retrieved from [Link]

  • Discovery of novel diaryl urea-oxindole hybrids as BRAF kinase inhibitors targeting BRAF and KRAS mutant cancers. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. (2021, November 11). National Institutes of Health. Retrieved from [Link]

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018, July 4). National Institutes of Health. Retrieved from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (n.d.). University of Zurich. Retrieved from [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. (n.d.). MDPI. Retrieved from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022, June 10). National Institutes of Health. Retrieved from [Link]

  • Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Retrieved from [Link]

  • Advancing Cancer Treatment: Enhanced Combination Therapy through Functionalized Porous Nanoparticles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Innovative Metal-Organic Frameworks for Targeted Oral Cancer Therapy: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). National Institutes of Health. Retrieved from [Link]

  • Advancing Cancer Treatment: Innovative Materials in PDT and Diagnostic Integration. (2025, May 31). National Institutes of Health. Retrieved from [Link]

Sources

Application Note: Leveraging the Multi-Functional Profile of 2-Fluoro-4-iodophenyl isocyanate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1] By screening small, low-molecular-weight compounds (fragments), FBDD explores chemical space more effectively, often yielding higher quality starting points for lead optimization.[2] The fragment 2-Fluoro-4-iodophenyl isocyanate is a uniquely versatile tool for FBDD campaigns, possessing three distinct features that can be strategically exploited:

  • A Fluorine (¹⁹F) Atom : Serves as a sensitive and background-free reporter for Nuclear Magnetic Resonance (NMR) screening, enabling the rapid and robust detection of weak binding events.[3][4]

  • An Iodine (I) Atom : Acts as a potent halogen bond donor, a highly directional and specific non-covalent interaction that can significantly enhance binding affinity and selectivity.[5][6][7]

  • An Isocyanate (-NCO) Group : Functions as a reactive electrophile ("warhead") capable of forming a stable covalent bond with nucleophilic residues on a protein target, offering a path to potent and durable target engagement.[2][8]

This application note provides a comprehensive guide for researchers, outlining a strategic workflow and detailed experimental protocols to harness the full potential of this compound in identifying and validating novel drug targets and lead compounds.

Physicochemical and Safety Profile

A thorough understanding of the fragment's properties is critical for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 139072-17-6[9]
Molecular Formula C₇H₃FINO[10]
Molecular Weight 263.01 g/mol [10]
Appearance Liquid (typical)[6]
Density 1.949 g/mL at 25 °C[9]
Boiling Point 206-207 °C[9]
SMILES Fc1cc(I)ccc1N=C=O[6]
InChIKey VBRWSMMFMURCHF-UHFFFAOYSA-N[6]

Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin/eye irritation and respiratory sensitization.[6][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a certified chemical fume hood. The compound is moisture-sensitive and should be stored under an inert atmosphere at 2-8°C.[9]

Strategic Application Workflow: A Multi-Pronged Approach

The unique trifecta of features in this compound enables a powerful, multi-layered screening cascade. This workflow is designed to first identify non-covalent binders, then characterize their interactions, and finally confirm covalent target engagement.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization Screening Primary Screen: 19F NMR Spectroscopy Deconvolution Hit Deconvolution (if screening in mixtures) Screening->Deconvolution Covalent_Screen Covalent Screen: Intact Protein MS Deconvolution->Covalent_Screen Validated Hits GSH_Assay GSH Reactivity Assay (Assess non-specific reactivity) Covalent_Screen->GSH_Assay XRay Structural Biology: X-ray Co-crystallography Covalent_Screen->XRay Confirmed Covalent Binders SAR Structure-Activity Relationship (SAR) - Fragment Growing - Elaboration XRay->SAR Structural Insights (Binding Mode, Halogen Bonds, Covalent Adduct) Potency Potency & Selectivity Improvement SAR->Potency Halogen_Bond cluster_protein Protein Backbone cluster_fragment Fragment O O C C C->O N N C->N H H N->H I I I->O   Halogen Bond   (σ-hole interaction) C_frag C I->C_frag R Covalent_Reaction Lysine Protein-Lys-NH₂ (Nucleophile) Arrow (Covalent Bond Formation) Lysine->Arrow Plus + Plus->Arrow Isocyanate O=C=N-Aryl (Fragment Electrophile) Isocyanate->Arrow Adduct Protein-Lys-NH-C(O)NH-Aryl (Stable Urea Adduct) Arrow->Adduct

Sources

The Strategic Introduction of the Fluoro-Iodophenyl Moiety Using 2-Fluoro-4-iodophenyl Isocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluoro-Iodophenyl Group in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into drug candidates is a cornerstone of molecular design. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Similarly, the iodine atom, while also a halogen, offers a distinct advantage as a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The combination of both a fluorine and an iodine atom on a phenyl ring creates a powerful building block—the fluoro-iodophenyl moiety—that marries metabolic resilience with synthetic flexibility.

2-Fluoro-4-iodophenyl isocyanate has emerged as a critical reagent for introducing this valuable moiety. Its isocyanate group provides a highly reactive electrophilic center for the facile formation of urea and carbamate linkages, which are themselves privileged structures in a multitude of approved therapeutic agents.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound, detailing its reactivity, providing step-by-step protocols for key transformations, and outlining best practices for its handling and application. A notable application of this reagent is in the synthesis of the MEK inhibitor Trametinib, a targeted therapy for certain types of cancer.[4]

Chemical Properties and Reactivity Profile

This compound (CAS No. 139072-17-6) is a bifunctional aromatic compound with the molecular formula C₇H₃FINO.[5] The reactivity of this molecule is dominated by the isocyanate functional group (-N=C=O), a highly electrophilic species susceptible to nucleophilic attack.

The presence of the fluorine atom ortho to the isocyanate group exerts a significant electron-withdrawing inductive effect, which can enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.[6] Conversely, the iodine atom at the para position is a large, polarizable atom that serves as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), providing a downstream synthetic pathway to elaborate the molecular scaffold after the initial urea or carbamate formation.

The primary reactions of this compound involve the addition of nucleophiles across the N=C bond of the isocyanate. Key transformations include:

  • Reaction with Amines: Primary and secondary amines readily react with the isocyanate to form stable N,N'-disubstituted ureas. This is one of the most common and robust methods for urea synthesis.

  • Reaction with Alcohols: In the presence of a suitable catalyst or under thermal conditions, alcohols add to the isocyanate to yield carbamates. This reaction is fundamental in the synthesis of a wide range of biologically active compounds.[7]

Experimental Protocols and Methodologies

The following protocols are provided as detailed guides for the application of this compound in the synthesis of urea and carbamate derivatives. These protocols are based on established synthetic transformations and specific examples from the literature.

Protocol 1: Synthesis of N,N'-Disubstituted Ureas - The Case of a Trametinib Precursor

This protocol details the synthesis of N-(cyclopropyl)-N'-(2-fluoro-4-iodophenyl)urea, a key intermediate in the synthesis of the MEK inhibitor Trametinib.[8][9]

Reaction Scheme:

Materials and Reagents:

  • This compound (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Addition of Amine: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add cyclopropylamine (1.1 eq) dropwise via a syringe over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting isocyanate is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-(cyclopropyl)-N'-(2-fluoro-4-iodophenyl)urea.

Data Summary for a Representative Urea Synthesis:

ParameterValueReference
Reactants This compound, Cyclopropylamine[8]
Solvent Tetrahydrofuran (THF)[9]
Temperature 0 °C to Room TemperatureInferred from standard procedures
Reaction Time 2-4 hoursInferred from standard procedures
Typical Yield >90% (uncited, based on similar reactions)-
Purification Flash Column ChromatographyInferred from standard procedures
Protocol 2: General Procedure for Carbamate Synthesis with Alcohols

This protocol provides a general method for the synthesis of O-alkyl/aryl-N-(2-fluoro-4-iodophenyl)carbamates from the corresponding alcohols. This method is adapted from established procedures for carbamate formation.[1][10]

Reaction Scheme:

Materials and Reagents:

  • This compound (1.0 eq)

  • Alcohol (primary, secondary, or phenolic) (1.0-1.2 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Dibutyltin dilaurate (DBTDL) or 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 1-5 mol%)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0-1.2 eq) and a catalytic amount of DBTDL or DMAP (if necessary, particularly for less reactive alcohols) in anhydrous toluene or DCM.

  • Addition of Isocyanate: To this solution, add this compound (1.0 eq) either neat (if liquid at room temperature) or as a solution in the reaction solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Chromatography: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired carbamate.

Workflow Visualization

The general workflow for the synthesis of urea and carbamate derivatives using this compound can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Isocyanate 2-Fluoro-4-iodophenyl isocyanate ReactionVessel Reaction in Anhydrous Solvent (e.g., THF, Toluene) Isocyanate->ReactionVessel Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->ReactionVessel Quench Aqueous Quench ReactionVessel->Quench 1. Extract Solvent Extraction Quench->Extract 2. Dry Drying & Concentration Extract->Dry 3. Purify Chromatography Dry->Purify 4. Product Fluoro-iodophenyl Urea or Carbamate Purify->Product

Caption: Synthetic workflow for urea/carbamate formation.

Best Practices and Safety Considerations

Isocyanates are a class of highly reactive and potentially hazardous compounds that require strict adherence to safety protocols.

  • Handling: Always handle this compound in a well-ventilated fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile gloves).[13]

  • Moisture Sensitivity: Isocyanates are sensitive to moisture and can react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas. This can lead to pressure buildup in sealed containers.[8] Therefore, it is crucial to use anhydrous solvents and techniques to exclude moisture from reactions.

  • Inhalation and Skin Contact: Avoid inhalation of vapors and direct contact with skin and eyes. Isocyanates are respiratory and skin sensitizers and can cause severe irritation.[12]

  • Waste Disposal: Quench any residual isocyanate in reaction vessels or waste streams with a solution of an alcohol (e.g., isopropanol) and a mild base (e.g., aqueous ammonia) before disposal, in accordance with local regulations.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the synthetically valuable fluoro-iodophenyl moiety into organic molecules. Its ability to readily form stable urea and carbamate linkages makes it an indispensable tool in the synthesis of complex drug candidates, as exemplified by its role in the preparation of Trametinib. By following the detailed protocols and adhering to the safety guidelines outlined in this application note, researchers can effectively and safely leverage the unique properties of this reagent to advance their drug discovery and development programs.

References

  • Gilmartin, A. G., et al. (2011). GSK1120212 is a potent, selective, non-competitive inhibitor of MEK1/2 activity against BRAF and K-Ras mutant tumors. Clinical Cancer Research, 17(5), 989-1000. [Link]

  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. [Link]

  • Safe Work Australia. (2020). Guide to handling isocyanates. [Link]

  • A Method for Synthesizing Trametinib Key Intermedi
  • PubChem. (n.d.). N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. National Center for Biotechnology Information. [Link]

  • Mullard, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

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  • American Laboratory. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. [Link]

  • Wallace, E. M., et al. (2005). 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2h-pyrido'2,3-d!
  • Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]

  • ResearchGate. (n.d.). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]

  • PubChem. (n.d.). N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Trametinib. National Center for Biotechnology Information. [Link]

  • Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Infante, J. R., et al. (2012). Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial. The Lancet Oncology. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

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"2-Fluoro-4-iodophenyl isocyanate" in solid-phase synthesis of ureas

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 2-Fluoro-4-iodophenyl Isocyanate for Solid-Phase Synthesis of Diverse Urea Libraries and Subsequent Derivatization

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of this compound in solid-phase synthesis (SPS) to generate diverse urea libraries. The unique trifunctional nature of this reagent—possessing a reactive isocyanate group for urea formation, an iodine atom for palladium-catalyzed cross-coupling, and a fluorine atom for modulating physicochemical properties—makes it an exceptionally valuable building block in modern drug discovery and combinatorial chemistry. We will explore the underlying chemical principles, provide step-by-step experimental workflows, and demonstrate the subsequent diversification of the synthesized ureas through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Introduction: The Strategic Advantage of this compound

In the quest for novel therapeutic agents, the ability to rapidly synthesize and screen large, diverse libraries of small molecules is paramount. Solid-phase synthesis (SPS) has revolutionized this process by simplifying purification and enabling automation.[1][2] The choice of building blocks is critical to the success of any combinatorial library synthesis. This compound emerges as a strategic reagent due to its inherent functionalities that allow for a multi-stage diversification approach.

  • Isocyanate Group: The primary reactive site for the initial library generation. Isocyanates react cleanly and efficiently with primary and secondary amines to form stable urea linkages.[3][4]

  • Iodo Group: A versatile handle for post-synthesis modification. The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, or amino substituents.[5][6][7]

  • Fluoro Group: A common bioisostere in medicinal chemistry. The presence of a fluorine atom can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.

This application note will serve as a practical guide for researchers, enabling them to harness the full potential of this versatile building block.

Core Principles & Workflow Overview

The overall strategy involves a three-stage process:

  • Immobilization & Urea Formation: An amine-functionalized solid support (e.g., Rink Amide resin) is used as the starting point. The resin-bound amine reacts with this compound to form a stable, polymer-bound urea.

  • Cleavage: The synthesized urea is cleaved from the solid support under acidic conditions to yield the purified product.

  • Post-Cleavage Diversification: The liberated 4-iodophenyl urea serves as a substrate for subsequent solution-phase palladium-catalyzed cross-coupling reactions to generate a final, highly diversified library.

Solid-Phase Synthesis Workflow Resin Amine-Functionalized Resin (e.g., Rink Amide) UreaFormation Resin-Bound Urea Resin->UreaFormation + Isocyanate (Urea Formation) Isocyanate 2-Fluoro-4-iodophenyl Isocyanate Cleavage Cleavage from Resin (e.g., TFA) UreaFormation->Cleavage Product Purified 4-Iodophenyl Urea Cleavage->Product Diversification Pd-Catalyzed Cross-Coupling Product->Diversification Suzuki or Buchwald-Hartwig FinalLibrary Diverse Final Library Diversification->FinalLibrary Suzuki-Miyaura Coupling Reactants 4-Iodophenyl Urea Aryl Boronic Acid (Ar-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Product { Biaryl Urea Product} Reactants->Product Heat, Solvent (e.g., Dioxane/H₂O)

Caption: Key components of the Suzuki-Miyaura reaction.

Materials & Equipment:

  • N-(Alkyl/Aryl)-N'-(2-fluoro-4-iodophenyl)urea (from Part B)

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Microwave synthesizer or standard reaction flask with heating mantle and condenser

  • Inert atmosphere (Nitrogen or Argon)

Protocol Steps:

  • Reaction Setup:

    • To a reaction vial, add the 4-iodophenyl urea (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2-3 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

    • Add degassed solvent (e.g., Dioxane/Water 4:1).

    • Causality: The inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. [7]

  • Reaction:

    • Heat the reaction mixture at 80-120°C until the starting material is consumed (monitor by TLC or LC-MS). This can take from 1 to 16 hours. Microwave irradiation can significantly shorten reaction times. [4]

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final biaryl urea.

Protocol 4.2: Buchwald-Hartwig Amination for Diaryl Amine Urea Synthesis

This protocol outlines the C-N bond formation by coupling the 4-iodophenyl urea with a primary or secondary amine. [3][5][8] Materials & Equipment:

  • N-(Alkyl/Aryl)-N'-(2-fluoro-4-iodophenyl)urea (from Part B)

  • Amine (primary or secondary) of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Protocol Steps:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 equiv) and the phosphine ligand (0.02-0.1 equiv) to a dry reaction vessel.

    • Add the 4-iodophenyl urea (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).

    • Add anhydrous, degassed solvent.

    • Causality: The choice of ligand is critical and depends on the specific amine and aryl halide coupling partners. Bulky, electron-rich phosphine ligands generally accelerate the rate-limiting reductive elimination step. [5]A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its entry into the catalytic cycle.

  • Reaction:

    • Heat the mixture at 80-110°C until completion, monitoring by LC-MS.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Quench with saturated aqueous ammonium chloride.

    • Extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by flash chromatography or preparative HPLC.

Troubleshooting

Issue Potential Cause Recommended Solution
Low Yield in Urea Formation Incomplete Fmoc deprotection. Inactive isocyanate (hydrolyzed). Poor resin swelling.Confirm deprotection with a Kaiser test. Use fresh, anhydrous isocyanate and solvents. Allow adequate swelling time in a suitable solvent (DMF/DCM).
Incomplete Cleavage Insufficient cleavage time or TFA volume.Extend cleavage time to 4 hours. Ensure adequate volume of cleavage cocktail to fully wet the resin.
Side Products During Cleavage Cationic side reactions.Ensure sufficient scavenger (TIS) is used, especially for sensitive amino acids.
Low Conversion in Cross-Coupling Inactive catalyst. Incorrect base or solvent.Use fresh catalyst and ligands. Degas solvents thoroughly. Screen different bases and ligands based on literature for similar substrates.

Conclusion

This compound is a powerful and versatile building block for the solid-phase synthesis of urea libraries. The straightforward reaction with resin-bound amines, coupled with the ability to perform subsequent high-efficiency palladium-catalyzed cross-coupling reactions, provides an elegant and robust platform for generating structurally diverse molecules. The protocols outlined in this application note offer a reliable foundation for researchers in drug discovery and medicinal chemistry to accelerate their lead generation and optimization efforts.

References

  • Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methyl ester resin. Tetrahedron Letters, 28(33), 3787-3790. [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal amide alkylation during the cleavage of peptide amides from the Rink amide resin. Journal of Peptide Science, 12(4), 227-232. Available at: [Link]

  • Bräse, S., Dahmen, S., & Pfefferkorn, M. (2000). Solid-phase synthesis of urea and amide libraries using the T2 triazene linker. Journal of Combinatorial Chemistry, 2(6), 710-715. [Link]

  • Aapptec (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • Sunresin Life Sciences. (n.d.). Seplife® Rink Amide - AM Resin. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nefzi, A., Giulianotti, M., Truong, L., Rattan, S., Ostresh, J. M., & Houghten, R. A. (2002). Solid-phase synthesis of linear ureas tethered to hydantoins and thiohydantoins. Journal of Combinatorial Chemistry, 4(2), 175-178. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 9(12), 2341-2344. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Vágner, J., Bár, D., & Lebl, M. (1995). 'Beads-on-a-string' solid phase synthesis of oligo-N-substituted glycines. Journal of the American Chemical Society, 117(26), 7011-7012. Available at: [Link]

  • CR Subscription Agency. (n.d.). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. Retrieved from [Link]

  • Suri, J. T., & Buchwald, S. L. (2003). Biaryl monophosphine ligands in palladium-catalyzed C-N coupling: an updated user's guide. Journal of the American Chemical Society, 125(43), 13008-13009. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • YouTube. (2020, September 8). Suzuki reaction example [Video]. J Michelle Leslie. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. [Link]

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Troubleshooting & Optimization

Common side reactions of "2-Fluoro-4-iodophenyl isocyanate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-4-iodophenyl isocyanate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. My aim is to provide you with in-depth, field-proven insights into the common side reactions associated with this compound and to offer practical, actionable troubleshooting advice to ensure the success of your experiments. My focus here is on the causality behind experimental choices, empowering you to not just follow steps, but to understand the underlying chemistry.

Frequently Asked Questions (FAQs)

General Handling and Reactivity

Question 1: What are the primary reactivity characteristics of this compound that I should be aware of before starting my experiment?

This compound is a highly reactive electrophile, a characteristic driven by the electron-withdrawing nature of the isocyanate group itself, which is further amplified by the presence of the ortho-fluoro and para-iodo substituents on the aromatic ring.[1][2] The carbon atom of the isocyanate moiety (–N=C=O) is highly susceptible to nucleophilic attack.[1] The primary reactions are with nucleophiles containing active hydrogen atoms, such as amines, alcohols, and water.[3] It is crucial to recognize that this heightened reactivity, while beneficial for desired transformations, also increases the likelihood of several common side reactions if not properly controlled.

Question 2: How do the fluoro and iodo substituents specifically influence the reactivity of the isocyanate group?

The fluorine atom at the ortho position and the iodine atom at the para position are both electron-withdrawing groups. This electronic effect makes the isocyanate carbon more electrophilic and, therefore, more reactive towards nucleophiles compared to non-halogenated phenyl isocyanate.[1] This increased reactivity can lead to faster reaction rates for desired product formation, but also an increased propensity for side reactions such as dimerization, trimerization, and reaction with trace moisture.[2]

Troubleshooting Common Side Reactions

Below are common issues encountered during reactions with this compound, presented in a question-and-answer format to directly address challenges you may face.

Scenario 1: Formation of an Insoluble White Precipitate

Question 3: I mixed my amine with this compound and immediately got a significant amount of a white solid that is insoluble in my reaction solvent. What is this byproduct and how can I prevent it?

This is a classic and very common issue. The insoluble white precipitate is almost certainly the symmetrically substituted urea, N,N'-bis(2-fluoro-4-iodophenyl)urea. This side product forms when the isocyanate reacts with water.

Causality: Isocyanates react rapidly with even trace amounts of water.[4][5] This reaction initially forms an unstable carbamic acid, which then decarboxylates to yield a primary amine (2-fluoro-4-iodoaniline in this case). This newly formed amine is a potent nucleophile and will quickly react with another molecule of the starting isocyanate to produce the highly stable and often insoluble symmetric urea. Given the high reactivity of this compound, this process can be very rapid.

Troubleshooting Protocol: Preventing Symmetric Urea Formation

Objective: To minimize the formation of N,N'-bis(2-fluoro-4-iodophenyl)urea.

Methodology:

  • Rigorous Drying of Reagents and Glassware:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator immediately before use.

    • Ensure your amine and any other reagents are anhydrous. If necessary, distill or dry them using appropriate drying agents.

  • Use of Anhydrous Solvents:

    • Employ freshly distilled anhydrous solvents or purchase high-purity anhydrous solvents and store them under an inert atmosphere over molecular sieves.

    • Commonly used solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) must be thoroughly dried.

  • Inert Atmosphere:

    • Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Order of Addition:

    • Consider adding the isocyanate solution dropwise to the solution of the nucleophile (your amine). This maintains a low concentration of the isocyanate at any given time, which can disfavor side reactions.

Question 4: I've already formed a significant amount of the symmetric urea. How can I remove it from my desired product?

Purification Strategy:

The symmetric urea is often very insoluble in common organic solvents. This property can be exploited for purification.

  • Filtration: If your desired product is soluble in the reaction solvent, you may be able to simply filter off the precipitated urea. Wash the solid with a small amount of fresh, cold solvent to recover any entrained product.

  • Recrystallization/Trituration: If the desired product is also a solid, you may need to find a solvent system where the desired product has good solubility, while the urea byproduct has poor solubility, allowing for separation by recrystallization. Alternatively, trituration of the crude solid with a solvent in which the urea is insoluble (e.g., diethyl ether or hexanes) can be effective.

  • Column Chromatography: While often a last resort due to the potential for streaking of polar ureas, flash column chromatography can be used. A gradient elution from a non-polar solvent system to a more polar one is typically required.

Scenario 2: Low Yield and Formation of High Molecular Weight Species

Question 5: My reaction is complete, but the yield of my desired urea/urethane is low, and I see evidence of higher molecular weight byproducts in my analysis (e.g., TLC, LC-MS). What could be happening?

Low yields accompanied by higher molecular weight species often point towards dimerization and trimerization of the isocyanate. The trimer, an isocyanurate, is a particularly stable and common byproduct.

Causality: In the absence of a sufficiently reactive nucleophile, or at elevated temperatures, isocyanates can react with themselves. The electron-deficient nature of this compound makes it particularly susceptible to these self-condensation reactions. Dimerization leads to a uretidione, while cyclotrimerization results in a highly stable, six-membered isocyanurate ring. These reactions are often catalyzed by bases, certain metals, and heat.

Troubleshooting Protocol: Minimizing Dimerization and Trimerization

Objective: To favor the reaction with the intended nucleophile over self-condensation of the isocyanate.

Methodology:

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is sufficient. Avoid heating unless necessary, as this significantly accelerates trimerization.

  • Concentration and Stoichiometry:

    • Ensure your primary nucleophile is present in a stoichiometric amount or slight excess.

    • Avoid high concentrations of the isocyanate. As mentioned previously, slow addition of the isocyanate to the nucleophile is a good strategy.

  • Avoid Basic Catalysts (unless required for the primary reaction):

    • Be mindful that tertiary amines, often used as acid scavengers, can catalyze isocyanurate formation. If a base is necessary, consider using a non-nucleophilic, sterically hindered base.

  • Prompt Work-up:

    • Once the reaction is complete (as determined by TLC, LC-MS, or IR spectroscopy by monitoring the disappearance of the strong isocyanate peak at ~2250-2270 cm⁻¹), work up the reaction mixture promptly. Do not let the reaction stir for extended periods unnecessarily, as this provides more opportunity for side reactions to occur.

Question 6: What about other potential side reactions with the product itself?

Yes, once your desired urea or urethane is formed, it can potentially react with any excess isocyanate.

  • Allophanate Formation: A urethane product can react with another molecule of isocyanate to form an allophanate. This is more common at higher temperatures (>100-140 °C).[5]

  • Biuret Formation: Similarly, a urea product can react with another molecule of isocyanate to form a biuret. This reaction also typically requires elevated temperatures.[4][6]

Prevention: The best way to avoid these side reactions is to use a stoichiometry that does not involve a large excess of the isocyanate and to maintain moderate reaction temperatures. If an excess of isocyanate is required to drive the primary reaction to completion, it should be quenched during the work-up (e.g., by adding a small amount of a primary amine like butylamine or an alcohol like methanol).

Visualizing the Reaction Pathways

To better understand the interplay between the desired reaction and the common side reactions, the following workflow diagram is provided.

G cluster_main Reaction of this compound cluster_side Common Side Reactions isocyanate 2-Fluoro-4-iodophenyl Isocyanate desired_product Desired Urea/ Urethane Product isocyanate->desired_product   Desired Reaction symmetric_urea Symmetric Urea (Insoluble Precipitate) isocyanate->symmetric_urea Reaction with Amine Intermediate dimer Dimer (Uretidione) isocyanate->dimer Dimerization trimer Trimer (Isocyanurate) isocyanate->trimer Trimerization allophanate Allophanate isocyanate->allophanate biuret Biuret isocyanate->biuret nucleophile Primary Nucleophile (e.g., R-NH2, R-OH) nucleophile->desired_product desired_product->allophanate Excess Isocyanate (if Urethane) desired_product->biuret Excess Isocyanate (if Urea) water Trace Water (H2O) amine_intermediate Amine Intermediate water->amine_intermediate Hydrolysis & Decarboxylation amine_intermediate->symmetric_urea

Caption: Reaction pathways for this compound.

Summary of Key Parameters and Troubleshooting

Side Product Likely Cause Prevention Strategies Purification Tips
Symmetric Urea Reaction with trace waterUse anhydrous reagents/solvents; inert atmosphereFiltration (due to low solubility); Recrystallization
Dimer/Trimer High concentration; high temperature; basic catalysisLow temperature (0 °C to RT); slow addition of isocyanate; avoid strong basesColumn chromatography
Allophanate/Biuret Excess isocyanate; high temperatureUse near-stoichiometric amounts; low temperature; quench excess isocyanateColumn chromatography

A Note on the Iodine Substituent

While the primary influence of the iodine atom is its electron-withdrawing effect, researchers should be aware that iodoarenes can participate in various cross-coupling reactions. In the context of typical urea or urethane formations, the C-I bond is generally stable. However, under forcing conditions, or in the presence of transition metal catalysts (e.g., Palladium or Copper), undesired reactions at the iodo-position could potentially occur. If your reaction mixture contains such catalysts, careful monitoring for byproducts resulting from substitution of the iodine is warranted.

This guide is intended to be a living document, and we encourage you to reach out to our technical support team with any further questions or to share your own experiences.

References

  • Babic, A., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(71), 40689-40704. Available at: [Link]

  • Dušek, K., & Špírková, M. (1993). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. Journal of Applied Polymer Science, 50(4), 617-625. Available at: [Link]

  • Dušek, K., & Špírková, M. (1993). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. ResearchGate. Available at: [Link]

  • Lapprand, A., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Polymer Degradation and Stability, 90(2), 363-373. Available at: [Link]

  • Mohammadi-Khanaposhtani, M., et al. (2022). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Journal of Cancer Research and Therapeutics, 18(7), S134-S140. Available at: [Link]

  • Dušek, K., & Špírková, M. (1994). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. ResearchGate. Available at: [Link]

  • Lapprand, A., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate. Available at: [Link]

  • Babic, A., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(71), 40689-40704. Available at: [Link]

  • Babic, A., et al. (2018). Synthesis of sorafenib derivatives 4a–e. ResearchGate. Available at: [Link]

  • Kim, J. Y., et al. (2021). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. RSC Advances, 11(33), 20436-20443. Available at: [Link]

  • Vereecken, L., & Peeters, J. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50), 9479-9492. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • Patterson, M. A., et al. (2004). The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. Photochemical & Photobiological Sciences, 3(11), 1010-1016. Available at: [Link]

  • Esmaelli, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 39253-39281. Available at: [Link]

  • de Souza, C. H. E., et al. (2024). Continuous flow synthesis of non‐symmetrical ureas via isocyanate formation. Molecules, 29(1), 1-15. Available at: [Link]

  • Esmaelli, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 39253-39281. Available at: [Link]

  • Oreate AI. (2026). Research Progress and Applications of Aryl Fluorination Reactions.
  • Vereecken, L., & Peeters, J. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50), 9479-9492. Available at: [Link]

  • Sadeghi, F., et al. (2018). Relative reactivity's of various functional groups towards isocyanates. ResearchGate. Available at: [Link]

  • Ahmad, S., et al. (2021). Applications of Fluorinated Aryl Boronates in Organic Synthesis. ResearchGate. Available at: [Link]

  • Reddy, P. S., et al. (2017). Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs. RSC Advances, 7(57), 35969-35976. Available at: [Link]

  • Gagnon, H., et al. (2012). Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS. Analytical and Bioanalytical Chemistry, 404(2), 535-544. Available at: [Link]

  • Szabó, T., et al. (2012). An approach to asymmetric synthesis of β-aryl alanines by Pd(0)-catalyzed cross-coupling and cyanate-to-isocyanate rearrangement. RSC Advances, 2(24), 9186-9192. Available at: [Link]

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Technical Support Center: Optimizing Reactions of 2-Fluoro-4-iodophenyl Isocyanate with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of unsymmetrical diaryl ureas using 2-Fluoro-4-iodophenyl isocyanate and various anilines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you streamline your experiments and achieve high-purity, high-yield products.

Troubleshooting Guide

This section tackles specific issues you may encounter during the synthesis of N-(2-fluoro-4-iodophenyl)-N'-(aryl)ureas.

Issue 1: Low Yield of the Desired Unsymmetrical Diaryl Urea and Formation of a Symmetrical Byproduct

Question: My reaction between this compound and my target aniline is resulting in a low yield of the desired unsymmetrical urea. I'm also observing a significant amount of a symmetrical diaryl urea byproduct, N,N'-bis(aryl)urea. How can I resolve this?

Possible Causes and Solutions:

  • Cause A: Hydrolysis of the Isocyanate. Aryl isocyanates are highly reactive electrophiles and are very susceptible to hydrolysis by trace amounts of water in the reaction mixture. This hydrolysis generates an aniline intermediate from the isocyanate, which can then react with another molecule of the isocyanate to form a symmetrical urea.[1][2]

    • Solution: Implement Strict Anhydrous Conditions. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere, such as nitrogen or argon. Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. Ensure all starting materials, including the aniline, are dry.[1]

  • Cause B: Sub-optimal Order of Reagent Addition. The way you combine your reagents can significantly impact the product distribution.

    • Solution: Controlled Addition of the Isocyanate. A recommended approach is to dissolve the aniline in an anhydrous solvent and then add a solution of this compound dropwise to the stirred aniline solution at room temperature or below (e.g., 0 °C) to control any exotherm.[3] This ensures that the isocyanate preferentially reacts with the intended aniline rather than with any aniline that might be generated from hydrolysis.[1]

  • Cause C: Inappropriate Reaction Temperature. While many isocyanate-amine reactions proceed readily at room temperature, elevated temperatures can sometimes lead to side reactions or decomposition of the desired product.[1]

    • Solution: Optimize Reaction Temperature. Start the reaction at room temperature.[3][4] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied. However, monitor the reaction closely by an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid byproduct formation.

Issue 2: Reaction Stalls or Fails to Reach Completion

Question: My reaction seems to start, but then it stalls, and I'm left with unreacted starting materials even after an extended period. What could be the cause?

Possible Causes and Solutions:

  • Cause A: Poor Nucleophilicity of the Aniline. Anilines with strong electron-withdrawing groups can be poor nucleophiles, leading to a slow reaction rate.

    • Solution: Consider Catalysis. While most isocyanate-amine reactions do not require a catalyst, for less reactive anilines, the addition of a catalytic amount of a tertiary amine (e.g., triethylamine or 1,4-diazabicyclo[2.2.2]octane - DABCO) can accelerate the reaction.[5][6] Organotin compounds can also be effective catalysts but may require more careful handling and removal.

  • Cause B: Steric Hindrance. If either the this compound or the aniline has bulky substituents near the reacting centers, this can sterically hinder the reaction.[6]

    • Solution: Increase Reaction Time and/or Temperature. For sterically hindered substrates, a longer reaction time and moderate heating may be necessary. Again, careful monitoring is crucial to prevent byproduct formation.

Issue 3: Difficulty in Product Purification

Question: I'm having trouble isolating the pure unsymmetrical diaryl urea from the reaction mixture. What are the best purification strategies?

Possible Causes and Solutions:

  • Cause A: Similar Polarity of Product and Byproducts. The desired unsymmetrical urea and the symmetrical urea byproduct can have very similar polarities, making chromatographic separation challenging.

    • Solution: Optimize Crystallization/Recrystallization. Many diaryl ureas are crystalline solids with low solubility in common organic solvents.[7] After the reaction is complete, try to precipitate the product by adding a non-polar solvent like hexanes or by concentrating the reaction mixture. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective method for purification.[8][9]

  • Cause B: Contamination with Unreacted Starting Materials. If the reaction did not go to completion, you might have a mixture of product and starting materials.

    • Solution: Aqueous Workup. An aqueous workup can help remove unreacted aniline and any water-soluble impurities. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will protonate and extract basic anilines into the aqueous phase. Be sure to follow with a wash with saturated sodium bicarbonate solution and brine.

  • Cause C: Formation of Biuret. In some cases, further reaction of the urea product with another molecule of isocyanate can lead to the formation of biuret impurities, especially at higher temperatures.

    • Solution: Precise Stoichiometry and Controlled Temperature. Use a 1:1 molar ratio of the aniline and isocyanate. Adding the isocyanate portion-wise or as a dilute solution can help minimize local excesses that might lead to biuret formation. Maintaining a lower reaction temperature is also beneficial. Washing the crude product with a saturated aqueous solution of urea can sometimes help remove biuret impurities.[10]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the reaction of this compound with anilines?

A1: Anhydrous aprotic solvents are generally preferred to avoid hydrolysis of the isocyanate. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).[3][4] The choice of solvent can also depend on the solubility of your specific aniline and the final urea product.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or in-situ monitoring techniques like FTIR spectroscopy can be employed.[11][12][13]

Q3: Is it necessary to perform these reactions under an inert atmosphere?

A3: Yes, it is highly recommended. As mentioned, isocyanates are sensitive to moisture.[1][2] Performing the reaction under an inert atmosphere of nitrogen or argon will help to exclude atmospheric moisture and prevent the formation of symmetrical urea byproducts.

Q4: What is the general mechanism for the reaction between an isocyanate and an aniline?

A4: The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the aniline acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group to yield the urea product.[14]

Q5: Are there alternative methods for synthesizing unsymmetrical diaryl ureas if I don't have the isocyanate?

A5: Yes, several methods exist. One common approach is the in-situ generation of the isocyanate from a corresponding amine using a phosgene equivalent like triphosgene.[4][7] Other methods involve the use of hypervalent iodine reagents to facilitate the coupling of amides and amines, or catalyst-free methods using carbonyl sulfide (COS).[15][16][17]

Data Presentation: Typical Reaction Conditions
Aniline TypeExample SubstrateSolventTemperatureTypical Reaction TimeExpected Yield
Primary Aromatic (Electron-Donating Groups)p-AnisidineDCM or THFRoom Temp.2 - 4 hours> 90%
Primary Aromatic (Electron-Withdrawing Groups)p-NitroanilineDMFRoom Temp. to 50°C6 - 12 hours80 - 90%
Sterically Hindered Aromatic2,6-DimethylanilineToluene80°C12 - 24 hours70 - 85%
Experimental Protocols
General Protocol for the Synthesis of N-(2-fluoro-4-iodophenyl)-N'-(aryl)urea

Materials:

  • This compound

  • Substituted aniline

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the substituted aniline (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Dissolve the aniline in anhydrous DCM or THF (to a concentration of 0.1-0.5 M).

  • Isocyanate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent. Add this isocyanate solution dropwise to the stirred aniline solution at room temperature. For highly reactive anilines, consider cooling the reaction mixture to 0 °C before addition.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the limiting reagent is consumed.

  • Workup and Isolation:

    • Upon completion, if a precipitate has formed, filter the solid product and wash it with a small amount of cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations
Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline (1.0 eq) in Anhydrous Solvent ReactionMix Stir at Room Temperature (Monitor by TLC) Isocyanate 2-Fluoro-4-iodophenyl Isocyanate (1.0 eq) in Anhydrous Solvent Isocyanate->ReactionMix Dropwise Addition Isolation Isolation: Filtration or Concentration ReactionMix->Isolation Purification Purification: Recrystallization or Chromatography Isolation->Purification Product Pure Unsymmetrical Diaryl Urea Purification->Product

Caption: General workflow for the synthesis of unsymmetrical diaryl ureas.

Troubleshooting Decision Tree

G Start Low Yield or Byproduct Formation? CheckMoisture Strict Anhydrous Conditions Used? Start->CheckMoisture CheckTemp Reaction Temperature Optimized? CheckMoisture->CheckTemp Yes ImplementDry Implement Strict Anhydrous Conditions CheckMoisture->ImplementDry No CheckPurity Starting Material Purity Confirmed? CheckTemp->CheckPurity Yes OptimizeTemp Optimize Temperature (Start at RT) CheckTemp->OptimizeTemp No PurifySM Purify Starting Materials CheckPurity->PurifySM No Failure Issue Persists: Consult Further CheckPurity->Failure Yes Success Problem Resolved ImplementDry->Success OptimizeTemp->Success PurifySM->Success

Caption: Decision tree for troubleshooting low yield issues.

References
  • Hydroxyalkyl tertiary amine catalysts for isocyanate reactions. Google Patents.
  • Technical Support Center: Diaryl Urea Synthesis. Benchchem.
  • Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials. Google Patents.
  • Isocyanate Reactions. Mettler Toledo.
  • Catalysis of Urethane Systems. Turkchem.
  • 1.2.1 - Isocyanate Reactions. poliuretanos.
  • Reaction of Isocyanates with amines. ResearchGate.
  • A laboratory comparison of analytical methods used for isocyanates. ResearchGate.
  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
  • Method of detecting isocyanates. Google Patents.
  • Synthetic strategies for symmetrical and unsymmetrical ureas via the in situ formed isocyanates. ResearchGate.
  • Isocyanates - Evaluating Exposure. Occupational Safety and Health Administration.
  • of the reaction between. AUB ScholarWorks.
  • Diaryl Ureas as an Antiprotozoal Chemotype. PMC - NIH.
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC - NIH.
  • Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl. RSC Publishing.
  • Isocyanate-based multicomponent reactions. RSC Advances (RSC Publishing).
  • Isocyanate-based multicomponent reactions. ResearchGate.
  • How to purify the urea bought from market to pure urea?. ResearchGate.
  • Urea, phenyl-, and. Organic Syntheses Procedure.
  • A Facile Synthesis of Unsymmetrical Ureas. ResearchGate.
  • Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers (RSC Publishing).
  • Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents1. Journal of the American Chemical Society.
  • Kinetics of isocyanate amine reactions. Experts@Minnesota.
  • Urea Formation. Common Conditions.
  • Purification of urea. Google Patents.
  • Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate. Benchchem.
  • Urea derivative synthesis by amination, rearrangement or substitution.
  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.
  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
  • Method for purifying aqueous urea solution. European Patent Office.
  • Diaryl Ureas as an Antiprotozoal Chemotype. PubMed.

Sources

How to avoid symmetrical urea byproducts with "2-Fluoro-4-iodophenyl isocyanate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Symmetrical Urea Byproducts

Welcome to the technical support center for "2-Fluoro-4-iodophenyl isocyanate." This guide is designed to provide in-depth troubleshooting and practical advice for chemists and researchers encountering challenges with symmetrical urea byproduct formation. As Senior Application Scientists, we understand the critical need for reaction precision and purity in drug development and materials science. This resource combines mechanistic insights with field-proven protocols to help you optimize your reactions and achieve your desired unsymmetrical urea products.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm reacting this compound with my primary amine and getting a significant amount of a white, insoluble precipitate that I suspect is a symmetrical urea byproduct. What is happening?

A1: The formation of a symmetrical diaryl urea byproduct, N,N'-bis(2-fluoro-4-iodophenyl)urea, is a common side reaction in isocyanate chemistry. This occurs primarily due to the high reactivity of the isocyanate group, not just with your intended amine nucleophile, but also with trace amounts of water present in the reaction.[1][2][3][4]

Mechanistic Insight:

  • Reaction with Water: The isocyanate group of "this compound" reacts with water to form an unstable carbamic acid intermediate.[4][5]

  • Decarboxylation: This carbamic acid readily decarboxylates (loses CO2) to form the corresponding primary amine, 2-fluoro-4-iodoaniline.[1][4]

  • Byproduct Formation: This newly formed, highly reactive 2-fluoro-4-iodoaniline then attacks another molecule of the starting isocyanate, leading to the formation of the undesired symmetrical urea.[1][4]

This side reaction is often problematic because the resulting symmetrical urea is typically much less soluble than the desired product and can precipitate out of the reaction mixture, complicating purification.[6]

Reaction Pathway Diagram

Reaction_Pathway cluster_desired Desired Reaction Pathway cluster_side Side Reaction Pathway Isocyanate 2-Fluoro-4-iodophenyl Isocyanate Desired_Urea Unsymmetrical Urea (Target Product) Isocyanate->Desired_Urea + R-NH2 Isocyanate2 2-Fluoro-4-iodophenyl Isocyanate Primary_Amine Primary Amine (R-NH2) Carbamic_Acid Carbamic Acid (Unstable) Isocyanate2->Carbamic_Acid + H2O Water Trace H2O Aniline_Byproduct 2-Fluoro-4-iodoaniline Carbamic_Acid->Aniline_Byproduct - CO2 CO2 CO2 Symmetrical_Urea Symmetrical Urea (Byproduct) Aniline_Byproduct->Symmetrical_Urea + Isocyanate Isocyanate3 Another Molecule of Isocyanate

Caption: Desired vs. side reaction pathways for this compound.

Q2: How can I minimize or completely avoid the formation of this symmetrical urea byproduct?

A2: The key is rigorous exclusion of water from your reaction system and careful control of reaction conditions. Several preventative measures can be implemented:

ParameterRecommendationRationale
Solvent Use anhydrous solvents (e.g., THF, DCM, Toluene) from a solvent purification system or freshly opened bottles rated for anhydrous use.Minimizes the primary source of water that initiates byproduct formation.[7]
Reagents Ensure your amine is dry. If it's a solid, dry it under vacuum. If it's a liquid, consider distillation or storage over molecular sieves.Amines can be hygroscopic and introduce water into the reaction.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]Prevents atmospheric moisture from entering the reaction vessel.[4]
Glassware Flame-dry or oven-dry all glassware immediately before use.Removes adsorbed water from the surfaces of the reaction flask, addition funnel, etc.
Order of Addition Add the isocyanate solution slowly (dropwise) to the solution of the amine.This maintains a low concentration of the isocyanate at any given time, favoring the reaction with the amine which is in relative excess.[7]
Temperature Run the reaction at a low temperature (e.g., 0 °C to room temperature).The reaction between the isocyanate and the amine is typically fast.[7] Lower temperatures can help control the reaction rate and may disfavor the water side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Symmetrical Urea Byproduct Detected check_water Was the reaction run under strictly anhydrous conditions? start->check_water anhydrous_protocol Implement Anhydrous Protocol: - Use anhydrous solvents - Dry amine reagent - Flame/oven-dry glassware - Use inert atmosphere (N2/Ar) check_water->anhydrous_protocol No check_addition Was the isocyanate added slowly to the amine? check_water->check_addition Yes anhydrous_protocol->check_addition slow_addition Modify Protocol: - Add isocyanate dropwise via syringe pump or addition funnel check_addition->slow_addition No check_temp Was the reaction run at low temperature? check_addition->check_temp Yes slow_addition->check_temp low_temp Modify Protocol: - Run reaction at 0 °C or below check_temp->low_temp No purification Byproduct still present. Proceed to Purification. check_temp->purification Yes low_temp->purification success Reaction Optimized. Minimal Byproduct. purification->success After Purification

Caption: A step-by-step guide to troubleshooting symmetrical urea formation.

Q3: I've already run the reaction and have a mixture containing the symmetrical urea. How can I purify my desired product?

A3: Purification can be challenging due to the similar nature of the desired product and the byproduct. However, differences in solubility can often be exploited.

Recommended Purification Protocol:

  • Initial Filtration: If the symmetrical urea has precipitated, attempt to isolate it by filtration. Wash the solid with a small amount of cold solvent to recover any co-precipitated desired product.

  • Solvent Trituration/Washing: The symmetrical N,N'-bis(2-fluoro-4-iodophenyl)urea is often significantly less soluble in common organic solvents (like dichloromethane, ethyl acetate, or diethyl ether) than the desired unsymmetrical product.

    • Suspend the crude mixture in a suitable solvent.

    • Stir vigorously for a period (e.g., 30-60 minutes).

    • The desired product should dissolve, leaving the symmetrical urea as a solid.

    • Filter the mixture and collect the filtrate. Repeat if necessary.

  • Column Chromatography: If solubility differences are not sufficient, flash column chromatography is the most effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The more polar desired urea will typically elute after the less polar impurities. The highly polar symmetrical urea may remain on the baseline or require a much more polar eluent.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step for the desired product.

Q4: Are there alternative reagents I can use to avoid isocyanates altogether but still form the desired urea linkage?

A4: Yes, several "isocyanate-free" methods exist for urea synthesis, which can be advantageous if you consistently face issues with symmetrical byproduct formation. These methods often generate the isocyanate in situ from a more stable precursor.[9][10]

Alternative Strategies:

  • From Carboxylic Acids (via Curtius Rearrangement): A carboxylic acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement upon heating to form the isocyanate in situ. This is immediately trapped by the amine present in the reaction mixture.[7]

  • From Carbamates: N-alkyl-O-aryl carbamates can react with amines at elevated temperatures, often with a base, to form unsymmetrical ureas.[11] Trifluoroethyl carbamates are also used as stable, less hazardous substitutes for isocyanates.[12]

  • Using Phosgene Surrogates: Reagents like carbonyldiimidazole (CDI) or triphosgene can be used to form ureas from amines.[7] Careful control of the order of addition is crucial with these reagents to avoid symmetrical byproducts.[7]

Q5: What analytical techniques can I use to confirm the presence and quantity of the symmetrical urea byproduct?

A5: Several standard analytical techniques can be used to identify and quantify the byproduct.

TechniqueApplicationExpected Observation
Thin Layer Chromatography (TLC) Quick check for reaction completion and presence of byproducts.The symmetrical urea will typically have a much lower Rf value (be more polar) than the starting isocyanate and often a lower Rf than the desired unsymmetrical urea.
Nuclear Magnetic Resonance (¹H NMR) Structural confirmation and purity assessment.The symmetrical urea will show a distinct set of aromatic signals corresponding to the 2-fluoro-4-iodophenyl group and a characteristic N-H signal. Integration can provide a ratio of product to byproduct.
Liquid Chromatography-Mass Spectrometry (LC-MS) Detection and confirmation of molecular weight.The symmetrical urea will have a distinct retention time and a clear mass peak corresponding to its molecular weight (C14H8F2I2N2O, MW: 515.99). The desired product will have a different retention time and its own unique molecular weight.
High-Performance Liquid Chromatography (HPLC) Quantification and purity analysis.[13]An established HPLC method can separate the desired product from the byproduct, allowing for accurate quantification of purity.
References
  • Isocyanates in Water-Based Coatings: Efficiency and Applications. (2024). LinkedIn. Retrieved from [Link]

  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Does anybody know what this is and what reaction is happening? (2020). Reddit. Retrieved from [Link]

  • Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). (2013). ResearchGate. Retrieved from [Link]

  • Catalyzed reaction of isocyanates (RNCO) with water. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates. (2022). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Symmetric and unsymmetrical ureas. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. (2021). ResearchGate. Retrieved from [Link]

  • Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023). Synlett. Retrieved from [Link]

  • Synthetic strategies for symmetrical and unsymmetrical ureas via the in situ formed isocyanates. (2020). ResearchGate. Retrieved from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 2-Fluoro-4-iodophenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Fluoro-4-iodophenyl isocyanate. This guide is designed to provide practical, field-proven answers to common purification challenges encountered when synthesizing urea and carbamate derivatives from this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemistry, enabling you to make informed decisions to resolve specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions with this compound and why do they form?

A1: The most prevalent impurities stem directly from the high reactivity of the isocyanate group (-N=C=O), especially its sensitivity to moisture.[1][2][3] Understanding their formation is key to preventing them and selecting an appropriate purification strategy.

ImpurityFormation MechanismCommon Appearance
N,N'-bis(2-fluoro-4-iodophenyl)urea The isocyanate reacts with trace water in the solvent or on glassware to form an unstable carbamic acid. This acid rapidly decarboxylates to yield 2-fluoro-4-iodoaniline. This aniline byproduct, being a primary amine, then reacts with another molecule of the starting isocyanate.Often a highly insoluble, white or off-white solid that may precipitate directly from the reaction mixture.
Unreacted this compound Incomplete reaction due to stoichiometry, insufficient reaction time, or low reactivity of the nucleophile (amine/alcohol).A soluble impurity, visible in crude NMR/LCMS analysis.
Oligomeric byproducts Can form if the reaction is run at high concentrations or elevated temperatures for extended periods, though less common for simple urea/carbamate synthesis.Typically higher molecular weight species, often appearing as baseline material in chromatography.
Q2: I've finished my reaction. What is the first step I should take before starting a complex purification?

A2: Before proceeding to aqueous work-up or chromatography, it is critical to quench any unreacted this compound. Isocyanates are highly reactive electrophiles that can cause complications during purification.[4][5][6] Adding a simple, volatile nucleophile will convert the remaining isocyanate into a benign, easily separable derivative.

  • For quenching: Add a small amount (e.g., 0.1-0.2 equivalents relative to the starting isocyanate) of a simple primary or secondary amine (like butylamine or dibutylamine) or an alcohol (like methanol or isopropanol). Stir for 15-30 minutes at room temperature. This converts the highly reactive isocyanate into a more stable urea or carbamate, which can then be easily separated by chromatography.

Troubleshooting Common Purification Issues

Q3: An insoluble white solid has crashed out of my reaction mixture. My desired product is soluble. What should I do?

A3: This is a classic sign of the formation of the symmetrical N,N'-bis(2-fluoro-4-iodophenyl)urea byproduct, as described in Q1.

  • Causality: This byproduct forms from the reaction of the isocyanate with water. Its high degree of symmetry and potential for intermolecular hydrogen bonding often render it insoluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).

  • Troubleshooting Steps:

    • Isolate by Filtration: If your desired product is soluble in the reaction solvent, you can often remove the bulk of this impurity by simple vacuum filtration.

    • Wash the Solid: Wash the filtered solid with a small amount of the reaction solvent to recover any trapped product.

    • Analyze Both Fractions: Combine the filtrates, which now contain your desired product and other soluble impurities. It is crucial to analyze a small sample of the insoluble solid (e.g., by NMR in DMSO-d6) to confirm its identity.

    • Proceed with Purification: The filtrate can now be concentrated and purified by chromatography or recrystallization, free from the most problematic impurity.

Q4: My crude NMR shows both my desired urea product and a significant amount of unreacted starting amine. How can I separate them?

A4: Separating a product from an excess starting amine is a common challenge. The basicity of the amine provides a straightforward chemical handle for its removal.

  • Strategy 1: Acidic Liquid-Liquid Extraction

    • Causality: Most amine starting materials are basic and can be protonated by an acid to form a water-soluble ammonium salt. The desired urea product, being significantly less basic, will remain in the organic layer.

    • Protocol:

      • Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or DCM.

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). Repeat the wash 2-3 times.

      • Wash the organic layer with water, followed by brine, to remove residual acid.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.

      • Analyze the crude product by TLC or NMR to confirm the removal of the amine before proceeding with further purification.

  • Strategy 2: Scavenger Resins

    • Causality: Scavenger resins are solid-supported reagents that react with and bind excess reactants or byproducts, allowing for their removal by simple filtration.[7][8] For removing excess amines, an isocyanate-functionalized resin is ideal.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., DCM, THF).

      • Add an isocyanate scavenger resin (e.g., Biotage MP-Isocyanate or SiliaMetS Isocyanate), typically using 2-3 equivalents relative to the excess amine.[8][9]

      • Stir or shake the mixture at room temperature. Reaction time can vary from 1 to 16 hours, depending on the amine's reactivity.[7]

      • Monitor the removal of the amine by TLC or LCMS.

      • Once complete, filter the mixture to remove the resin. The filtrate now contains the purified product.

Q5: I am struggling to separate my desired carbamate product from the starting alcohol. What are my options?

A5: Unlike amines, alcohols cannot be readily removed with an acid wash. Therefore, the primary methods of separation rely on differences in physical properties.

  • Strategy 1: Flash Column Chromatography

    • Causality: Carbamates are generally more polar than their parent alcohols due to the presence of the carbonyl and N-H groups, which act as hydrogen bond acceptors and donors. This difference in polarity is usually sufficient for separation on silica gel.

    • Guidance: A gradient elution is often most effective. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. See the table below for starting solvent systems.

  • Strategy 2: Recrystallization

    • Causality: If the carbamate product is a stable solid, recrystallization can be an excellent and scalable purification method. The key is to find a solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the alcohol impurity remains soluble.

    • Guidance: Test a range of solvents. A good starting point is often a binary mixture, such as ethyl acetate/hexanes, DCM/hexanes, or ethanol/water.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography for Urea and Carbamate Derivatives

This is the most universally applicable purification technique for these compounds.[10][11]

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude material). To do this, dissolve the crude product in a minimal amount of a polar, volatile solvent (like DCM or acetone), add the silica, and then remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Dry pack the column with silica gel (typically 50-100x the mass of the crude material). Wet the column with the initial, low-polarity mobile phase.

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the solvent polarity to elute your product. Monitor the fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table of Recommended Starting Solvent Systems for Chromatography:

Product TypeExpected PolarityStarting Mobile Phase (v/v)Gradient To
N-Aryl UreaHigh70:30 Hexane:EtOAc30:70 Hexane:EtOAc
N-Alkyl UreaMedium-High80:20 Hexane:EtOAc40:60 Hexane:EtOAc
O-Aryl CarbamateMedium90:10 Hexane:EtOAc60:40 Hexane:EtOAc
O-Alkyl CarbamateLow-Medium95:5 Hexane:EtOAc70:30 Hexane:EtOAc
Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying the products of your reaction.

PurificationWorkflow start Crude Reaction Mixture insoluble_check Insoluble solid present? start->insoluble_check filter Filter to separate solid and filtrate insoluble_check->filter Yes filtrate Process Filtrate insoluble_check->filtrate No analyze_solid Analyze solid (likely diarylurea) filter->analyze_solid filter->filtrate quench Quench excess isocyanate? filtrate->quench add_scavenger Add amine or alcohol scavenger (e.g., PS-NH2) or quenching agent quench->add_scavenger Yes excess_nucleophile Excess amine/alcohol present? quench->excess_nucleophile No add_scavenger->excess_nucleophile acid_wash Perform acidic wash (for amines) excess_nucleophile->acid_wash Amine chromatography Purify by Flash Chromatography excess_nucleophile->chromatography Alcohol or No acid_wash->chromatography recrystallize Consider Recrystallization chromatography->recrystallize pure_product Pure Product chromatography->pure_product recrystallize->pure_product

Caption: Decision tree for purification strategy.

References

  • Tri-iso Technical Sales. (n.d.). Moisture Scavengers | Polyurethane and Polyureas. Tri-iso. Retrieved from [Link]

  • Biotage. (n.d.). Argoresin MP-Isocyanate. Retrieved from [Link]

  • Biotage. (2016). Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Retrieved from [Link]

  • Johnson Fine Chemical. (n.d.). Dehydrating Agent. Retrieved from [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • Desai, N. C., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
  • Reddit Community. (2021). Safety measures for working with isocyanate. r/chemistry. Retrieved from [Link]

  • Taddei, M., et al. (2010). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 6, 1148–1154.
  • Aviva. (n.d.). Management of Isocyanates. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (1953). Purification of urea - US2663731A.
  • Ghorbani-Vaghei, R., & Karimi-Zarchi, M. A. (2009). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkivoc, 2009(11), 161-169.
  • Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

  • Toti, K. S., & Hotha, S. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 12(15), 1425–1443.
  • Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide.
  • Google Patents. (2012). Process for preparation of phenyl carbamate derivatives - EP2527314A1.

Sources

"2-Fluoro-4-iodophenyl isocyanate" stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-iodophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and handling of this highly reactive reagent. Our goal is to equip you with the knowledge to mitigate common experimental issues and ensure the integrity of your results.

Introduction: The Challenge of Handling Aryl Isocyanates

This compound is a valuable building block in medicinal chemistry and materials science, prized for its ability to form stable urea and carbamate linkages. However, the electrophilic isocyanate functional group (-N=C=O) is inherently reactive, making the compound susceptible to degradation if not handled with meticulous care. The primary challenge stems from its extreme sensitivity to moisture, which can compromise reagent purity, impact reaction yields, and even lead to safety hazards. This guide provides a troubleshooting framework grounded in the fundamental reactivity of isocyanates.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction with this compound is sluggish or failing. What are the likely causes?

Answer:

A lack of reactivity is almost always linked to the degradation of the isocyanate, primarily through hydrolysis.

  • Causality - The Role of Moisture: The isocyanate functional group is highly susceptible to nucleophilic attack by water. Even trace amounts of moisture in your reaction solvent, on your glassware, or from the atmosphere can lead to a cascade of reactions that consume the starting material. The initial reaction with water forms an unstable carbamic acid, which rapidly decarboxylates to form 2-fluoro-4-iodoaniline. This newly formed aniline is nucleophilic and can react with another molecule of the isocyanate to form a stable, insoluble diarylurea precipitate. This side reaction consumes two equivalents of your isocyanate for every molecule of water, rapidly depleting the active reagent.

  • Troubleshooting Protocol:

    • Solvent Purity: Ensure you are using a freshly opened bottle of an anhydrous solvent or a solvent that has been rigorously dried using an appropriate method (e.g., distillation from a drying agent, passage through an activated alumina column).

    • Glassware Preparation: All glassware must be thoroughly dried before use. Oven-drying (at >120°C for several hours) or flame-drying under vacuum are standard procedures. Allow the glassware to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

    • Reagent Integrity: Verify the purity of your this compound. If it is old or has been handled improperly, it may have already hydrolyzed. Consider purchasing a fresh bottle or purifying the existing stock if possible (though this is often not practical).

FAQ 2: I've observed a white precipitate forming in my stock bottle of this compound. What is it, and is the reagent still usable?

Answer:

The white precipitate is almost certainly N,N'-bis(2-fluoro-4-iodophenyl)urea, the product of moisture-induced degradation.

  • Mechanism of Formation: As explained previously, moisture ingress into the storage bottle initiates a reaction that ultimately leads to the formation of this symmetrical urea. The reaction is self-propagating as long as moisture is present. The formation of this solid indicates that a significant portion of your reagent has been compromised.

  • Visualizing the Degradation Pathway: The following diagram illustrates the step-by-step hydrolysis and subsequent reaction leading to the urea byproduct.

    DegradationPathway Isocyanate 2-Fluoro-4-iodophenyl isocyanate CarbamicAcid Carbamic Acid (Unstable Intermediate) Isocyanate->CarbamicAcid + H₂O H2O H₂O (Moisture) Aniline 2-Fluoro-4-iodoaniline CarbamicAcid->Aniline - CO₂ CO2 CO₂ (gas) Urea N,N'-bis(2-fluoro-4-iodophenyl)urea (White Precipitate) Aniline->Urea + Isocyanate Isocyanate2 2-Fluoro-4-iodophenyl isocyanate

    Caption: Moisture-induced degradation of this compound.

  • Usability: The remaining liquid portion may still contain some active isocyanate, but its purity is highly questionable. Using this reagent will lead to inaccurate stoichiometry and potentially complex purification challenges. It is strongly recommended to discard the bottle and use a fresh, unopened one for any sensitive applications.

FAQ 3: What are the ideal storage conditions for this compound to maximize its shelf life?

Answer:

Proper storage is the most critical factor in maintaining the stability of this reagent. The key is to protect it from moisture, heat, and light.

  • Expertise-Driven Protocol:

    • Temperature: Store the reagent at 2-8°C.[1] Refrigeration slows down the rate of potential degradation reactions.

    • Inert Atmosphere: The reagent is best stored under an inert gas like nitrogen or argon.[2] Many suppliers package this chemical under an inert atmosphere. After first use, it is crucial to flush the headspace of the bottle with dry inert gas before re-sealing.

    • Moisture Prevention: Use a high-quality cap and consider wrapping the cap and neck of the bottle with Parafilm® to create a secondary barrier against atmospheric moisture.

    • Avoid Incompatibilities: Store the reagent separately from acids, bases, alcohols, and amines.[3] Vapors from these chemicals can react with the isocyanate.

  • Data Summary Table:

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows kinetic rate of degradation and polymerization.[1]
Atmosphere Dry Nitrogen or ArgonPrevents reaction with atmospheric moisture and oxygen.[2]
Container Tightly sealed, original supplier bottleMinimizes moisture ingress and contamination.
Light Store in a dark placeAlthough less critical than moisture, light can promote radical reactions.
Location Well-ventilated, dedicated chemical storage areaEnsures safety and prevents cross-contamination.[4]
FAQ 4: I need to aliquot the reagent for multiple experiments. What is the correct procedure?

Answer:

Aliquoting requires careful technique to avoid introducing contaminants, especially moisture.

  • Workflow for Safe Aliquoting:

    AliquotingWorkflow Start Start: Prepare Materials Step1 Allow stock bottle to warm to room temperature Start->Step1 Step2 Prepare dry, inert atmosphere (glove box or Schlenk line) Step1->Step2 Step3 Use a dry, clean syringe/cannula to withdraw the required volume Step2->Step3 Step4 Dispense into a tared, dry vial under inert atmosphere Step3->Step4 Step5 Flush headspace of stock bottle with N₂/Ar before re-sealing Step4->Step5 Step6 Seal and wrap stock bottle (e.g., with Parafilm®) Step5->Step6 Step7 Return stock bottle to refrigerator Step6->Step7 End End: Use aliquot immediately Step7->End

    Caption: Recommended workflow for aliquoting moisture-sensitive reagents.

  • Causality Explained:

    • Warming to Room Temperature: This is a critical step. If you open a cold bottle, moisture from the air will condense on the cold surfaces and inside the bottle, causing immediate degradation.

    • Syringe/Cannula Technique: Never pour the reagent. Use a syringe or cannula that has been dried in an oven and flushed with inert gas. This minimizes the reagent's exposure to the atmosphere.

    • Immediate Use: Aliquots should be used immediately. Do not store small quantities in separate vials for extended periods unless they are sealed under a robust inert atmosphere.

By adhering to these protocols and understanding the chemical principles behind them, you can significantly improve the reliability of your experiments involving this compound and ensure the integrity of your research.

References

  • Government of Canada. (2022-09-09). Isocyanates: Control measures guideline. [Link]

  • Patsnap. (2025-07-10). How to Enhance Isocyanate Storage and Handling Safety?. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • IChemE. Safety aspects of handling isocyanates in urethane foam production. [Link]

  • Safe Work Australia. (2012-07-09). Guide to handling isocyanates. [Link]

  • Georganics. 4-FLUOROPHENYL ISOCYANATE Safety Data Sheet. [Link]

  • UFV. Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Iodophenyl Isocyanate. [Link]

Sources

Technical Support Center: Managing the Reactivity of 2-Fluoro-4-iodophenyl isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-4-iodophenyl isocyanate (CAS No. 139072-17-6). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling the unique reactivity of this versatile building block. The following sections offer troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

The isocyanate (-N=C=O) group is highly electrophilic and readily reacts with a wide range of nucleophiles.[1] Its reactivity is modulated by the substituents on the phenyl ring. The fluorine atom at the ortho position and the iodine atom at the para position are both electron-withdrawing groups, which increases the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity requires careful control of reaction conditions to prevent unwanted side reactions.

Q2: How should I properly handle and store this reagent?

Due to its reactivity, particularly with moisture, specific handling and storage procedures are critical.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Handling: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5] Use spark-proof tools and ensure equipment is properly grounded.[3][4] Avoid contact with skin and eyes, and prevent the formation of aerosols.[3][6]

Q3: What is the most common side reaction, and how can I prevent it?

The most prevalent and problematic side reaction is with water (moisture). The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[7][8] The newly formed amine is nucleophilic and can rapidly react with another molecule of the isocyanate to form a highly insoluble diaryl urea, consuming two equivalents of your starting isocyanate for every one equivalent of water.[7][8]

Prevention is key:

  • Dry Solvents: Use anhydrous solvents with very low water content. It is best practice to verify solvent purity using Karl Fischer titration.[7]

  • Dry Glassware: Rigorously dry all glassware, either by oven-drying overnight at >120°C or by flame-drying under vacuum immediately before use.[7]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[7]

Q4: Can this isocyanate self-react or polymerize?

Yes, aryl isocyanates can undergo self-polymerization, especially upon standing or in the presence of certain catalysts, to form dimers (uretdiones) or cyclic trimers (isocyanurates).[9] While stabilizing agents are sometimes added to bulk isocyanates, such as small amounts of phenol or acidic oxides like CO2, the most effective prevention in a laboratory setting is proper storage at recommended temperatures and avoiding contaminants that can catalyze polymerization.[9][10][11]

Q5: How can I monitor the progress of my reaction to ensure the isocyanate is being consumed as intended?

In-situ monitoring is highly recommended for optimizing reaction conditions and ensuring complete conversion.

  • FT-IR Spectroscopy: In-line Fourier-Transform Infrared (FT-IR) spectroscopy is an ideal method.[12] The strong, sharp absorption band of the isocyanate group (-N=C=O) appears around 2250-2280 cm⁻¹.[13] You can monitor the disappearance of this peak in real-time to track reaction progress and confirm endpoint.[12][14]

  • Chromatography (TLC/LC-MS): Thin-layer chromatography can provide a quick qualitative check. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of the starting material and the formation of the desired product and any side products. Derivatization with an amine reagent followed by HPLC analysis is also a common method for quantifying isocyanates.[15][16]

Troubleshooting Guides

Issue 1: A white, insoluble solid has formed in my reaction vessel.
  • Probable Cause: You are likely observing the formation of a disubstituted urea due to water contamination.[7] This is the most common failure mode in isocyanate chemistry.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Use Karl Fischer titration to confirm the water content of your solvent is sufficiently low (<50 ppm).[7]

    • Check Reagents: Ensure other starting materials, especially amines or alcohols, are anhydrous.

    • Review Glassware Preparation: Confirm that all glassware was rigorously dried as described in the FAQs.[7]

    • Ensure Inert Atmosphere: Check for leaks in your inert gas setup. A positive pressure of nitrogen or argon is essential.[7]

Issue 2: The reaction is foaming or bubbling, and the pressure is increasing.
  • Probable Cause: This is a strong indicator of significant water contamination. The reaction of the isocyanate with water generates carbon dioxide gas (CO₂), causing bubbling and pressure buildup.[1][7]

  • Troubleshooting Steps:

    • Immediate Action: Do NOT seal the reaction vessel. Ensure it is safely vented to a fume hood to prevent a dangerous pressure increase.[7]

    • Investigate Moisture Source: This indicates a severe moisture problem. Follow all steps outlined in "Issue 1" to identify and eliminate the source for future experiments.

    • Catalyst Review: Be aware that some catalysts, particularly certain bases, can accelerate the isocyanate-water reaction.[7]

Issue 3: The final product yield is very low, with significant starting material remaining.
  • Probable Cause A: Insufficient Nucleophilicity: Your nucleophile (alcohol or amine) may not be reactive enough under the chosen conditions, especially if it is sterically hindered. Aryl isocyanates are generally less reactive than aliphatic ones.[17]

    • Solution: Consider adding a catalyst. For carbamate formation with alcohols, a catalytic amount of dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO) is often effective. For hindered nucleophiles, a non-nucleophilic base like Hunig's base can be helpful.[17]

  • Probable Cause B: Competing Side Reactions: If you observe byproducts, your isocyanate is being consumed by unintended pathways (e.g., reaction with water or self-polymerization).

    • Solution: Re-evaluate and tighten your moisture-exclusion protocols. Ensure the reaction temperature is appropriate, as excessive heat can promote side reactions.

Data Summary Table
PropertyValueSource
CAS Number 139072-17-6[18]
Molecular Formula C₇H₃FINO[18]
Molecular Weight 263.01 g/mol [18]
Boiling Point 206-207 °C[19]
Density 1.949 g/mL at 25 °C[19]
Storage Temperature 2-8°C

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Urea Synthesis under Anhydrous Conditions

This protocol details the reaction of this compound with a generic primary amine to form a substituted urea, emphasizing moisture control.

  • Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 150°C overnight. Assemble the flask with a condenser and a gas inlet adapter while still hot and allow it to cool to room temperature under a steady stream of dry nitrogen.

  • Reagent Preparation: In a separate, dried flask, dissolve the amine (1.0 eq.) in anhydrous solvent (e.g., THF, Dichloromethane).

  • Reaction Setup: Under a positive nitrogen atmosphere, transfer the amine solution to the reaction flask via cannula or a dry syringe.

  • Isocyanate Addition: Dissolve this compound (1.05 eq.) in anhydrous solvent in another dried, nitrogen-flushed flask. Add this solution dropwise to the stirring amine solution at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the reaction's progress by TLC or by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ FT-IR.[12][14]

  • Workup: Once the reaction is complete, quench with a small amount of methanol to consume any excess isocyanate. Proceed with standard aqueous workup and purification.

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical transformations involved.

reaction_pathway cluster_main Desired Reaction: Urea Formation Isocyanate 2-Fluoro-4-iodophenyl Isocyanate Urea N,N'-Disubstituted Urea (Product) Isocyanate->Urea R-NH₂ Amine Primary/Secondary Amine (R-NH₂) Amine->Urea

Caption: Desired reaction pathway for urea synthesis.

side_reaction cluster_side Side Reaction: Moisture Contamination Isocyanate1 Isocyanate (1 eq.) CarbamicAcid Carbamic Acid (Unstable) Isocyanate1->CarbamicAcid Water H₂O Water->CarbamicAcid AmineIntermediate Aryl Amine Intermediate CarbamicAcid->AmineIntermediate CO2 CO₂ Gas CarbamicAcid->CO2 -CO₂ UreaByproduct Symmetrical Urea (Insoluble Byproduct) AmineIntermediate->UreaByproduct Isocyanate2 Isocyanate (1 eq.) Isocyanate2->UreaByproduct

Caption: Common side reaction pathway with water.

Troubleshooting Logic Diagram

This flowchart provides a decision-making framework for addressing common experimental issues.

troubleshooting_flowchart start Reaction Start issue Poor Yield or Unexpected Precipitate? start->issue check_moisture Was Moisture Rigorously Excluded? (Dry Solvents, Glassware, Inert Gas) issue->check_moisture Yes check_reactivity Is Nucleophile Sterically Hindered or Unreactive? issue->check_reactivity No Precipitate, Just Low Conversion fix_moisture Action: Implement Strict Anhydrous Techniques check_moisture->fix_moisture No check_moisture->check_reactivity Yes success Problem Solved fix_moisture->success add_catalyst Action: Add Catalyst (e.g., DBTDL, DABCO) or Non-nucleophilic Base check_reactivity->add_catalyst Yes check_temp Action: Optimize Temperature & Reagent Addition Rate check_reactivity->check_temp No add_catalyst->success failure Consult Further Technical Support check_temp->failure

Caption: Troubleshooting decision tree for common issues.

References
  • Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
  • ChemicalBook. (2022). This compound 95 - Safety Data Sheet.
  • Mettler Toledo. (n.d.). Isocyanate Reactions.
  • Adams, L. M. (1966). Stabilization of isocyanates. U.S. Patent No. 3,247,236.
  • Fent, K. W., et al. (2015). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 12(10), 691-704.
  • (Reference for IR spectra of isocyanates, synthesized
  • Sarkar, A., & Pradeep, T. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Journal of Fluorescence, 32(5), 1845-1860.
  • (General laboratory best practices for anhydrous reactions)
  • (General analytical chemistry principles for reaction monitoring)
  • OSHA. (n.d.). Isocyanates - Evaluating Exposure.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Fluorophenyl isocyanate.
  • Nagata, T., et al. (1992). Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. European Patent No. EP 0 505 150 A1.
  • Sigma-Aldrich. (n.d.). This compound 95.
  • Sigma-Aldrich. (n.d.). This compound 95 139072-17-6.
  • (General information on isocyan
  • Nagata, T., et al. (1992). Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. European Patent No. EP0505150B1.
  • Georganics. (n.d.). 4-FLUOROPHENYL ISOCYANATE Safety Data Sheet.
  • Safe Work Australia. (2020). Guide to Handling Isocyanates.
  • (General information on isocyan
  • IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach.
  • PubChem. (n.d.). This compound.
  • (General information on isocyan
  • (General overview of isocyan
  • (Information on urea synthesis via isocyan
  • (Information on urea synthesis via isocyan
  • (Information on urea synthesis via isocyan
  • (Information on the effects of fluorin
  • Bana, P., et al. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development, 21(3), 413-419.
  • (Information on carbamate formation
  • (Information on carbamate formation
  • (Information on the interaction of fluorine and iodine in chemical reactions)
  • (Information on carbam
  • Polt, R. (2013). Response to: Can anyone suggest a good way to do carbamate formation.... ResearchGate.
  • CAMEO Chemicals - NOAA. (n.d.). Isocyanates and Isothiocyanates.
  • BLD Pharm. (n.d.). 2-Fluoro-1-iodo-4-isocyanatobenzene.
  • (General information on isocyan
  • ChemicalBook. (n.d.). This compound.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-4-iodophenyl isocyanate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-iodophenyl isocyanate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges when working with this versatile but often problematic reagent and its subsequent products. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure your experiments are successful, reproducible, and efficient.

The unique structure of this compound—a rigid aromatic ring substituted with a highly reactive isocyanate group and two different halogens—presents distinct chemical properties. While these features make it a valuable building block, particularly in the synthesis of kinase inhibitors and other pharmacologically active molecules, they also contribute to the poor solubility of its derivatives, most notably ureas and carbamates. This guide will address these issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of the starting material, this compound?

A: this compound is a non-polar, hydrophobic molecule. Its solubility is generally limited to organic solvents. Based on its structure and available data for similar compounds, it is readily soluble in common aprotic organic solvents but practically insoluble in water.

Key Considerations:

  • High Reactivity: The isocyanate group (-NCO) is highly electrophilic and will react rapidly with any protic species, including water, alcohols, and even primary/secondary amines.[1][2] This reactivity dictates that all solvents must be anhydrous to prevent unwanted side reactions.

  • Moisture Sensitivity: Exposure to atmospheric moisture can lead to the formation of an unstable carbamic acid, which quickly decomposes to the corresponding amine and carbon dioxide. This amine can then react with another molecule of the isocyanate to form a highly insoluble, symmetrical diaryl urea, which often precipitates from solution and can complicate your reaction.[1]

Solvent TypeExamplesExpected SolubilityCritical Notes
Aprotic Polar Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Good to ExcellentMust be anhydrous. DMF and DMSO should be used with caution at elevated temperatures as they can promote side reactions.
Aprotic Non-Polar Toluene, Hexanes, Diethyl EtherModerate to GoodAnhydrous conditions are essential. Lower polarity may limit solubility of more polar reaction partners.
Protic Water, Methanol, EthanolInsoluble & Reactive DO NOT USE. The isocyanate group will react with these solvents to form carbamates (with alcohols) or ureas (with water).[1][2]
Q2: My urea or carbamate derivative precipitates from the reaction mixture as soon as it forms. Why is this happening and what can I do?

A: This is the most common issue encountered when working with this class of compounds. The formation of a urea or carbamate derivative from this compound often results in a product that is significantly less soluble than the starting materials.

Causality:

  • Increased Molecular Rigidity and Planarity: The resulting urea moiety introduces a planar, rigid structure.

  • Strong Intermolecular Hydrogen Bonding: The N-H protons and the carbonyl oxygen of the urea/carbamate group form extensive and very strong hydrogen bond networks. This creates a highly stable crystal lattice structure that is difficult for solvent molecules to break apart.

  • "Like Dissolves Like" Principle: The derivative is often more polar than the starting isocyanate but not polar enough to dissolve in highly polar solvents, and too prone to hydrogen bonding to dissolve well in non-polar solvents. This puts it in a difficult "middle ground" of solubility.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Reaction vs. Precipitation Kinetic Trap.

Q3: I see an insoluble white solid in my isocyanate starting material bottle. What is it?

A: This is almost certainly a symmetrical urea dimer (1,3-bis(2-fluoro-4-iodophenyl)urea). It forms from the reaction of the isocyanate with trace amounts of water, as described in Q1.[1] It is extremely insoluble and serves as an indicator that the material has been compromised by moisture. It is crucial to use only dry, inert gas handling techniques (e.g., nitrogen or argon atmosphere) when working with isocyanates.[1][3]

Troubleshooting Guide: In-Lab Scenarios

Problem 1: The reaction is sluggish and incomplete, with starting material still present even after prolonged reaction time.

Probable Cause: Poor solubility of one of the reactants is preventing the molecules from being in the same phase to react efficiently. The reaction may have stalled because the newly formed product has coated the surface of the unreacted starting material, preventing further reaction.

Solutions & Protocols:

  • Increase Reaction Temperature:

    • Rationale: Increasing the temperature provides more thermal energy to break intermolecular bonds, increasing the solubility of your compounds (Le Chatelier's principle). It also increases the reaction rate.

    • Protocol:

      • Set up the reaction under an inert atmosphere (N2 or Ar).

      • Slowly increase the temperature of the reaction mixture in 10 °C increments, monitoring for dissolution and reaction progress by TLC or LCMS.

      • Be cautious: Do not exceed the boiling point of your solvent. For high-boiling solvents like DMF or DMSO, be aware that high temperatures can promote decomposition or side reactions.[3] A typical upper limit for many reactions is 80-100 °C.

  • Change to a More Polar Aprotic Solvent:

    • Rationale: If your current solvent (e.g., DCM or Toluene) is not sufficiently polar to solvate the reactants or the transition state, switching to a more effective solvent can dramatically improve results.

    • Protocol: Small-Scale Solvent Screen

      • In separate small vials, place a few milligrams of your least soluble starting material.

      • To each vial, add 0.5 mL of a different anhydrous solvent (e.g., THF, Acetonitrile, DMF, NMP, DMSO).

      • Observe solubility at room temperature and with gentle heating.

      • Select the solvent that provides the best solubility and is compatible with your reaction conditions to re-run the reaction.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Decision workflow for a stalled reaction.

Problem 2: My final urea product is an intractable solid that is insoluble in everything, making purification by chromatography impossible.

Probable Cause: The high crystallinity and strong hydrogen-bonding network of the diaryl urea product render it insoluble in common chromatography solvents like ethyl acetate/hexanes or DCM/methanol.

Solutions & Protocols:

  • Trituration/Washing:

    • Rationale: If the impurities are significantly more soluble than your desired product, you can purify the compound by washing away the impurities. This is often the most effective method for highly insoluble ureas.[4]

    • Protocol:

      • Filter the crude solid product from the reaction mixture.

      • Suspend the solid in a solvent known to dissolve the starting materials and impurities but not the product (e.g., diethyl ether, DCM, or acetonitrile).

      • Stir vigorously for 15-30 minutes. An ultrasonic bath can be very effective here.

      • Filter the solid, collecting the purified product on the filter paper.

      • Repeat the wash 2-3 times with fresh solvent.

      • Dry the final product under high vacuum.

  • Recrystallization from a High-Boiling Point Solvent:

    • Rationale: This classical purification technique relies on the principle that the compound is soluble in a hot solvent but insoluble upon cooling.[4][5] This allows for the formation of a pure crystal lattice, leaving impurities behind in the solvent.

    • Protocol:

      • Find a suitable solvent or solvent system where your product has poor solubility at room temperature but good solubility at elevated temperatures (e.g., DMF, DMSO, ethanol, isopropanol, or mixtures with water).

      • Heat the solvent to near its boiling point and add the minimum amount required to fully dissolve the crude solid.

      • If insoluble impurities remain, perform a hot filtration to remove them.[4]

      • Allow the solution to cool slowly to room temperature, then potentially in a refrigerator, to promote the growth of pure crystals.

      • Collect the purified crystals by filtration.[6]

  • "Forced" Chromatography:

    • Rationale: If the product has even minimal solubility in a strong solvent system, chromatography may still be possible, albeit challenging.

    • Protocol:

      • Dissolve the crude product in the strongest possible solvent (e.g., neat DMF or DMSO). A small amount of acid (TFA) or base (TEA) can sometimes help disrupt hydrogen bonding and improve solubility.

      • Adsorb this solution onto a small amount of silica gel or Celite by slowly removing the solvent under vacuum.

      • Load the resulting dry powder onto a silica gel column.

      • Elute with a very strong and polar mobile phase (e.g., a gradient of 5-20% Methanol in DCM, potentially with 1% acetic acid or ammonia added to the mobile phase). This method often results in broad peaks but can be effective when other methods fail.

References
  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from Safe Work Australia website. [Link]

  • Government of Canada. (2022). Isocyanates: Control measures guideline. Retrieved from Canada.ca. [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from Lakeland Industries website. [Link]

  • Health and Safety Executive. (2024). Construction hazardous substances: Isocyanates. Retrieved from HSE.gov.uk. [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from CDPH.ca.gov. [Link]

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  • Research and Reviews. (2021). Purification Methods of Organic Compounds. Retrieved from Research and Reviews website. [Link]

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  • Reachem. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from Reachem website. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from Reachem website. [Link]

  • ResearchGate. (2025). Solvent selection for pharmaceuticals. Retrieved from ResearchGate. [Link]

  • Costantino, L., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from PubMed Central (PMC). [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today website. [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from PubMed Central (PMC). [Link]

  • ChemistryViews. (2018). Solving Urea's Solubility Problem. Retrieved from ChemistryViews. [Link]

  • Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Retrieved from Asian Journal of Pharmaceutics. [Link]

  • PubMed Central (PMC). (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from PubMed Central (PMC). [Link]

  • YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation? Retrieved from YouTube. [Link]

  • BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from BHHC Safety Center website. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview. Retrieved from OSHA.gov. [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from Actsafe Safety Association website. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • ResearchGate. (2021). How to increase the solubility of urea in water at a temperature of 1 degree. Retrieved from ResearchGate. [Link]

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Technical Support Center: 2-Fluoro-4-iodophenyl isocyanate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges associated with the synthesis and scale-up of 2-Fluoro-4-iodophenyl isocyanate. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common obstacles encountered during the laboratory-to-plant transition of processes involving this highly reactive intermediate.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purity Challenges

Question 1: My phosgenation reaction to produce this compound is showing low yield and significant urea byproducts. What are the likely causes and how can I troubleshoot this?

Answer: This is a classic challenge when scaling up isocyanate synthesis. The primary culprits are often moisture and suboptimal reaction conditions. The isocyanate group (-NCO) is extremely reactive toward nucleophiles, especially water and the starting amine.

Plausible Causes & Troubleshooting Steps:

  • Moisture Contamination: The most common cause of urea formation is the reaction of the isocyanate product with water to form an unstable carbamic acid, which then decarboxylates to the corresponding amine (2-fluoro-4-iodoaniline). This amine then rapidly reacts with another molecule of isocyanate to form a diaryl urea byproduct.[1]

    • Troubleshooting: Rigorously dry all solvents and reagents. Ensure glassware is oven-dried or flame-dried before use. Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon).[2][3] Consider using a drying agent in your solvent still. For large-scale operations, ensure reactor seals and transfer lines are secure against atmospheric moisture ingress.[4]

  • Inadequate Phosgene/Triphosgene Stoichiometry: An insufficient amount of the phosgenating agent will leave unreacted amine, which is a prime candidate for reacting with the isocyanate product to form ureas.

    • Troubleshooting: Ensure accurate molar equivalents of your phosgene source. While a slight excess is often used, a large excess can lead to other side reactions and poses a significant safety risk. When using triphosgene, remember it is a solid source that provides three equivalents of phosgene. Its addition rate must be carefully controlled.[5]

  • Localized High Concentrations: Poor mixing during the addition of the starting amine to the phosgene solution (or vice-versa) can create localized areas of high amine concentration, promoting urea formation.

    • Troubleshooting: At lab scale, use rapid stirring and slow, subsurface addition of the amine. On scale-up, this becomes critical. Evaluate the reactor's mixing efficiency. The use of baffles and an appropriately designed agitator is essential. Subsurface addition via a dip tube is highly recommended to ensure rapid dispersion.

Workflow: Diagnosing Urea Formation

G start Low Yield & High Urea Impurity check_moisture Step 1: Verify Anhydrous Conditions start->check_moisture moisture_yes Moisture Detected check_moisture->moisture_yes Yes moisture_no Conditions Anhydrous check_moisture->moisture_no No action_dry Action: Rigorously dry all solvents, reagents, and apparatus. Implement strict inert atmosphere. moisture_yes->action_dry check_stoich Step 2: Review Stoichiometry moisture_no->check_stoich action_dry->check_stoich stoich_bad Incorrect Equivalents check_stoich->stoich_bad Incorrect stoich_ok Stoichiometry Correct check_stoich->stoich_ok Correct action_stoich Action: Recalculate and accurately charge phosgene source (e.g., triphosgene). Consider slight excess. stoich_bad->action_stoich check_mixing Step 3: Evaluate Addition & Mixing stoich_ok->check_mixing action_stoich->check_mixing mixing_bad Poor Mixing / Rapid Addition check_mixing->mixing_bad Poor mixing_ok Optimized Mixing check_mixing->mixing_ok Good action_mixing Action: Slow subsurface addition. Increase agitation speed. Verify reactor mixing efficiency. mixing_bad->action_mixing end_node Problem Resolved mixing_ok->end_node action_mixing->end_node

Caption: Troubleshooting workflow for urea byproduct formation.

Question 2: I am using a non-phosgene route involving the thermal decomposition of a carbamate precursor. The final isocyanate product is dark and requires extensive purification. What's causing the discoloration?

Answer: Discoloration in non-phosgene routes, particularly those involving thermal decomposition, often points to side reactions occurring at elevated temperatures. Aromatic isocyanates like this compound have moderate thermal stability, and decomposition can be accelerated by impurities or improper conditions.[6]

Plausible Causes & Troubleshooting Steps:

  • Thermal Degradation & Trimerization: The most common thermal side reaction for isocyanates is cyclotrimerization to form highly stable isocyanurates, which can be colored compounds.[7] At higher temperatures, other degradation pathways can produce a complex mixture of colored impurities.

    • Troubleshooting: Optimize the decomposition temperature. The goal is to find the minimum temperature required for efficient carbamate cleavage without significant product degradation. This often requires careful screening. The process is a reversible endothermic reaction, so timely removal of the isocyanate product is crucial to drive the reaction and prevent side reactions.[8]

  • Oxidation: If the inert atmosphere is not sufficiently maintained, oxidation of the aromatic ring or the isocyanate group can occur at high temperatures, leading to colored byproducts.

    • Troubleshooting: Ensure a high-purity, low-oxygen inert gas stream. On scale-up, this means verifying the reactor can hold a positive pressure of inert gas and that all seals are intact.

  • Catalyst Issues: In many non-phosgene methods, catalysts are used to facilitate carbamate decomposition.[9][10] The wrong catalyst or catalyst concentration can promote side reactions.

    • Troubleshooting: Re-evaluate the catalyst system. Some metal-based catalysts can cause discoloration if not used correctly. Screen different catalysts and loadings at the lab scale to identify the one that provides the best balance of reactivity and selectivity.

ParameterRecommendation for Lab ScaleScale-Up Consideration
Decomposition Temp. Perform small-scale trials in 5-10°C increments.Implement precise temperature control with multiple probes. Account for thermal lag in large reactors.
Pressure Use high vacuum (<10 torr) to facilitate distillation of the product as it forms.Ensure the plant-scale vacuum system is robust and can handle the required throughput without leaks.
Residence Time Minimize time the product spends at high temperature.Design the system for continuous removal of the isocyanate (e.g., wiped-film evaporator) rather than batch distillation if possible.
Section 2: Stability, Handling, and Analysis

Question 3: My purified this compound degrades over time, even when stored under an inert atmosphere. How can I improve its shelf-life?

Answer: this compound is a reactive molecule prone to degradation. While excluding moisture is paramount, other factors contribute to its instability.

Plausible Causes & Troubleshooting Steps:

  • Dimerization/Trimerization: Even at lower temperatures, isocyanates can slowly dimerize or trimerize, especially in the absence of an inhibitor or if trace impurities (like amines or certain metals) are present that catalyze the reaction.

    • Troubleshooting: Store the material at the recommended temperature, typically 2-8°C, to slow the rate of these reactions.[11] Ensure the product is of the highest purity, as trace contaminants can act as catalysts.

  • Light Exposure: Aromatic isocyanates can be sensitive to light, which can promote the formation of colored degradation products.[12]

    • Troubleshooting: Always store the material in an amber or opaque container to protect it from light.

  • Container Headspace: A large headspace in the storage container can hold residual moisture or oxygen, even after inerting.

    • Troubleshooting: If possible, store the material in smaller containers that match the quantity needed for a single experiment or batch, minimizing the number of times the main container is opened. Use a robust sealing system, such as a crown cap with a PTFE-faced liner, to prevent atmospheric ingress after sampling.[2]

Protocol: In-situ Reaction Monitoring with FTIR Spectroscopy

In-situ FTIR is a powerful Process Analytical Technology (PAT) tool for monitoring isocyanate reactions in real-time, preventing many of the issues discussed by providing immediate feedback on reaction progress and byproduct formation.[13]

  • Setup: Insert a clean, dry Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel.

  • Background Spectrum: Collect a background spectrum of the reaction solvent and any catalysts before adding the starting amine.

  • Initiate Reaction: Begin the addition of the 2-fluoro-4-iodoaniline to the phosgene solution (or begin the thermal decomposition of the carbamate).

  • Data Acquisition: Collect spectra every 1-2 minutes.

  • Analysis: Monitor the disappearance of the amine N-H stretches (approx. 3300-3500 cm⁻¹) and the appearance of the strong, sharp isocyanate (-NCO) peak at approximately 2250-2270 cm⁻¹. The formation of urea byproducts can be tracked by the appearance of a carbonyl C=O stretch around 1640-1690 cm⁻¹.

  • Endpoint Determination: The reaction is complete when the amine peak has disappeared and the isocyanate peak has reached a stable maximum concentration. This allows for precise endpoint determination, avoiding unnecessarily long reaction times at elevated temperatures.[14]

Section 3: Scale-Up and Safety

Question 4: We are scaling up the synthesis from a 1L flask to a 100L reactor. What are the most critical safety and process challenges to consider?

Answer: Scaling a chemical process by a factor of 100 introduces significant challenges related to heat management, mass transfer, and safety. What is manageable at the lab scale can become a serious hazard in a large reactor.[15]

Critical Scale-Up Considerations:

  • Thermal Hazard - Runaway Reactions: Isocyanate synthesis, particularly phosgenation, is exothermic. The ratio of surface area (for heat removal) to volume (for heat generation) decreases dramatically upon scale-up.[15] An exotherm easily controlled by an ice bath in the lab can overwhelm a plant reactor's cooling system, leading to a thermal runaway.

    • Mitigation Strategy:

      • Calorimetry Data: Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring the plant reactor's cooling capacity is sufficient.

      • Controlled Addition: The rate of addition of the limiting reagent must be controlled such that the rate of heat generation never exceeds the rate of heat removal. This often means significantly longer addition times at scale.

      • Emergency Quench: Have a validated emergency quenching procedure in place. This could involve adding a pre-chilled, reactive solvent that can quickly neutralize the phosgene and cool the reaction mass.

  • Reagent Handling and Exposure: this compound is harmful if swallowed, inhaled, or in contact with skin, and is a respiratory sensitizer.[16] Handling multi-kilogram quantities increases the risk of exposure.

    • Mitigation Strategy:

      • Containment: Use closed-system transfers for all hazardous reagents and the final product.

      • Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, full-face respirators with appropriate cartridges, and chemical-resistant suits.[17][18][19]

      • Ventilation: Ensure the process is conducted in a well-ventilated area with local exhaust ventilation at points of potential exposure.

Safety Hazard Overview

G main This compound Key Hazards & Mitigation hazards Chemical Hazards Process Hazards main:f1->hazards:n mitigation Mitigation Strategies (Chemical) Mitigation Strategies (Process) main:f1->mitigation:n chem_details Harmful (Oral, Dermal, Inhalation) Causes Skin/Eye Irritation Respiratory Sensitizer Moisture Reactive hazards:h1->chem_details details process_details Exothermic Reaction (Runaway Risk) Phosgene Toxicity (if used) High Temperature Operations Pressure from CO2 evolution (water reaction) hazards:h2->process_details details chem_mitigation Use Closed Systems Mandate Full PPE (Respirator, Gloves) Work in Ventilated Hood/Area Store Cool, Dry, Inert Atmosphere mitigation:m1->chem_mitigation examples process_mitigation Perform Reaction Calorimetry Control Reagent Addition Rate Ensure Adequate Reactor Cooling Develop Emergency Quench Protocol mitigation:m2->process_mitigation examples

Caption: Key hazards and mitigation strategies for scale-up.

References

  • How To Get Isocyanate? - PMC - PubMed Central - NIH. [Link]

  • This compound | C7H3FINO | CID 4613277 - PubChem. [Link]

  • How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society. [Link]

  • Isocyanate Reactions - Mettler Toledo. [Link]

  • Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts | Request PDF - ResearchGate. [Link]

  • Isocyanate - Wikipedia. [Link]

  • (PDF) A laboratory comparison of analytical methods used for isocyanates - ResearchGate. [Link]

  • US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google P
  • Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. [Link]

  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]

  • US5354689A - Method of detecting isocyanates - Google P
  • Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration - OSHA. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. [Link]

  • The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - NIH. [Link]

  • Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Publishing. [Link]

  • Thermal Stability of Isocyanate-Based Polymers. 1. Kinetics of the Thermal Dissociation of Urethane, Oxazolidone, and Isocyanurate Groups - ElectronicsAndBooks. [Link]

  • Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis) - ResearchGate. [Link]

  • FPE Guideline on Use of Isocyanate-based Polyurethane Adhesives in Packaging Laminates (Issue 2.7). [Link]

  • This compound CAS NO.139072-17-6. [Link]

  • Isocyanate side reactions. | Download Scientific Diagram - ResearchGate. [Link]

  • Isocyanate Reactions - Mettler Toledo. [Link]

  • Introduction to Polyurethane Chemistry - ACS Publications - American Chemical Society. [Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe - ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]

  • How To: Store Reagents - Department of Chemistry : University of Rochester. [Link]

  • US3444231A - Process for the preparation of isocyanates and isothiocyanates - Google P

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Technical Support Center: Catalyst Selection for Coupling Reactions of 2-Fluoro-4-iodophenyl isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-iodophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation.

The substrate, this compound, presents unique challenges and opportunities in cross-coupling chemistry. The carbon-iodine bond is the primary site for oxidative addition to the palladium catalyst. The reactivity of this bond is enhanced by the strong electron-withdrawing effects of both the ortho-fluoro and para-isocyanate groups, which can facilitate the oxidative addition step. However, the isocyanate moiety (-N=C=O) is a highly reactive functional group that can interact with or be sensitive to certain reagents in the catalytic system, such as nucleophilic bases or the catalyst itself.[1][2][3] This guide will help you navigate these complexities to achieve successful coupling outcomes.

Part 1: General Troubleshooting & Best Practices

Before delving into specific reaction types, it's crucial to address universal factors that underpin the success of any palladium-catalyzed cross-coupling reaction. Failure to control these variables is the most common source of failed or low-yielding experiments.

FAQ: General Issues

Question: My reaction is not working at all (no product formation). Where do I start troubleshooting?

Answer: A complete lack of product formation usually points to a fundamental issue with one of the core components of the reaction. Here is a systematic checklist:

  • Catalyst Activity: The active catalyst in these reactions is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[4][5]

    • Problem: The Pd(II) precatalyst is not being reduced.

    • Solution: Ensure your phosphine ligand (if used) is not oxidized. Some protocols benefit from a pre-activation step where the Pd(II) salt and ligand are stirred together before adding other reagents.[6] Using modern Pd(0) precatalysts like Buchwald's G3/G4 palladacycles can often provide more reliable generation of the active Pd(0) species.[6]

  • Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.

    • Problem: Oxygen is deactivating the catalyst, often indicated by the formation of palladium black (insoluble, inactive palladium).[7][8]

    • Solution: Rigorously degas your solvent(s) (e.g., by sparging with argon or nitrogen for 30-60 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas using Schlenk techniques or in a glovebox.[7]

  • Reagent Purity: Impurities can poison the catalyst.

    • Problem: Your starting materials, solvent, or base contain impurities (e.g., water, peroxides, sulfur compounds).[7][8]

    • Solution: Use high-purity, anhydrous solvents. Ensure your aryl halide and coupling partner are pure. The amine base, if used, should be distilled if its quality is suspect.[7]

General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing failed reactions.

G start Reaction Failure (Low or No Yield) check_catalyst 1. Verify Catalyst System - Is the Pd(0) species forming? - Is the ligand appropriate? start->check_catalyst check_atmosphere 2. Check Inert Atmosphere - Was the solvent properly degassed? - Was the reaction set up under Ar/N2? check_catalyst->check_atmosphere Catalyst OK fix_catalyst Action: - Use a precatalyst (e.g., Pd G3) - Use fresh, unoxidized ligand check_catalyst->fix_catalyst Issue Found check_reagents 3. Assess Reagent Quality - Purity of starting materials? - Anhydrous solvent and base? check_atmosphere->check_reagents Atmosphere OK fix_atmosphere Action: - Re-degas solvent - Use Schlenk line or glovebox check_atmosphere->fix_atmosphere Issue Found optimize 4. Re-evaluate Reaction Conditions - Temperature too low/high? - Incorrect base or solvent? check_reagents->optimize Reagents OK fix_reagents Action: - Purify starting materials - Use freshly opened anhydrous solvent check_reagents->fix_reagents Issue Found success Successful Reaction optimize->success Optimization Works fix_catalyst->check_catalyst fix_atmosphere->check_atmosphere fix_reagents->check_reagents Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-I) pd0->oa_complex + Ar-I transmetal_complex Transmetalation Complex (Ar-Pd(II)L₂-R) oa_complex->transmetal_complex + R-B(OR)₂ oa_problem Problem Area: - Slow if ligand is not  electron-rich/bulky. - Catalyst deactivation. re_complex Ar-R (Product) transmetal_complex->re_complex Reductive Elimination transmetal_problem Problem Area: - Boronic acid decomposition. - Base choice is critical. re_complex->pd0 Catalyst Regeneration sub1 Ar-I = this compound sub2 R-B(OR)₂ = Boronic Acid/Ester base Base (e.g., K₃PO₄) Decision_Tree start Select Coupling Reaction Type suzuki Suzuki Coupling (C-C Bond) start->suzuki sonogashira Sonogashira Coupling (C-C Alkyne) start->sonogashira heck Heck Coupling (C-C Alkene) start->heck suzuki_ligand Use Bulky, Electron-Rich Biaryl Phosphine Ligand suzuki->suzuki_ligand sonogashira_q Is Alkyne Homocoupling a Major Concern? sonogashira->sonogashira_q heck_ligand Is Catalyst Stability an Issue? heck->heck_ligand suzuki_ligand_ex Examples: SPhos, XPhos, RuPhos suzuki_ligand->suzuki_ligand_ex sonogashira_cu No: Use Standard Pd/Cu System (e.g., PdCl₂(PPh₃)₂ / CuI) sonogashira_q->sonogashira_cu No sonogashira_nocu Yes: Use Copper-Free System (e.g., Pd(OAc)₂ / PPh₃) sonogashira_q->sonogashira_nocu Yes heck_noligand No: 'Ligandless' (Pd(OAc)₂ only) may suffice for aryl iodide. heck_ligand->heck_noligand No heck_ligand_yes Yes: Add Stabilizing Ligand (e.g., PPh₃, P(o-tol)₃) heck_ligand->heck_ligand_yes Yes

Sources

Validation & Comparative

A Comparative Guide to Isocyanate Selection in Diaryl Urea Synthesis: The Case of 2-Fluoro-4-iodophenyl isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of diaryl ureas represents a cornerstone reaction in the creation of numerous therapeutic agents, particularly kinase inhibitors. The choice of isocyanate is a critical parameter that dictates not only the success of the reaction but also the properties of the final molecule. This guide provides an in-depth comparison of 2-Fluoro-4-iodophenyl isocyanate against other commonly used aryl isocyanates in the synthesis of diaryl ureas, supported by established chemical principles and experimental insights.

The Crucial Role of Isocyanates in Urea Synthesis

The formation of a urea linkage through the reaction of an isocyanate with a primary or secondary amine is a highly efficient and widely utilized transformation in organic synthesis. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate group. The reactivity of the isocyanate is paramount and is primarily governed by the electronic and steric nature of its substituents.

Understanding Isocyanate Reactivity: Electronic and Steric Effects

The reactivity of aryl isocyanates in urea formation is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isocyanate carbonyl carbon, thereby increasing the rate of reaction with nucleophilic amines. Conversely, electron-donating groups (EDGs) decrease the reactivity. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive rho (ρ) value for this reaction indicates that it is accelerated by electron-withdrawing substituents.

The general order of reactivity for substituted phenyl isocyanates is as follows:

NO₂ > CF₃ > Halogens (I, Br, Cl, F) > H > Alkyl > OCH₃

For halogen substituents, the electron-withdrawing inductive effect (-I) generally outweighs the electron-donating resonance effect (+M), leading to an overall increase in reactivity compared to unsubstituted phenyl isocyanate. The strength of the inductive effect generally follows the order F > Cl > Br > I.

Comparative Analysis of this compound

This compound possesses two halogen substituents with distinct electronic properties. The fluorine atom at the 2-position is a strong electron-withdrawing group due to its high electronegativity, which significantly enhances the reactivity of the isocyanate. The iodine atom at the 4-position also contributes an electron-withdrawing inductive effect, albeit weaker than fluorine. This combination of a strong and a moderate electron-withdrawing group makes this compound a highly reactive partner in urea synthesis.

Isocyanate DerivativeSubstituent EffectsExpected Relative ReactivityKey Applications
This compound Strong -I (F), Moderate -I (I)HighBuilding block for kinase inhibitors
4-Chlorophenyl isocyanate Moderate -I, Weak +MModerate-HighGeneral urea synthesis, agrochemicals
4-Methoxyphenyl isocyanate Strong +M, Weak -ILowSynthesis of ureas where lower reactivity is desired
4-Nitrophenyl isocyanate Strong -I, Strong -MVery HighHighly activated precursor for rapid reactions
Phenyl isocyanate (Unsubstituted)BaselineStandard reagent for urea synthesis
4-Chloro-3-(trifluoromethyl)phenyl isocyanate Strong -I (CF₃), Moderate -I (Cl)Very HighSynthesis of Sorafenib and Regorafenib

This table provides a qualitative comparison based on established principles of electronic effects on reaction rates.

Experimental Workflow and Considerations

The synthesis of diaryl ureas is generally a straightforward process, but careful consideration of the reaction conditions is necessary to ensure high yield and purity.

Caption: General experimental workflow for diaryl urea synthesis.

General Experimental Protocol for Diaryl Urea Synthesis

This protocol provides a general procedure for the synthesis of an unsymmetrical diaryl urea from an aryl amine and an aryl isocyanate.

Materials:

  • Aryl amine (1.0 equiv)

  • Aryl isocyanate (e.g., this compound) (1.0-1.2 equiv)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the aryl amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the aryl isocyanate dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Case Study: Synthesis of Kinase Inhibitors

Many multi-kinase inhibitors, such as Sorafenib and Regorafenib, are diaryl urea derivatives. The synthesis of these complex molecules often involves the coupling of an amine-containing fragment with a highly functionalized aryl isocyanate. For instance, the synthesis of Regorafenib involves the reaction of 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[1] The choice of the latter is driven by the need for a highly reactive isocyanate to ensure efficient coupling with the complex amine precursor. The strong electron-withdrawing nature of both the chloro and trifluoromethyl groups significantly activates the isocyanate for the desired reaction.

Caption: Mechanism of urea formation from an amine and an isocyanate.

Stability Considerations of the Resulting Urea

The stability of the final diaryl urea product is also a critical factor, particularly for pharmaceutical applications. Generally, diaryl ureas are highly stable compounds. The urea linkage is resonance-stabilized, contributing to its robustness. The nature of the substituents on the aryl rings can influence thermal and hydrolytic stability. Ureas derived from aromatic isocyanates tend to have higher thermal stability compared to their aliphatic counterparts. While specific data on the comparative stability of halogen-substituted diaryl ureas is limited, the strong covalent bonds formed and the overall stability of the aromatic systems suggest that ureas derived from this compound are expected to be highly stable under typical storage and physiological conditions.

Conclusion

This compound stands out as a highly reactive and valuable reagent in the synthesis of diaryl ureas. Its enhanced electrophilicity, due to the presence of two electron-withdrawing halogen substituents, facilitates efficient urea bond formation, often under mild conditions and with high yields. This makes it an attractive choice for the synthesis of complex molecules, particularly in the field of medicinal chemistry where robust and reliable coupling reactions are essential. When selecting an isocyanate for urea synthesis, researchers should consider the electronic properties of the substituents to tune the reactivity for their specific application, balancing the need for rapid reaction with the potential for side reactions and the stability of the final product.

References

  • Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.
  • Fukui, K., et al. (1965). The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. RSC Publishing.
  • Issa, I. M., et al. (1967). A study of the kinetics and mechanism of the reaction between phenyl isocyanate and aniline in non-aqueous solvents. AUB ScholarWorks.
  • Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2409-2432.
  • Dyer, E., & Glenn, J. F. (1957). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Journal of the American Chemical Society, 79(22), 5891–5895.
  • Oruganti, S., & Rapolu, R. K. (2016). Processes for the preparation of diphenyl urea derivatives and novel intermediates thereof.
  • Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.
  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.
  • Charalambides, Y. C., & Moratti, S. C. (2006). Comparison of Base‐Promoted and Self‐Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene.
  • Bankston, D., et al. (2002). A scaleable synthesis of BAY 43-9006: a potent RAF kinase inhibitor for the treatment of cancer. Organic Process Research & Development, 6(6), 777-781.
  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396.
  • Cho, N., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 659-663.
  • WO2015049698A2 - Process for regorafenib - Google Patents. (n.d.).
  • Wu, T. Y. H., et al. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases, 7(6), 1578-1583.
  • CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents. (n.d.).
  • Ramteke, P., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(03), 422-429.
  • Fako, E., et al. (2017). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. Recent Patents on Anti-Cancer Drug Discovery, 12(3), 261-285.

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A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated Phenyl Isocyanates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Fluorinated Isocyanates in Advanced Material and Pharmaceutical Synthesis

Phenyl isocyanates are a cornerstone of polyurethane chemistry and versatile reagents in the synthesis of a wide array of organic compounds, including ureas and carbamates, which are pivotal in drug development and the creation of advanced polymers.[1] The introduction of fluorine atoms onto the phenyl ring profoundly alters the reactivity of the isocyanate group, a phenomenon of significant interest to researchers and process chemists. This guide provides an in-depth, objective comparison of the reactivity of various fluorinated phenyl isocyanates, supported by experimental data, to empower scientists in selecting the optimal reagent for their specific application.

The strategic placement of fluorine, the most electronegative element, allows for the fine-tuning of the electronic properties of the isocyanate. This guide will explore how the position and nature of fluorine-containing substituents—from a single fluorine atom to a trifluoromethyl group—modulate the electrophilicity of the isocyanate carbon, thereby influencing reaction kinetics. Understanding these structure-activity relationships is crucial for controlling reaction rates, optimizing yields, and designing novel molecules with desired properties.

The Electronic Influence of Fluorine Substitution on Isocyanate Reactivity

The reactivity of a phenyl isocyanate is fundamentally governed by the electrophilicity of the carbonyl carbon within the isocyanate moiety (-N=C=O). Electron-withdrawing substituents on the phenyl ring enhance this electrophilicity, making the isocyanate more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. The Hammett equation provides a quantitative framework for understanding these electronic effects, where the substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent.[2]

Fluorine exerts a strong electron-withdrawing inductive effect due to its high electronegativity. When substituted onto the phenyl ring, it effectively pulls electron density away from the isocyanate group, increasing the partial positive charge on the carbonyl carbon and thus accelerating the reaction with nucleophiles.[3] The magnitude of this effect is dependent on the position (ortho, meta, or para) and the number of fluorine atoms or the presence of fluorine-containing groups like trifluoromethyl (-CF₃).

Electronic_Effects cluster_substituents Substituents on Phenyl Ring cluster_reactivity Isocyanate Reactivity EDG Electron-Donating Group (e.g., -CH₃) Low_Reactivity Lower Reactivity EDG->Low_Reactivity Decreases Electrophilicity H Unsubstituted (Phenyl Isocyanate) Baseline_Reactivity Baseline H->Baseline_Reactivity Reference F Fluorine (-F) High_Reactivity Higher Reactivity F->High_Reactivity Increases Electrophilicity (Inductive Effect) CF3 Trifluoromethyl (-CF₃) Very_High_Reactivity Very High Reactivity CF3->Very_High_Reactivity Strongly Increases Electrophilicity

Caption: Influence of substituents on the electrophilicity and reactivity of the isocyanate group.

Comparative Experimental Data: Reaction of Substituted Phenyl Isocyanates with an Alcohol

To provide a quantitative comparison, we present kinetic data from a study by M. E. Bailey, V. Kirss, and R. G. Spaunburgh, which investigated the reaction of various substituted phenyl isocyanates with 2-ethylhexanol at 28°C.[4] This secondary alcohol serves as a representative nucleophile, and the data allows for a direct comparison of the electronic effects of different substituents. The reactions were monitored under pseudo-first-order conditions, and the rate constants provide a clear measure of relative reactivity.

SubstituentPositionHammett Constant (σ)First-Order Rate Constant (k) x 10³ (min⁻¹)Relative Reactivity (to Phenyl Isocyanate)
-H (None)-0.002.51.00
p-Fpara+0.063.81.52
m-Fmeta+0.3412.04.80
p-CF₃para+0.5433.013.20
m-CF₃meta+0.4325.010.00
3,4-di-Clmeta, para+0.6044.017.60
p-NO₂para+0.78100.040.00
m-NO₂meta+0.7196.038.40
p-CH₃para-0.171.40.56

Data sourced from Bailey, M. E., Kirss, V., & Spaunburgh, R. G. (1956). Reactivity of Isocyanates. Industrial & Engineering Chemistry, 48(4), 794-797.[4]

Analysis of Experimental Findings:

  • Fluorine vs. Unsubstituted: As predicted, both para- and meta-fluorophenyl isocyanate are more reactive than the unsubstituted phenyl isocyanate. The meta-fluoro derivative (4.80 times faster) shows a significantly greater rate enhancement than the para-fluoro isomer (1.52 times faster), which aligns with the larger Hammett constant for the meta position.

  • Trifluoromethyl Group Effect: The trifluoromethyl group is a powerful electron-withdrawing group, leading to a dramatic increase in reactivity. 4-(Trifluoromethyl)phenyl isocyanate reacts 13.2 times faster than phenyl isocyanate, while the 3-(trifluoromethyl)phenyl isomer is 10 times faster.

  • Comparison with Other Electron-Withdrawing Groups: The reactivity of the fluorinated analogs is placed in context by comparing them to other common electron-withdrawing groups like chloro and nitro groups. The dinitrophenyl and dichlorophenyl isocyanates exhibit the highest reactivity in this series, highlighting the strong correlation between the electron-withdrawing strength of the substituent (as indicated by the Hammett constant) and the reaction rate.

  • Electron-Donating Group for Reference: The inclusion of the para-methyl group, a weak electron-donating group, demonstrates the opposite effect. As expected, it deactivates the isocyanate, resulting in a slower reaction rate compared to the unsubstituted phenyl isocyanate.

Experimental Protocol: Kinetic Analysis of Isocyanate-Alcohol Reaction via In-Situ FTIR Spectroscopy

This protocol describes a robust method for determining the reaction kinetics of a fluorinated phenyl isocyanate with a secondary alcohol, such as 2-propanol, using in-situ Fourier Transform Infrared (FTIR) spectroscopy. This technique allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate peak.[4]

Materials and Equipment:

  • Fluorinated phenyl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • 2-propanol (anhydrous)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe

  • Reaction vessel with a port for the ATR probe, magnetic stirrer, and temperature control

  • Nitrogen or argon supply for inert atmosphere

  • Standard laboratory glassware and syringes

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis A 1. Set up reaction vessel under inert atmosphere. B 2. Add anhydrous solvent and 2-propanol to the vessel. A->B C 3. Equilibrate to the desired reaction temperature (e.g., 25°C). B->C D 4. Insert ATR probe and acquire a background spectrum. C->D E 5. Inject fluorinated phenyl isocyanate to start the reaction. D->E F 6. Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 60 seconds). E->F G 7. Monitor the decrease in the isocyanate peak absorbance (~2270 cm⁻¹). F->G H 8. Plot absorbance vs. time to obtain the kinetic profile. G->H I 9. Calculate the pseudo-first-order rate constant (k) from the data. H->I

Caption: Workflow for kinetic analysis of an isocyanate-alcohol reaction using in-situ FTIR.

Detailed Steps:

  • System Setup: Assemble the reaction vessel under a dry, inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Reagent Addition: Charge the reaction vessel with the desired amount of anhydrous solvent and 2-propanol. The concentration of the alcohol should be in large excess (e.g., 10-fold or greater) compared to the isocyanate to ensure pseudo-first-order kinetics.

  • Temperature Equilibration: Bring the solution to the desired reaction temperature and allow it to stabilize while stirring.

  • Background Spectrum: Insert the cleaned and dried ATR probe into the solution and acquire a background FTIR spectrum. This will be subtracted from subsequent spectra to isolate the absorbance of the reactants and products.

  • Reaction Initiation: Using a syringe, rapidly inject the fluorinated phenyl isocyanate into the stirred solution.

  • Data Collection: Immediately start collecting FTIR spectra at fixed time intervals for the duration of the reaction.

  • Monitoring Reaction Progress: The progress of the reaction is monitored by the decrease in the intensity of the strong, sharp absorbance band of the isocyanate group, which typically appears around 2270 cm⁻¹.[4]

  • Data Processing: After the reaction is complete, process the collected spectra. For each time point, determine the absorbance of the isocyanate peak.

  • Kinetic Analysis: Plot the natural logarithm of the isocyanate peak absorbance versus time. For a pseudo-first-order reaction, this plot should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k).

Trustworthiness and Self-Validation:

The validity of this protocol is ensured by several factors. The use of an in-situ probe eliminates the need for sampling, which can introduce errors and inconsistencies. The characteristic isocyanate peak at ~2270 cm⁻¹ is in a region of the IR spectrum that is typically free from other interfering absorbances, providing a clean signal for monitoring. Running the reaction under pseudo-first-order conditions simplifies the kinetic analysis and improves the reliability of the calculated rate constant. Consistency in temperature control and the use of anhydrous conditions are critical for reproducibility.

Conclusion

The introduction of fluorine-containing substituents onto a phenyl isocyanate ring provides a powerful and predictable means of enhancing its reactivity. The strong electron-withdrawing nature of fluorine and trifluoromethyl groups significantly increases the electrophilicity of the isocyanate carbon, leading to accelerated reaction rates with nucleophiles. The quantitative data presented demonstrates a clear correlation between the electronic properties of the substituent, as described by the Hammett constant, and the observed reaction kinetics. This guide provides researchers and drug development professionals with the foundational knowledge and practical experimental framework to rationally select and utilize fluorinated phenyl isocyanates for the efficient synthesis of targeted molecules.

References

  • Bailey, M. E., Kirss, V., & Spaunburgh, R. G. (1956). Reactivity of Isocyanates. Industrial & Engineering Chemistry, 48(4), 794-797. [Link]

  • Eckert, H., & Forster, B. (1987). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy.
  • Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878-6885. [Link]

  • Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. [Link]

  • Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326-1328. [Link]

  • KEM. (n.d.). Isocyanate Content of Urethane. [Link]

  • Ludwig, B. W., & Urban, M. W. (1992). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
  • Bacaloglu, R., Cotarcă, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 541-551.
  • LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • PubChem. (n.d.). 4-Fluorophenyl isocyanate. [Link]

  • Cambridge University Press. (n.d.). The Hammett cp relationship. [Link]

  • Dyer, E., Taylor, H. A., Mason, S. J., & Samson, J. (1951). The Rates of Reaction of Isocyanates with Alcohols. I. Phenyl Isocyanate with 1- and 2-Butanol. Journal of the American Chemical Society, 73(9), 4106-4109.
  • ResearchGate. (2014). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]

  • Wikipedia. (n.d.). Phenyl isocyanate. [Link]

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The "2-Fluoro-4-iodophenyl" Moiety: A Key to Unlocking Superior Kinase Inhibitor Potency

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, protein kinase inhibitors stand as a cornerstone, offering precision in disrupting the signaling pathways that drive malignant growth. The relentless pursuit of more potent and selective inhibitors has led medicinal chemists to explore the nuanced effects of subtle structural modifications. Among these, the strategic incorporation of the 2-fluoro-4-iodophenyl isocyanate moiety has emerged as a powerful strategy to significantly enhance the potency of kinase inhibitors. This guide provides an in-depth comparison, supported by experimental insights, into the advantages conferred by this specific chemical scaffold.

The Rationale: Why Halogenation Matters in Kinase Inhibition

The introduction of halogen atoms into drug candidates is a time-tested strategy in medicinal chemistry to modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. In the context of kinase inhibitors, the unique electronic properties of fluorine and iodine play distinct and often synergistic roles in augmenting potency.

Fluorine's Contribution: The high electronegativity of fluorine can alter the electronic distribution of the phenyl ring, influencing pKa and improving metabolic stability by blocking potential sites of oxidation. This can lead to a longer half-life and sustained therapeutic effect.

Iodine's Impact through Halogen Bonding: The larger, more polarizable iodine atom possesses the unique ability to form halogen bonds—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein.[1][2][3][4] In the kinase active site, this often involves an interaction with a backbone carbonyl group, effectively anchoring the inhibitor and increasing its binding affinity.[1][2][3][4]

Case Study: Regorafenib vs. Sorafenib - The Power of a Single Fluorine Atom

A compelling illustration of the benefits of fluorination is the comparison between the multi-kinase inhibitors Sorafenib and its fluorinated analogue, Regorafenib. The sole structural difference between these two drugs is the addition of a fluorine atom at the 2-position of the central phenyl ring in Regorafenib.

Kinase TargetRegorafenib (IC50 nM)Sorafenib (IC50 nM)Fold Increase in Potency
VEGFR2 4.290~21x
PDGFRβ 2257~2.6x
c-KIT 768~9.7x
RET 1.529~19x
BRAF 1322~1.7x
TIE2 13>10,000>769x

Table 1: Comparative in vitro inhibitory activity (IC50) of Regorafenib and Sorafenib against key kinases. This data highlights the significant increase in potency conferred by the addition of a single fluorine atom.

This seemingly minor structural change in Regorafenib results in a broader kinase inhibition profile and significantly enhanced potency against several key angiogenic and oncogenic kinases.[5][6] This demonstrates the profound impact that strategic fluorination can have on the efficacy of a kinase inhibitor.

The Synergistic Advantage of 2-Fluoro and 4-Iodo Substitution

Recent studies have underscored the combined benefits of having both a 2-fluoro and a 4-iodo substituent on a phenyl ring within kinase inhibitors. Crystallographic analyses of kinase-inhibitor complexes have revealed that the 2-fluoro-4-iodophenyl moiety is crucial for the structural stability of these complexes.[7] The iodine atom engages in halogen bonding with specific residues in the kinase binding site, while the fluorine atom contributes to favorable electronic properties and can enhance binding affinity through other non-covalent interactions. This synergistic effect leads to a more potent and stable inhibition of the target kinase.

Mechanism of Action: Targeting Key Signaling Pathways

Kinase inhibitors bearing the 2-fluoro-4-iodophenyl moiety, such as Regorafenib, exert their anti-cancer effects by simultaneously targeting multiple critical signaling pathways involved in tumor growth, angiogenesis, and metastasis.[5][8][9][10]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) pathway is a crucial driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11][12][13][14] By potently inhibiting VEGFRs, these inhibitors block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor 2-Fluoro-4-iodophenyl Isocyanate-based Inhibitor Inhibitor->VEGFR Inhibits

Caption: The VEGFR signaling pathway and the inhibitory action of this compound-based inhibitors.

BRAF Signaling Pathway

The BRAF gene is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[15][16][17][18][19] Mutations in BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth. Inhibitors targeting BRAF can effectively shut down this oncogenic signaling.

BRAF_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Fluoro-4-iodophenyl Isocyanate-based Inhibitor Inhibitor->BRAF Inhibits

Caption: The BRAF signaling pathway and the inhibitory action of this compound-based inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay for IC50 Determination

To quantitatively assess the potency of a kinase inhibitor, an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) is essential.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, BRAF)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test inhibitor (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup:

    • In the wells of the assay plate, add the kinase assay buffer.

    • Add the test inhibitor at various concentrations to the respective wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the recombinant kinase to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the substrate peptide and ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. Follow the manufacturer's instructions for the specific kit being used.[20][21]

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Normalize the data, setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[22][23][24][25]

Conclusion

The this compound moiety represents a significant advancement in the design of potent kinase inhibitors. The strategic inclusion of both fluorine and iodine atoms confers a synergistic advantage, enhancing binding affinity through a combination of favorable electronic properties and the formation of stabilizing halogen bonds within the kinase active site. As evidenced by the superior potency of Regorafenib over Sorafenib, this chemical scaffold offers a promising avenue for the development of next-generation targeted therapies with improved efficacy. Researchers and drug development professionals are encouraged to consider the incorporation of this powerful moiety in their ongoing efforts to combat cancer and other diseases driven by aberrant kinase signaling.

References

  • National Cancer Institute. Regorafenib. [Link]

  • Wilhelm SM, Dumas J, Adnane L, et al. Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal, and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. Int J Cancer. 2011;129(1):245-255. [Link]

  • Sumimoto H. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. JMA J. 2021;4(3):205-217. [Link]

  • STIVARGA® (regorafenib) Global HCP Website. Mechanism of Action. [Link]

  • Shibuya M. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes Cancer. 2011;2(12):1097-1105. [Link]

  • Wikipedia. Sorafenib. [Link]

  • Finn RS. The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterol Hepatol (N Y). 2017;13(9):558-561. [Link]

  • Cisneros H, Nija M, Chubenko V, et al. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Cancers (Basel). 2022;14(24):6183. [Link]

  • Patsnap Synapse. What is the mechanism of Regorafenib? [Link]

  • Grothey A. The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematol Oncol. 2015;8(Suppl 1):S3-S8. [Link]

  • Patsnap Synapse. What is the mechanism of Sorafenib Tosylate? [Link]

  • Sumimoto H, Imabayashi F, Iwata T, Kawakami Y. The BRAF-MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. J Exp Med. 2006;203(7):1651-1656. [Link]

  • ResearchGate. Sorafenib mechanism of action: tumor proliferation and angiogenesis. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sorafenib. [Link]

  • Lohela M, Bry M, Itoh F, et al. Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clin Cancer Res. 2009;15(17):5429-5434. [Link]

  • ResearchGate. BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. [Link]

  • Cusabio. VEGF Signaling Pathway. [Link]

  • MedlinePlus Genetics. BRAF gene. [Link]

  • Frontera AN, Lucena-Sanz M, Bauzá A, et al. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chem Asian J. 2024;19(7):e202301033. [Link]

  • edX. IC50 Determination. [Link]

  • ResearchGate. Can anyone suggest a protocol for a kinase assay? [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]

  • Protocolsonline. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]

  • Schade D, Grotzfeld RM, Einsatz T, et al. Halogen bonding at the active sites of human cathepsin L and MEK1 kinase: efficient interactions in different environments. ChemMedChem. 2011;6(11):2021-2031. [Link]

  • Voth AR, Ho PS. The role of halogen bonding in inhibitor recognition and binding by protein kinases. Curr Top Med Chem. 2007;7(14):1336-1348. [Link]

  • Poznański J, Poznańska A, Shugar D. Halogen bonds involved in binding of halogenated ligands by protein kinases. Acta Biochim Pol. 2016;63(1):1-12. [Link]

  • Poznański J, Shugar D. Halogen bonding at the ATP binding site of protein kinases: preferred geometry and topology of ligand binding. Biochim Biophys Acta. 2013;1834(5):928-938. [Link]

  • Kreissl MC, Schinnerl D, Köhler V, et al. Kinase-Inhibitors in Iodine-Refractory Differentiated Thyroid Cancer-Focus on Occurrence, Mechanisms, and Management of Treatment-Related Hypertension. Cancers (Basel). 2021;13(22):5826. [Link]

  • ResearchGate. Kinase-Inhibitors in Iodine-Refractory Differentiated Thyroid Cancer—Focus on Occurrence, Mechanisms, and Management of Treatment-Related Hypertension. [Link]

  • SciSpace. Utilization of kinase inhibitors as novel therapeutic drug targets. [Link]

  • Costantino L, Barlocco D. Synergistic effect of the sphingosine kinase inhibitor safingol in combination with 2'-nitroflavone in breast cancer. Inflamm Res. 2024;73(1):1-13. [Link]

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Spectroscopic Analysis of Ureas from 2-Fluoro-4-iodophenyl Isocyanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel molecular entities is paramount. Substituted ureas are a prevalent motif in pharmacologically active compounds, and their synthesis often involves the use of bespoke isocyanates. This guide provides an in-depth spectroscopic analysis of a representative urea synthesized from 2-Fluoro-4-iodophenyl isocyanate. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the unique spectral signatures imparted by the fluoro and iodo substituents. This guide will also offer a comparative perspective against ureas derived from alternative halogenated phenyl isocyanates, providing researchers with a predictive framework for characterizing similar structures.

Introduction: The Significance of Halogenated Phenylureas

The incorporation of halogens, particularly fluorine and iodine, into small molecules is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The 2-fluoro-4-iodophenyl moiety is of particular interest due to the distinct electronic and steric effects of its substituents. The fluorine atom can engage in hydrogen bonding and alter metabolic stability, while the larger iodine atom can serve as a handle for further chemical modification or as a heavy atom for crystallographic studies. Understanding the spectroscopic characteristics of ureas derived from this compound is crucial for unambiguous structure confirmation and for quality control in synthetic workflows.

Synthesis of a Representative Urea: N-propyl-N'-(2-fluoro-4-iodophenyl)urea

To illustrate the spectroscopic features, we will focus on the synthesis of N-propyl-N'-(2-fluoro-4-iodophenyl)urea. The reaction of an isocyanate with a primary amine is a robust and high-yielding method for urea formation.

Experimental Protocol:
  • Reactant Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Amine Addition: To the stirred isocyanate solution, add n-propylamine (1.05 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the desired N-propyl-N'-(2-fluoro-4-iodophenyl)urea as a solid.

Diagram of the Synthesis Workflow:

isocyanate 2-Fluoro-4-iodophenyl isocyanate in DCM reaction Stir at RT isocyanate->reaction amine n-Propylamine amine->reaction workup Work-up & Purification reaction->workup product N-propyl-N'-(2-fluoro-4- iodophenyl)urea workup->product

Caption: General workflow for the synthesis of N-propyl-N'-(2-fluoro-4-iodophenyl)urea.

Spectroscopic Characterization and Comparative Analysis

The following sections detail the expected spectroscopic data for N-propyl-N'-(2-fluoro-4-iodophenyl)urea and compare it with ureas derived from other halogenated isocyanates.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the key signals to analyze are the urea N-H protons, the aromatic protons, and the protons of the n-propyl group. The chemical shifts and coupling patterns provide a wealth of structural information.

Predicted ¹H NMR Data for N-propyl-N'-(2-fluoro-4-iodophenyl)urea (in DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Ar-H (ortho to I)~7.7ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.0
Ar-H (meta to I)~7.5dddJ(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 2.0
Ar-H (ortho to F)~8.2tJ(H,H) ≈ 8.5
Ar-NH ~8.5s-
Pr-NH ~6.5tJ(H,H) ≈ 5.5
-NH -CH₂-~3.1qJ(H,H) ≈ 6.5
-CH₂-CH ₂-CH₃~1.5sextetJ(H,H) ≈ 7.0
-CH₂-CH₂-CH~0.9tJ(H,H) ≈ 7.5

Comparative Analysis:

  • Influence of Fluorine: The fluorine atom will cause through-space and through-bond coupling to the ortho and meta protons, resulting in doublet of doublets and triplet of doublets patterns, respectively. This is a key distinguishing feature compared to a non-fluorinated analogue. For instance, in N-propyl-N'-(4-iodophenyl)urea, the aromatic signals would be simpler doublets.

  • Influence of Iodine: The electron-withdrawing nature of iodine will deshield the ortho proton, shifting it downfield. Its effect is generally less pronounced on chemical shifts compared to fluorine's coupling effects.

  • Comparison with N-propyl-N'-(2-fluorophenyl)urea: The absence of the iodo group would result in a different aromatic splitting pattern and the upfield shift of the proton ortho to the former iodine position.

  • Comparison with N-propyl-N'-(4-fluorophenyl)urea: The fluorine at the 4-position would lead to a more symmetrical aromatic pattern, likely two doublets of doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of fluorine and iodine significantly influences the chemical shifts of the aromatic carbons.

Predicted ¹³C NMR Data for N-propyl-N'-(2-fluoro-4-iodophenyl)urea (in DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (J, Hz)
C =O~155s-
C -F~158d¹J(C,F) ≈ 245
C -I~85d³J(C,F) ≈ 4
C -NH~139d²J(C,F) ≈ 12
Aromatic C Hs115-135d²J(C,F) or ³J(C,F) ≈ 2-25
-NH-C H₂-~41s-
-CH₂-C H₂-CH₃~23s-
-CH₂-CH₂-C H₃~11s-

Comparative Analysis:

  • Carbon-Fluorine Coupling: The most prominent feature will be the large one-bond coupling constant (¹J(C,F)) for the carbon directly attached to the fluorine atom. Smaller two- and three-bond couplings will also be observed for the other aromatic carbons. This is a definitive indicator of the fluorine's position.[1]

  • Carbon-Iodine Bond: The carbon bearing the iodine atom will be significantly shielded (shifted upfield) to around 85 ppm due to the heavy atom effect. This is a highly characteristic signal.

  • Comparison with other Halogenated Analogues: A chloro or bromo analogue would not exhibit the pronounced upfield shift for the carbon attached to the halogen to the same extent as iodine. The carbon-fluorine couplings are unique to the fluorinated compounds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nucleus. The chemical shift of the fluorine signal is highly dependent on its electronic environment.

Predicted ¹⁹F NMR Data for N-propyl-N'-(2-fluoro-4-iodophenyl)urea (in DMSO-d₆):

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-F -115 to -125m

Reference: CFCl₃ at 0 ppm.

Comparative Analysis:

  • The chemical shift of the fluorine atom is sensitive to the other substituents on the aromatic ring. The presence of the electron-donating urea group and the electron-withdrawing iodine atom will influence the final chemical shift.

  • In a difluorinated analogue, such as a urea from 2,4-difluorophenyl isocyanate, one would observe two distinct fluorine signals, each with fluorine-fluorine coupling.[2] This makes ¹⁹F NMR an excellent tool for distinguishing between positional isomers of fluorinated compounds.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For N,N'-disubstituted ureas, the most characteristic absorptions are from the N-H and C=O stretching vibrations.

Predicted IR Data for N-propyl-N'-(2-fluoro-4-iodophenyl)urea (KBr pellet):

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300-3400Strong, Sharp
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-2960Medium
C=O Stretch (Amide I)1630-1660Strong, Sharp
N-H Bend (Amide II)1550-1580Strong
C-N Stretch1400-1450Medium
C-F Stretch1100-1250Strong

Comparative Analysis:

  • Urea Moiety: The strong absorptions for the N-H and C=O stretches are characteristic of the urea functional group.[2][6][7] The exact position of the C=O stretch can be influenced by hydrogen bonding.

  • Aromatic Substitution: The pattern of C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹) can sometimes provide information about the substitution pattern on the benzene ring.

  • C-F and C-I Bonds: A strong absorption due to the C-F stretch is expected. The C-I stretch occurs at a much lower frequency, typically below 600 cm⁻¹, and may not be easily observed on all instruments.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data for N-propyl-N'-(2-fluoro-4-iodophenyl)urea (Electron Impact - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 322.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the nitrogen atom, leading to fragments corresponding to the isocyanate and the amine.

    • McLafferty-type Rearrangement: If applicable, though less common for ureas.

    • Loss of Propyl Group: A fragment corresponding to the loss of the propyl group (M-43).

    • Cleavage of the Urea Linkage: Fragmentation on either side of the carbonyl group.

Diagram of a Key Fragmentation Pathway:

M [M]⁺˙ m/z = 322 frag1 [C₇H₃FINO]⁺˙ m/z = 263 M->frag1 Loss of C₃H₇NH frag2 [C₃H₇NH]⁺˙ m/z = 58 M->frag2 Loss of C₇H₃FINO

Caption: A plausible fragmentation pathway for N-propyl-N'-(2-fluoro-4-iodophenyl)urea in EI-MS.

Comparative Analysis:

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will not give a characteristic isotopic pattern like chlorine or bromine. However, high-resolution mass spectrometry can confirm the elemental composition.

  • Fragmentation Differences: The fragmentation pattern will be significantly different for ureas with different alkyl or aryl substituents. For example, a urea with a t-butyl group would show a prominent peak for the loss of the t-butyl cation.

Conclusion

The spectroscopic analysis of ureas derived from this compound reveals a set of unique and identifiable features. The combination of ¹H and ¹³C NMR provides detailed information on the connectivity and electronic environment of the molecule, with fluorine couplings and the upfield shift of the iodine-bound carbon being particularly diagnostic. ¹⁹F NMR offers a direct and sensitive probe for the fluorine atom. IR spectroscopy confirms the presence of the urea functional group, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. By comparing these spectral characteristics to those of ureas with different halogenation patterns, researchers can build a robust understanding of structure-spectrum correlations, facilitating the confident identification of these important compounds in various scientific endeavors.

References

  • Pervukhina, N. V., et al. (2018). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of General Chemistry, 88(8), 1729-1736. [Link]

  • University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Chemguide. Mass spectra - fragmentation patterns. [Link]

  • University of Calgary. ¹⁹F NMR. [Link]

  • Gerig, J. T. Fluorine NMR. eMagRes. [Link]

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  • Der Pharma Chemica. (2016). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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"2-Fluoro-4-iodophenyl isocyanate" as a superior building block for specific targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate performance of the target molecule. Among the vast arsenal of reagents available to the synthetic chemist, 2-Fluoro-4-iodophenyl isocyanate has emerged as a particularly advantageous scaffold. Its unique trifunctional nature—an isocyanate for derivatization, a fluoro group for modulating electronic properties and metabolic stability, and an iodo group for cross-coupling reactions—provides a versatile platform for the construction of complex molecules with tailored functionalities. This guide provides an in-depth comparison of this compound with alternative building blocks, supported by experimental data and protocols, to highlight its superior utility in specific, high-value applications.

The Strategic Advantage of Trifunctionality

The power of this compound lies in the orthogonal reactivity of its three key functional groups. This allows for a stepwise and controlled elaboration of the molecular structure, a crucial aspect in the synthesis of complex targets like kinase inhibitors and other biologically active compounds.

Key Molecular Features:

  • Isocyanate (-N=C=O): A highly reactive group that readily participates in addition reactions with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This is a cornerstone for building the core structure of many bioactive molecules.[1][2]

  • Fluorine (-F): The presence of a fluorine atom can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[3][4] Its high electronegativity can also influence the acidity of nearby protons and modulate binding affinity to target proteins.[5][6][7]

  • Iodine (-I): An excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[8][9] This enables the introduction of diverse aryl, heteroaryl, or alkyl groups, providing a powerful tool for structure-activity relationship (SAR) studies.[10][11][12]

Comparative Analysis with Alternative Building Blocks

To fully appreciate the advantages of this compound, a comparison with other commonly used building blocks is instructive.

Building BlockKey FeaturesAdvantagesLimitations
This compound Isocyanate, Fluoro, IodoTrifunctional for stepwise synthesis; Fluoro group enhances metabolic stability and binding; Iodo group is excellent for cross-coupling.Higher cost compared to simpler analogs.
4-Fluorophenyl isocyanate Isocyanate, FluoroSimpler structure; lower cost.Lacks a handle for cross-coupling, limiting structural diversification.[13]
4-Iodophenyl isocyanate Isocyanate, IodoAllows for cross-coupling.No fluorine to modulate metabolic stability or electronic properties.
2,4-Difluorophenyl isocyanate Isocyanate, DifluoroIncreased fluorine content for potentially greater metabolic stability.Lacks a site for cross-coupling; can be less reactive in some cases.
Other Substituted Phenyl Isocyanates VariesCan introduce other functionalities.May not offer the unique combination of metabolic stability and cross-coupling potential.

Application Showcase: Synthesis of a Potent Kinase Inhibitor

The utility of this compound is best illustrated through its application in the synthesis of targeted therapies. Many kinase inhibitors feature a urea or amide core, and the ability to introduce diverse substituents via cross-coupling is critical for optimizing potency and selectivity.[14][15]

Workflow for Kinase Inhibitor Synthesis:

G A This compound C Urea Formation A->C B Primary or Secondary Amine (R1-NH-R2) B->C D Substituted Urea Intermediate C->D Nucleophilic Addition F Suzuki Cross-Coupling D->F E Boronic Acid or Ester (R3-B(OR)2) E->F G Final Kinase Inhibitor F->G Pd-catalyzed C-C bond formation

Caption: Synthetic workflow for a kinase inhibitor.

Experimental Protocol: Synthesis of a Diaryl Urea Kinase Inhibitor

This protocol outlines the two key steps in the synthesis of a generic diaryl urea kinase inhibitor, demonstrating the sequential reactivity of the isocyanate and iodo functionalities.

Part 1: Urea Formation

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.0-1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by precipitation, trituration with a non-polar solvent (e.g., hexanes), or column chromatography on silica gel to yield the substituted urea intermediate.

Part 2: Suzuki Cross-Coupling

  • Reaction Setup: To a flask containing the substituted urea intermediate (1.0 eq) and the desired boronic acid or ester (1.2-1.5 eq), add a suitable solvent system (e.g., a mixture of dioxane and water or toluene and ethanol).

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the final diaryl urea kinase inhibitor.

Conclusion

This compound stands out as a superior building block for the synthesis of complex, high-value molecules, particularly in the realm of drug discovery. Its trifunctional nature allows for a robust and flexible synthetic strategy, enabling the independent modulation of core structure, metabolic stability, and target-binding interactions. While other building blocks may offer a subset of these features, none provide the same powerful combination in a single, readily accessible reagent. For researchers aiming to accelerate their discovery programs and efficiently generate diverse libraries of complex molecules, this compound represents an invaluable tool.

References

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Role of Fluorine in Drug Design and Drug Action.
  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH.
  • Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. NIH.
  • aryl iodide cross‐coupling.
  • Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines.
  • Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. PubMed.
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • The Preparation and Bacteriostatic Activity of Substituted Ureas. Journal of the American Chemical Society.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.
  • Photoinduced Cross-Coupling of Aryl Iodides with Alkenes. Organic Letters.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
  • 2-Fluoro-4-iodophenyl isocyan
  • 2-Fluoro-4-iodophenyl isocyan
  • Process for the synthesis of isocyanates and of isocyanate derivatives.
  • 2-Fluoro-4-iodophenyl isocyan
  • 2-Fluoro-4-iodophenyl isocyan
  • 1261441-79-5|2-Fluoro-1-iodo-4-isocyan
  • 4-Fluorophenyl isocyanate applic
  • 4-fluorophenyl isocyan
  • This compound 95 - Safety D
  • 2-FLUORO-4-IODOPHENYL ISOCYAN
  • Isocyanide‐Based Multicomponent Reactions: A Concise Approach to 2‐Amino‐3‐perfluoroalkylfurans Using Methyl Perfluoroalk‐2‐ynoates as Fluorinated Building Blocks.
  • TGF-b RI Kinase Inhibitor IV. Sigma-Aldrich.
  • 2-(3-Bromophenyl)
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

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A Comparative Guide to the Biological Activity of Compounds Synthesized with 2-Fluoro-4-iodophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activities of compounds synthesized using 2-Fluoro-4-iodophenyl isocyanate. As a Senior Application Scientist, this document is structured to offer not just protocols, but a comprehensive understanding of the rationale behind the synthesis and evaluation of these compounds, with a focus on their potential as kinase inhibitors in oncology.

Introduction: The Significance of the Diaryl Urea Scaffold and the Role of this compound

The diaryl urea motif is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its ability to form critical hydrogen bonds with the hinge region of protein kinases makes it a privileged scaffold for designing potent and selective inhibitors.[1] Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell and hepatocellular carcinoma, is a prime example of a successful drug featuring a diaryl urea core.[2]

This compound is a key building block for introducing a specific set of physicochemical properties into these diaryl urea structures. The fluorine atom can enhance binding affinity and metabolic stability, while the iodine atom provides a site for further chemical modification, such as cross-coupling reactions, allowing for the exploration of a wider chemical space. This guide will focus on the synthesis and biological evaluation of diaryl ureas derived from this versatile reagent, with a particular emphasis on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met), two critical targets in cancer therapy.

Comparative Biological Activity of Diaryl Urea Derivatives

The primary application of diaryl ureas synthesized from this compound and its analogs is in the development of anticancer agents that target protein kinases. These compounds have shown significant promise as inhibitors of key kinases involved in tumor angiogenesis and proliferation, such as VEGFR-2 and c-Met.

As VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] By inhibiting VEGFR-2, diaryl ureas can effectively cut off the blood supply to tumors. The following table summarizes the in vitro antiproliferative activities of a series of diaryl urea compounds, analogous to those that can be synthesized using this compound, against various cancer cell lines.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6a 4-Cl on proximal ring, methylene spacerA549 (Lung)2.566Sorafenib2.913
6a 4-Cl on proximal ring, methylene spacerHT-29 (Colon)15.28Sorafenib14.01
1b UnspecifiedA549 (Lung)-Sorafenib-
1d UnspecifiedA549 (Lung)-Sorafenib-
1f UnspecifiedMDA-MB-231 (Breast)-Sorafenib-
1i UnspecifiedMDA-MB-231 (Breast)-Sorafenib-
4c 4H-pyrido[1,2-a]pyrimidin-4-one groupMDA-MB-231 (Breast)0.7Sorafenib2.5

Note: Data for compounds 1b, 1d, 1f, and 1i are qualitative, indicating more potent activity than Sorafenib without specific IC50 values provided in the source.[4]

The data indicates that specific substitutions on the diaryl urea scaffold can lead to compounds with comparable or even superior potency to the established drug, Sorafenib.[3][5] For instance, compound 4c , which incorporates a 4H-pyrido[1,2-a]pyrimidin-4-one group, demonstrates significantly higher potency against the MDA-MB-231 breast cancer cell line than Sorafenib.[5]

As c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor cell proliferation, survival, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Diaryl ureas have also been investigated as inhibitors of c-Met.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of diaryl ureas and the evaluation of their biological activity.

Synthesis of Diaryl Urea Derivatives

This protocol describes a general method for the synthesis of diaryl ureas by reacting an isocyanate with a primary amine. This is a representative procedure that can be adapted for the use of this compound.

Workflow for Diaryl Urea Synthesis

start Start reagents This compound (or other isocyanate) + Substituted Aniline start->reagents reaction Reaction in dry solvent (e.g., CH2Cl2, THF) at room temperature reagents->reaction workup Reaction monitoring by TLC reaction->workup purification Purification (e.g., filtration, recrystallization, or column chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Diaryl Urea Product characterization->end

Caption: General workflow for the synthesis of diaryl urea derivatives.

Step-by-Step Protocol:

  • To a solution of the desired substituted aniline (1.0 equivalent) in a dry solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), add this compound (1.05 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), the resulting precipitate, if formed, is collected by filtration, washed with the solvent, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • The structure of the final diaryl urea product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared spectroscopy (IR).[2]

Biological Evaluation Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with compounds at various concentrations incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement end Calculate IC50 values measurement->end

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized diaryl urea compounds and a reference drug (e.g., Sorafenib) in the culture medium.

  • Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value.

This protocol describes a general method for determining the inhibitory activity of the synthesized compounds against specific kinases.

Workflow for In Vitro Kinase Assay

start Start reagents Recombinant kinase (VEGFR-2 or c-Met) + Kinase buffer, ATP, and substrate start->reagents inhibitor_addition Add test compound at various concentrations reagents->inhibitor_addition reaction Incubate to allow kinase reaction inhibitor_addition->reaction detection Add detection reagent (e.g., ADP-Glo™) reaction->detection measurement Measure luminescence detection->measurement end Calculate IC50 values measurement->end VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Proliferation, Survival MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Diaryl Urea Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by diaryl urea compounds.

c-Met Signaling Pathway

The c-Met signaling pathway is activated by its ligand, HGF, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling through pathways such as the RAS-MAPK and PI3K-Akt pathways, promoting cell proliferation, motility, and invasion. Diaryl urea inhibitors can also target the ATP-binding site of the c-Met kinase, preventing its activation.

HGF HGF cMet c-Met HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K MAPK MAPK Pathway RAS->MAPK Proliferation Proliferation, Motility, Invasion MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Diaryl Urea Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition by diaryl urea compounds.

Conclusion

Compounds synthesized with this compound, particularly diaryl ureas, represent a promising class of kinase inhibitors with significant potential in cancer therapy. Their ability to target key oncogenic pathways like VEGFR-2 and c-Met, coupled with the chemical versatility afforded by the fluoro and iodo substituents, makes them attractive candidates for further drug development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel and more potent anticancer agents based on this privileged scaffold. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Design, Synthesis, and in Vitro Antitumor Evaluation of Novel Diaryl Ureas Derivatives. European Journal of Medicinal Chemistry. 2010;45(6):2299-306. [Link]

  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of Ovarian Research. 2025;18(1):1478. [Link]

  • Synthesis and antiproliferative activity of novel diaryl ureas possessing a 4H-pyrido[1,2-a]pyrimidin-4-one group. Archiv der Pharmazie. 2010;343(1):17-23. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. 2011;23(4):1802-1806. [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. 2020;25(21):5018. [Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. Molecules. 2019;24(23):4299. [Link]

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A Senior Application Scientist's Guide to Validating the Structure of 2-Fluoro-4-iodophenyl Isocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, 2-Fluoro-4-iodophenyl isocyanate stands out as a versatile building block. Its unique substitution pattern—a fluorine atom activating the ring for nucleophilic substitution and an iodine atom providing a handle for cross-coupling reactions—makes it a valuable reagent. However, the high reactivity of the isocyanate group (-N=C=O) necessitates rigorous structural validation of its reaction products to ensure downstream success in complex synthetic pathways.[1]

This guide provides an in-depth, comparative analysis of the essential techniques for unequivocally determining the structure of N-(2-Fluoro-4-iodophenyl) ureas, the common products derived from the reaction of this isocyanate with primary and secondary amines.[2][3] We will move beyond rote procedural descriptions to explore the underlying principles of each analytical method, empowering you to make informed decisions in your own research.

The Primary Reaction: Urea Formation

The fundamental reaction of this compound with a primary amine (R-NH₂) is a nucleophilic addition that yields a substituted urea. The electron-deficient carbon of the isocyanate is the primary electrophilic site, readily attacked by the lone pair of the amine's nitrogen.[4]

Section 1: The First Line of Defense - Spectroscopic Validation

Initial structural confirmation relies on a suite of spectroscopic techniques. While each provides a piece of the puzzle, their combined power offers a high degree of confidence. The primary alternative to consider is the potential for reaction with solvent or trace water, which could lead to carbamate or symmetrical diarylurea byproducts, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. For N-(2-Fluoro-4-iodophenyl) ureas, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • Aromatic Region (δ 7.0-8.5 ppm): The substitution pattern on the phenyl ring gives rise to a characteristic set of signals. The fluorine and iodine atoms influence the chemical shifts of the adjacent protons, leading to a predictable splitting pattern.

  • NH Protons (δ 8.5-9.5 ppm and δ ~6.0-7.0 ppm): Two distinct NH signals are expected for a urea formed from a primary amine. The Ar-NH -C=O proton typically appears further downfield due to its proximity to the deshielding aryl ring and carbonyl group.[5] The chemical shifts of these protons can be broad and are sensitive to solvent and concentration.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the carbon framework of the molecule.

  • Carbonyl Carbon (C=O) (δ ~152-165 ppm): The urea carbonyl carbon has a characteristic chemical shift that is distinct from that of a carbamate carbonyl (δ ~155-170 ppm), although there can be overlap. This makes ¹³C NMR a crucial first check for potential carbamate byproducts.[6]

  • Aromatic Carbons: The carbon atoms attached to the fluorine and iodine will show characteristic shifts and, in the case of the carbon bonded to fluorine, C-F coupling.

Comparative Spectral Data (Predicted)

Functional Group Characteristic ¹H NMR Shifts (ppm) Characteristic ¹³C NMR Shifts (ppm) Key Differentiator
Target Urea Ar-NH -C=O (~8.5-9.5), R-NH -C=O (~6.0-7.0)C=O (~152-165)Presence of two distinct NH signals.
Carbamate Side-Product Ar-NH -C=O (~8.0-9.0)C=O (~155-170)Absence of the second R-NH signal.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

  • N-H Stretching (3200-3400 cm⁻¹): The presence of N-H bonds in the urea will result in absorption bands in this region.[6]

  • C=O Stretching (~1630-1680 cm⁻¹): The urea carbonyl group exhibits a strong absorption band in this range. This is typically at a lower wavenumber than ester or carboxylic acid carbonyls due to resonance with the adjacent nitrogen atoms.[6]

A comparison with the IR spectrum of the starting isocyanate, which shows a very strong, sharp peak around 2250-2270 cm⁻¹ for the -N=C=O stretch, provides immediate confirmation of the reaction's completion.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the product, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, further confirming the proposed structure. The fragmentation pattern can also offer clues about the molecule's structure.

Section 2: Orthogonal Confirmation - Chromatographic and Advanced Methods

While spectroscopy provides a strong foundation, orthogonal methods are essential for ensuring purity and, in ambiguous cases, providing definitive structural proof.

High-Performance Liquid Chromatography (HPLC): Purity and Comparison

HPLC is the workhorse for assessing the purity of a synthetic product.[7][8] By developing a suitable method, one can separate the desired urea from any unreacted starting materials or byproducts. Comparing the retention time of the product to that of independently synthesized standards of potential byproducts (like the corresponding carbamate) can provide additional evidence for its identity.[9]

HPLC_Workflow cluster_synthesis Synthesis & Work-up cluster_hplc HPLC Analysis cluster_data Data Interpretation cluster_outcome Outcome start Crude Reaction Mixture injection Inject Sample start->injection separation Chromatographic Separation injection->separation detection UV/Vis or MS Detector separation->detection chromatogram Analyze Chromatogram detection->chromatogram purity Assess Purity > 95%? chromatogram->purity decision decision purity->decision pass Structure Validated decision->pass Yes fail Further Purification / Re-analysis decision->fail No

The Gold Standard: Single-Crystal X-Ray Crystallography

When all other methods fail to provide an unambiguous answer, or when absolute stereochemistry needs to be determined, single-crystal X-ray crystallography is the definitive technique.[10] It provides a three-dimensional map of the electron density in a molecule, allowing for the precise determination of bond lengths, bond angles, and connectivity.[11][12][13] The primary challenge of this method is the need to grow a suitable single crystal of the compound, which can be a significant hurdle.[14]

XRay_Logic cluster_problem The Challenge cluster_solution The Definitive Solution cluster_result The Outcome ambiguity Structural Ambiguity (e.g., Regioisomers, Tautomers) grow_crystal Grow Single Crystal ambiguity->grow_crystal diffraction X-Ray Diffraction Experiment grow_crystal->diffraction solve_structure Solve Electron Density Map diffraction->solve_structure final_structure Unambiguous 3D Structure solve_structure->final_structure

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for the Synthesis of N-(2-Fluoro-4-iodophenyl) ureas

  • Dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.05 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired urea.

Protocol 3.2: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved before acquiring the spectra. DMSO-d₆ is often preferred for ureas as it helps in observing the NH protons which can exchange in other solvents.

Protocol 3.3: HPLC Sample Preparation

  • Prepare a stock solution of the purified product at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Further dilute the stock solution to a working concentration of ~0.1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection to protect the HPLC column.

Conclusion

The validation of reaction products of this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. A logical workflow starting with spectroscopic methods (NMR, IR, MS) to confirm the core structure and functional groups, followed by chromatographic analysis (HPLC) to ensure purity, is a robust strategy. For cases of ultimate ambiguity or the need for absolute structural proof, X-ray crystallography remains the unparalleled gold standard. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently characterize their novel compounds, paving the way for the next stages of discovery.

References

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  • Lawrence, J. F., & Frei, R. W. (1974). Analysis of carbamate and urea herbicides in foods, using fluorogenic labeling. Journal of the Association of Official Analytical Chemists, 57(5), 1022-5. Retrieved from [Link]

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  • Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22, 9086-9090. Retrieved from [Link]

  • Jirman, J., et al. (n.d.). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Urea Synthesis: 2-Fluoro-4-iodophenyl Isocyanate vs. Alternative Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the urea moiety stands as a critical pharmacophore, prized for its ability to form robust hydrogen bond networks with biological targets.[1] The synthesis of unsymmetrical ureas is therefore a cornerstone of many research programs. The classical and most direct route involves the reaction of an amine with an isocyanate.[1][2] Among the vast array of available isocyanates, 2-Fluoro-4-iodophenyl isocyanate has emerged as a reagent of particular strategic importance, especially in the synthesis of kinase inhibitors like Sorafenib and Regorafenib.[3][4]

This guide provides an in-depth comparison of urea synthesis methodologies, pitting the direct isocyanate approach, exemplified by this compound, against common alternative "in situ" coupling strategies. We will explore the mechanistic underpinnings, practical advantages, and potential drawbacks of each method, supported by representative experimental protocols and data. Our focus is to provide researchers, scientists, and drug development professionals with the authoritative grounding needed to select the optimal synthetic route for their specific objectives.

The Strategic Advantage of this compound

The utility of this compound extends beyond its function as a simple carbonyl equivalent. Its unique substitution pattern offers a powerful platform for both initial urea formation and subsequent molecular elaboration.

  • Direct & High-Yielding Coupling: As a pre-activated electrophile, the isocyanate group reacts directly and often quantitatively with primary and secondary amines under mild conditions, typically at room temperature without the need for a base.[2] This simplicity and efficiency contrast sharply with multi-component coupling systems that require activators and catalysts.

  • Orthogonal Reactivity for Diversity-Oriented Synthesis: The true power of this reagent lies in its halogen substituents. The electron-withdrawing fluorine atom can modulate the reactivity of the isocyanate group.[5] More significantly, the iodo group serves as a versatile synthetic handle for post-urea formation modifications via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This "late-stage functionalization" capability is invaluable in medicinal chemistry for rapidly generating analogues for structure-activity relationship (SAR) studies.

The logical workflow for utilizing this reagent's dual functionality is depicted below.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Late-Stage Functionalization reagent 2-Fluoro-4-iodophenyl isocyanate urea Iodo-Aryl Urea Intermediate reagent->urea Direct Coupling amine Primary/Secondary Amine (R-NH2) amine->urea final_product Diverse Final Products urea->final_product Suzuki-Miyaura Cross-Coupling boronic_acid Boronic Acid (R'-B(OH)2) boronic_acid->final_product caption Dual-use workflow for this compound.

Comparative Analysis of Urea Synthesis Methodologies

To provide a clear comparison, we will consider the synthesis of a model unsymmetrical diaryl urea, a core structure found in many kinase inhibitors.

Model Reaction:


Synthesis of N-(Aryl_1)-N'-(Aryl_2) Urea

We will compare four common methods for achieving this transformation:

  • Method A: Direct reaction with a substituted Phenyl Isocyanate.

  • Method B: 1,1'-Carbonyldiimidazole (CDI) mediated coupling.

  • Method C: Carbodiimide (EDC/HOBt) mediated coupling of an amine and a carboxylic acid precursor via a Curtius-type rearrangement.

  • Method D: Triphosgene mediated in-situ isocyanate formation.

The choice of method has significant implications for reaction efficiency, safety, byproduct profiles, and substrate scope.

FeatureMethod A: IsocyanateMethod B: CDIMethod C: EDC/HOBtMethod D: Triphosgene
Reagent Type Pre-formed electrophileIn-situ carbonylating agentCarboxylic acid activatorPhosgene surrogate
Mechanism Direct nucleophilic additionTwo-step: activation, displacementO-acylisourea -> Acyl azide -> IsocyanateIn-situ phosgene/isocyanate formation
Key Advantage Simplicity, speed, high puritySafer than phosgene, solidAvoids handling isocyanatesVersatile, cost-effective for scale-up
Key Disadvantage Isocyanates can be toxic/lachrymatoryMoisture sensitive, side reactions possibleMulti-step, potential for racemizationGenerates highly toxic phosgene in-situ
Byproducts None (in ideal reaction)Imidazole, CO2Water-soluble urea, HOBtHCl, CO2 (from phosgene)
Typical Yield Very High (>90%)Good to Excellent (70-95%)Good (60-85%)High (>85%)
Safety Profile Requires handling of isocyanatesRelatively safe solidGenerally safe reagentsHigh Toxicity Hazard

Experimental Protocols & Mechanistic Insights

Here we provide detailed, representative protocols for each method. The causality behind key steps is explained to provide a deeper understanding.

Method A: Direct Coupling with this compound

This method is the benchmark for simplicity and efficiency when the isocyanate is available.

Protocol:

  • Dissolve the amine (1.0 equiv) in a suitable aprotic solvent (e.g., Dichloromethane or Acetone, 0.2 M).

  • To this stirred solution, add a solution of this compound (1.0 equiv) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.[9] Monitor completion by TLC or LC-MS.

  • Upon completion, the product often precipitates. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by filtration and washing with a non-polar solvent (e.g., hexanes) or by recrystallization.

Mechanistic Rationale: The isocyanate carbon is highly electrophilic. The lone pair of the amine nitrogen directly attacks this carbon, followed by proton transfer to form the stable urea C-N bond. No catalyst or base is typically required.[2]

G start R1-NH2 + O=C=N-R2 intermediate [Transition State] start->intermediate Nucleophilic Attack product R1-NH-C(=O)-NH-R2 intermediate->product Proton Transfer caption Mechanism of direct amine-isocyanate reaction.

Method B: 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling

CDI is a widely used, safer alternative to phosgene for activating an amine.[1][10] The order of addition is critical to prevent the formation of symmetrical urea byproducts.

Protocol:

  • Dissolve the first amine (Amine 1, 1.0 equiv) in an anhydrous aprotic solvent (e.g., THF or DCM, 0.2 M) under an inert atmosphere (N2 or Ar).

  • Add CDI (1.05 equiv) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the carbamoyl-imidazole intermediate.[11]

  • In a separate flask, dissolve the second amine (Amine 2, 1.0 equiv) in the same solvent.

  • Add the solution of Amine 2 to the activated intermediate solution at room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up typically involves washing with aqueous acid (to remove imidazole) and brine, drying the organic layer, and concentrating. Purification is usually achieved by column chromatography.

Mechanistic Rationale: CDI reacts with the first amine to form a reactive carbamoyl-imidazole. This intermediate is then susceptible to nucleophilic attack by the second amine, displacing the imidazole leaving group to form the urea. Adding Amine 1 to CDI first is crucial to minimize the formation of the symmetrical urea of Amine 1.[2]

G Amine1 Amine 1 (R1-NH2) Intermediate Carbamoyl-imidazole Intermediate Amine1->Intermediate CDI CDI CDI->Intermediate Activation Urea Unsymmetrical Urea Intermediate->Urea Amine2 Amine 2 (R2-NH2) Amine2->Urea Displacement caption Stepwise workflow for CDI-mediated urea synthesis.

Method C: EDC/HOBt Coupling via Curtius Rearrangement

This method is common in peptide chemistry and useful when starting from a carboxylic acid instead of an isocyanate.[12][13] It involves the in-situ generation of an isocyanate from an acyl azide intermediate.

Protocol:

  • Dissolve the carboxylic acid (1.0 equiv), 1-hydroxybenzotriazole (HOBt, 1.1 equiv), and the amine (1.1 equiv) in a suitable solvent like DMF or DCM (0.2 M).

  • Cool the mixture to 0 °C.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) portion-wise.

  • Add sodium azide (NaN3, 1.5 equiv) to the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The Curtius rearrangement to the isocyanate and subsequent trapping by the amine occurs in one pot.

  • Work-up involves aqueous extraction to remove the water-soluble urea byproduct and excess reagents.[12] Purification is often by column chromatography.

Mechanistic Rationale: EDC activates the carboxylic acid, which then forms an HOBt ester. This is converted to an acyl azide, which is unstable and undergoes a Curtius rearrangement (losing N2 gas) to form the isocyanate in situ. This is immediately trapped by the amine present in the mixture. HOBt is used to increase efficiency and suppress racemization if the carboxylic acid is chiral.[14][15]

Method D: Triphosgene Mediated Coupling

Triphosgene is a solid, handleable substitute for highly toxic phosgene gas.[1] However, it decomposes to generate phosgene in solution, so extreme caution and a well-ventilated fume hood are mandatory.

Protocol:

  • Dissolve triphosgene (0.35-0.40 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the first amine (Amine 1, 1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.2 equiv) in DCM dropwise over 30 minutes.[9]

  • Stir the reaction at 0 °C for 1-2 hours to form the isocyanate intermediate.

  • Add the second amine (Amine 2, 1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (2-6 hours).

  • Quench the reaction carefully with water. Work-up involves separating the organic layer, washing with aqueous acid and brine, drying, and concentrating. Purify by column chromatography.

Mechanistic Rationale: Triphosgene acts as a source for phosgene, which reacts with the first amine to form a carbamoyl chloride, which then eliminates HCl to yield the isocyanate. This reactive intermediate is then captured by the second amine.

Conclusion and Recommendations

The optimal choice of a urea synthesis strategy is dictated by a balance of factors including reagent availability, safety considerations, substrate scope, and the overall synthetic plan.

  • For Maximum Efficiency and Simplicity: If the required isocyanate, such as This compound , is commercially available or readily synthesized, the direct coupling method (Method A) is unequivocally superior. It is high-yielding, clean, and avoids the complex reaction mixtures and purification challenges associated with multi-component coupling systems.

  • For Strategic Elaboration: The use of This compound is highly recommended when late-stage functionalization is desired. The iodo-substituent provides a powerful handle for diversification via cross-coupling, a strategy not available with standard coupling reagents.

  • When Isocyanates are Unavailable or Unstable: CDI (Method B) represents the best balance of safety, efficiency, and ease of use among the indirect methods. It is a solid reagent that avoids the extreme toxicity of phosgene-based approaches.

  • For Carboxylic Acid Starting Materials: EDC/HOBt/Azide (Method C) is a viable one-pot option to convert carboxylic acids directly to unsymmetrical ureas, though yields may be more variable.

  • For Large-Scale Synthesis (with caution): Triphosgene (Method D) is a powerful reagent for generating isocyanates from amines in situ and can be cost-effective on a larger scale. However, its use should be restricted to experienced chemists in facilities equipped to handle the release of highly toxic phosgene gas.

Ultimately, for researchers in drug discovery, the strategic advantages offered by pre-functionalized reagents like this compound often outweigh the initial cost, providing a rapid and versatile platform for the synthesis and optimization of novel chemical entities.

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The Strategic Advantage of 2-Fluoro-4-iodophenyl Isocyanate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are in a constant search for building blocks that can confer enhanced potency, selectivity, metabolic stability, and novel functionalities. This guide provides an in-depth technical analysis of 2-Fluoro-4-iodophenyl isocyanate , a versatile reagent that offers a unique combination of fluorine and iodine substitutions. Through a case study focused on the development of a hypothetical kinase inhibitor, we will objectively compare the performance of drug candidates incorporating this moiety against their non-fluorinated and non-iodinated analogs, supported by experimental data and detailed protocols.

The Rationale: Why this compound?

The strategic incorporation of fluorine and iodine into a drug candidate can profoundly influence its properties. The this compound scaffold is particularly advantageous for several reasons:

  • Enhanced Biological Potency through Fluorination: The introduction of a fluorine atom can significantly impact a molecule's electronic properties and conformation without a substantial increase in size.[1] This can lead to improved interactions with biological targets, often resulting in enhanced potency.[1] The high electronegativity of fluorine can alter pKa, hydrogen bonding capabilities, and dipole moments, all of which are critical for optimizing drug-target interactions.

  • Improved Metabolic Stability: A common challenge in drug development is overcoming rapid metabolism by cytochrome P450 enzymes.[2] The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage, making it an effective tool to block metabolic "soft spots" in a molecule.[3][4] By replacing a metabolically labile hydrogen atom with fluorine, the metabolic half-life and overall bioavailability of a drug can be significantly extended.[2][3]

  • Dual-Purpose Iodine Moiety: The iodine atom serves a dual function. Firstly, its size and lipophilicity can contribute to favorable binding interactions within the target protein. Secondly, and perhaps more strategically, it provides a handle for the introduction of radioisotopes, such as Iodine-123, Iodine-124, or Iodine-125.[5][6][7] This enables the development of radiolabeled tracers for non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), which are invaluable tools in both preclinical and clinical settings for target engagement studies and patient stratification.[5][6]

Case Study: A Novel MEK Kinase Inhibitor

To illustrate the tangible benefits of this compound, we will consider the development of a hypothetical MEK kinase inhibitor, "Compound A," and its analogs. The core structure of many kinase inhibitors features a urea linkage, which can be readily formed by the reaction of an isocyanate with an amine.[8][9][10] Recent patents have highlighted the use of the 2-fluoro-4-iodophenyl moiety in the design of MEK kinase inhibitors.[1]

Our comparative analysis will focus on three compounds:

  • Compound A: Incorporates the 2-Fluoro-4-iodophenyl moiety.

  • Compound B (Non-Fluorinated Analog): Incorporates a 4-iodophenyl moiety.

  • Compound C (Non-Iodinated Analog): Incorporates a 2-fluorophenyl moiety.

Kinase_Inhibitor_Analogs cluster_0 Core Scaffold cluster_1 Isocyanate Reagents cluster_2 Resulting Kinase Inhibitors Core Amine-Containing Kinase Hinge Binder Compound_A Compound A (Fluorinated & Iodinated) Core->Compound_A Compound_B Compound B (Non-Fluorinated) Core->Compound_B Compound_C Compound C (Non-Iodinated) Core->Compound_C Isocyanate_A 2-Fluoro-4-iodophenyl isocyanate Isocyanate_A->Compound_A Isocyanate_B 4-Iodophenyl isocyanate Isocyanate_B->Compound_B Isocyanate_C 2-Fluorophenyl isocyanate Isocyanate_C->Compound_C Urea_Synthesis_Workflow Start Dissolve Amine in THF Add_Isocyanate Add Isocyanate Start->Add_Isocyanate Stir Stir at Room Temperature Add_Isocyanate->Stir Quench Quench with HCl Stir->Quench Neutralize Neutralize with Na2CO3 Quench->Neutralize Extract Extract with EtOAc Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Pure Urea Product Purify->End Metabolic_Stability_Mechanism cluster_0 Compound B (Non-Fluorinated) cluster_1 Compound A (Fluorinated) Compound_B Metabolically Labile C-H Bond CYP450_B CYP450 Oxidation Compound_B->CYP450_B Metabolite_B Hydroxylated Metabolite (Rapid Clearance) CYP450_B->Metabolite_B Compound_A Metabolically Robust C-F Bond CYP450_A CYP450 Oxidation Compound_A->CYP450_A No_Metabolism Blocked Metabolism (Increased Half-Life) CYP450_A->No_Metabolism Significantly Slower

Sources

A Senior Application Scientist's Guide to Benchmarking "2-Fluoro-4-iodophenyl isocyanate" in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the diaryl urea motif stands as a cornerstone of many targeted therapies, particularly within the realm of kinase inhibitors.[1] The synthesis of this critical functional group is paramount, and the choice of reagents can profoundly impact yield, purity, and the potential for downstream diversification. This guide provides an in-depth comparison of 2-Fluoro-4-iodophenyl isocyanate , benchmarking its performance against alternative synthetic strategies and highlighting its unique advantages as a strategic building block in drug discovery.

We will move beyond a simple recitation of protocols to explore the underlying chemical principles and strategic considerations that guide reagent selection. The synthesis of analogs of Regorafenib, an oral multi-kinase inhibitor, will serve as our primary case study to ground the discussion in a real-world, therapeutically relevant context.[2]

The Strategic Advantage of the Fluoro-Iodo Substitution Pattern

The utility of this compound extends beyond its function as a simple urea-forming reagent. The specific placement of the fluorine and iodine atoms imparts distinct and highly valuable properties to both the reagent and the resulting product.

  • Fluorine's Influence: The electron-withdrawing nature of the fluorine atom at the ortho-position enhances the electrophilicity of the isocyanate carbon. This activation can lead to faster reaction kinetics and often allows for milder reaction conditions compared to non-fluorinated analogs. In the final bioactive molecule, the fluorine atom can modulate the pKa of the urea N-H bond, potentially influencing binding interactions with the target protein. Furthermore, strategic fluorination is a well-established technique for improving metabolic stability and pharmacokinetic profiles.

  • Iodine as a Versatile Synthetic Handle: The iodine atom at the para-position is the reagent's most powerful feature for library synthesis. It serves as a highly effective leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for late-stage diversification, where a common urea-containing intermediate can be rapidly converted into a library of analogs with diverse substituents, a crucial strategy for structure-activity relationship (SAR) studies.[1]

Comparative Synthesis of a Regorafenib Analog

To objectively benchmark performance, we will compare two distinct synthetic pathways to the same target molecule: an analog of the kinase inhibitor Regorafenib. The standard final step in many Regorafenib syntheses involves the coupling of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide with a substituted phenyl isocyanate.[3][4]

Our target analog will be N-(4-(3-fluoro-4-(3-(2-fluoro-4-iodophenyl)ureido)phenoxy)-N-methylpicolinamide .

Method A: Direct Urea Formation with this compound

This is the most direct approach. The amine intermediate is reacted with the isocyanate in a suitable aprotic solvent. The reaction is typically clean and proceeds to high conversion.

G cluster_workflow Direct Isocyanate Workflow Amine 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide Product Target Urea Analog Amine->Product Isocyanate 2-Fluoro-4-iodophenyl isocyanate Isocyanate->Product Solvent Aprotic Solvent (e.g., THF, DCM) Product->Solvent

Caption: Workflow for direct urea synthesis.

Method B: Indirect Urea Formation via a Phosgene Surrogate (CDI)

An alternative, often employed to avoid handling toxic isocyanates, involves using a phosgene equivalent like 1,1'-Carbonyldiimidazole (CDI).[5] This method first activates the primary amine to form a reactive imidazole-1-carboxamide intermediate, which is then displaced by a second amine (in our case, 2-fluoro-4-iodoaniline) to form the final urea product.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Amine1 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide Intermediate Reactive Intermediate Amine1->Intermediate + CDI CDI 1,1'-Carbonyldiimidazole (CDI) Product Target Urea Analog Intermediate->Product + Amine 2 Amine2 2-Fluoro-4-iodoaniline

Caption: Two-step workflow using CDI.

Experimental Protocols

The following protocols are representative procedures for the synthesis of the target Regorafenib analog.

Protocol 1: Direct Synthesis via this compound
  • Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask, add 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq, 2.61 g, 10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous tetrahydrofuran (THF) and stir until all solids are dissolved.

  • Reagent Addition: In a separate vial, dissolve this compound (1.05 eq, 2.76 g, 10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred amine solution at room temperature over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Once complete, reduce the solvent volume by approximately half under reduced pressure. Add 50 mL of water and stir for 30 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake with water (2 x 20 mL) followed by cold diethyl ether (2 x 20 mL).

  • Drying: Dry the solid under high vacuum at 40°C to afford the target urea as a white to off-white solid.

Protocol 2: Indirect Synthesis via CDI
  • Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask, add 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq, 2.61 g, 10.0 mmol).

  • Activation: Add 40 mL of anhydrous THF and stir to dissolve. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq, 1.78 g, 11.0 mmol) portion-wise at room temperature.

  • Intermediate Formation: Stir the mixture at room temperature for 1 hour. The formation of the activated intermediate can be monitored by the evolution of CO2 (off-gassing).

  • Coupling: Add 2-fluoro-4-iodoaniline (1.05 eq, 2.49 g, 10.5 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50°C and stir for 6-8 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate.

  • Workup & Isolation: Cool the reaction to room temperature. Reduce the solvent volume by half and add 50 mL of water. Collect the precipitate by vacuum filtration, wash with water and diethyl ether, and dry under vacuum as described in Protocol 1.

Performance Benchmark: Isocyanate vs. CDI

The choice between these methods involves a trade-off between reaction efficiency, operational simplicity, and reagent handling safety.

ParameterMethod A: this compoundMethod B: CDI / AmineRationale & Causality
Reaction Time 2-4 hours7-9 hours (total)The direct reaction of an amine with a pre-formed, highly electrophilic isocyanate is kinetically faster than the two-step CDI process which involves a less reactive intermediate.
Temperature Room Temperature50°CThe inherent high reactivity of the isocyanate allows the reaction to proceed efficiently at ambient temperature. The CDI method often requires gentle heating to drive the second nucleophilic substitution step to completion.
Typical Yield >90%75-85%The isocyanate method is a direct addition with minimal side products. The CDI method can suffer from competitive side reactions, such as the formation of a symmetrical urea from the starting amine if conditions are not carefully controlled.
Purity Profile Generally high, requires minimal purificationMay contain symmetrical urea impuritiesDirect urea formation is very clean. The CDI method's primary impurity is often the symmetrical urea of the first amine, which can be difficult to remove.
Reagent Handling High Hazard: Isocyanates are toxic, lachrymatory, and highly moisture-sensitive.[6]Lower Hazard: CDI and anilines are toxic but generally easier and safer to handle than isocyanates.Isocyanates require stringent handling protocols, including use in a fume hood with personal protective equipment (PPE). CDI is a stable, crystalline solid.
Key Advantage High yield, speed, simplicitySafer reagents, avoids direct isocyanate useFor process efficiency and yield, the isocyanate method is superior. For lab safety and convenience where a slight yield decrease is acceptable, CDI is a viable alternative.

The Power of Post-Synthesis Modification

The true value of using this compound is realized after the urea has been formed. The iodine atom provides a gateway to immense chemical diversity.

Caption: Late-stage functionalization via the iodo group.

This capability for late-stage functionalization is a paradigm of modern drug discovery. It allows a core scaffold to be decorated with a multitude of chemical groups to fine-tune its biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties without having to re-synthesize the entire molecule from scratch for each new analog.

Conclusion

While alternative methods for urea synthesis exist, This compound distinguishes itself as a superior reagent for the construction of bioactive molecules in a research and development setting. Its use in a direct urea formation reaction offers unparalleled efficiency, speed, and high yields under mild conditions.

More importantly, it is not merely a reagent but a strategic building block. The embedded iodine atom provides a crucial synthetic handle for late-stage diversification, enabling the rapid exploration of chemical space and the optimization of lead compounds. For research teams aiming to build extensive libraries of diaryl urea-based molecules for SAR studies, the advantages offered by this compound—combining efficient core synthesis with versatile downstream functionalization—make it an indispensable tool in the medicinal chemist's arsenal.

References

  • Deng, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. Retrieved from [Link]

  • Perdih, A., et al. (2011). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules. Retrieved from [Link]

  • Wang, X., et al. (2013). Synthesis of sorafenib. Chinese Journal of New Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015049698A2 - Process for regorafenib.
  • Morwick, T., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN104910067A - Method for synthesizing regorafenib by one-pot process.
  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step synthesis of regorafenib 30 synthesized from... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-iodophenyl isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the lab is defined not only by the discoveries we make but by the safety and precision with which we conduct our work. Handling highly reactive compounds like 2-Fluoro-4-iodophenyl isocyanate is a testament to this principle. This guide moves beyond mere instruction to provide a framework for understanding and safely managing the lifecycle of this chemical, ensuring the protection of both personnel and the environment.

The isocyanate functional group (-N=C=O) is characterized by its high electrophilicity, making it extremely reactive toward nucleophiles. This reactivity is the very reason for its utility in synthesis and, simultaneously, the source of its potential hazards. Improper handling or disposal can lead to violent reactions and the release of hazardous vapors. This document provides the procedural and chemical rationale for the safe neutralization and disposal of this compound.

Chemical Safety Profile: this compound

A thorough understanding of the compound's properties is the foundation of safe handling. All operations should be preceded by a review of the Safety Data Sheet (SDS).

PropertyValueSource
CAS Number 139072-17-6[1]
Molecular Formula C₇H₃FINO[2]
Molecular Weight 263.01 g/mol [1][2]
Appearance Liquid
Density 1.949 g/mL at 25 °C[1]
GHS Hazard Codes H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[1][2]
H315 (Causes skin irritation)[1][2]
H317 (May cause an allergic skin reaction)[1]
H319 (Causes serious eye irritation)[1][2]
H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)[1]
H335 (May cause respiratory irritation)[1]
Required PPE Eyeshields, Face shield, Chemical-resistant gloves (Nitrile recommended), Type ABEK (EN14387) respirator filter[1][3]

Core Principle: The Chemistry of Isocyanate Deactivation

The primary goal of isocyanate disposal is to safely and irreversibly neutralize the reactive isocyanate group. This is achieved by reacting it with a nucleophile to form a stable, less hazardous compound. The most common and cost-effective nucleophiles are water, ammonia, and carbonate solutions.

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂).[4] The newly formed amine can then react with another isocyanate molecule to form a stable urea derivative. Crucially, this reaction generates CO₂ gas, which can lead to a dangerous pressure buildup if it occurs in a sealed container. [5][6]

  • Reaction with Ammonia/Carbonate: Alkaline solutions, such as aqueous sodium carbonate or ammonia, facilitate the hydrolysis and neutralization process.[7][8] These basic conditions accelerate the breakdown of the isocyanate into non-hazardous products. The addition of a detergent helps to emulsify the water-insoluble isocyanate, increasing the surface area for a more rapid and complete reaction.[5][9]

This understanding forms the basis for the following procedural protocols. All neutralization steps must be performed in a certified chemical fume hood.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for handling isocyanate waste, whether from routine procedures or accidental spills.

G Figure 1. Isocyanate Disposal Workflow cluster_start cluster_ppe cluster_decision cluster_disposal Planned Disposal cluster_spill Accidental Spill cluster_final start Isocyanate Waste Identified ppe Don Full PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves, Respirator) start->ppe decision Type of Waste? ppe->decision disposal1 Select Large, Open-Top, Chemically Resistant Container decision->disposal1 Residual/Waste spill1 Evacuate and Ventilate Area decision->spill1 Spill disposal2 Add Decontamination Solution to Container disposal3 Slowly Add Isocyanate Waste (Control Exotherm & Gas) disposal4 Stir and Allow to React (min. 48 hours) final_step Validation Check (Ceased Gas Evolution, Neutral pH) disposal4->final_step spill2 Cover Spill with Inert Absorbent (e.g., Vermiculite, Sand) spill3 Shovel Contaminated Material into Open-Top Container spill4 Apply Decontamination Solution to Spill Area & Material spill4->final_step package Loosely Cover Container (Allow CO2 to Escape) final_step->package label_waste Label as Hazardous Waste (Detail Contents & Neutralization) package->label_waste contact Contact Licensed Hazardous Waste Disposal Contractor label_waste->contact

Sources

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Feasible Synthetic Routes

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2-Fluoro-4-iodophenyl isocyanate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.